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  • Product: Methyl 3-[2-(dimethylamino)phenyl]benzoate
  • CAS: 1415819-81-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate

An In-Depth Technical Guide to Methyl 3-[2-(dimethylamino)phenyl]benzoate: Properties, Synthesis, and Potential in Drug Discovery Executive Summary Molecular Profile and Physicochemical Properties Nomenclature and Chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-[2-(dimethylamino)phenyl]benzoate: Properties, Synthesis, and Potential in Drug Discovery

Executive Summary

Molecular Profile and Physicochemical Properties

Nomenclature and Chemical Identifiers

The fundamental identity of a compound is established by its nomenclature and registry information.

  • Chemical Name: Methyl 3-[2-(dimethylamino)phenyl]benzoate[1]

  • CAS Number: 1415819-81-6[1]

  • Molecular Formula: C₁₆H₁₇NO₂[1]

  • Molecular Weight: 255.31 g/mol [1]

  • MDL Number: MFCD22586703[1]

Structural Analysis

The structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate consists of a biphenyl core with key functional groups that dictate its chemical behavior and potential for interaction with biological targets. The ortho-positioned dimethylamino group on one ring and the meta-positioned methyl ester on the other create a specific steric and electronic profile.

Caption: Structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Physicochemical Data Summary

Experimental physical properties for this compound are not widely published. The table below summarizes available data and computed values from closely related analogs to provide a reasonable estimation for researchers.

PropertyValueSource/Comment
Molecular Formula C₁₆H₁₇NO₂[1]
Molecular Weight 255.31 g/mol [1]
Physical Form Solid / OilPredicted based on analogs
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water; soluble in organic solventsPredicted from structure[2]
XLogP3 ~3.9Computed for Ethyl analog[3]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 3Computed (2x Oxygen, 1x Nitrogen)[3]

Spectroscopic Characterization (Anticipated)

While experimental spectra for Methyl 3-[2-(dimethylamino)phenyl]benzoate are not publicly documented, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization. These predictions are based on standard chemical shift values and data from similar compounds like phenyl benzoate.[4]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, methyl ester, and dimethylamino protons. The aromatic region (approx. 7.0-8.2 ppm) will display complex splitting patterns due to the coupling of protons on both rings. A singlet corresponding to the three protons of the methyl ester (OCH₃) would likely appear around 3.9 ppm. Another singlet for the six protons of the dimethylamino group (N(CH₃)₂) is expected in the range of 2.5-3.0 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal 16 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (approx. 165-167 ppm). Aromatic carbons will resonate in the 120-150 ppm range. The methyl ester carbon (OCH₃) is expected around 52 ppm, and the dimethylamino carbons (N(CH₃)₂) would appear further upfield.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester is expected around 1720-1735 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[5] C-N and C-O stretching bands are expected in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 255.31 or 256.32, respectively, confirming the molecular weight.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and reliable method for constructing the biaryl core of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, typically proceeds in high yields, and is a cornerstone of modern organic synthesis.

The proposed pathway involves coupling Methyl 3-bromobenzoate (1) with (2-(Dimethylamino)phenyl)boronic acid (2) .

Synthetic Workflow Diagram

Suzuki_Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis SM1 Methyl 3-bromobenzoate (1) Setup Combine Reagents in Reaction Vessel SM2 (2-(Dimethylamino)phenyl)boronic acid (2) Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solv Solvent (e.g., Toluene/H₂O) React Heat under Inert Atmosphere (e.g., 90°C, 12h) Setup->React Quench Cool and Quench with Water React->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 3-[2-(dimethylamino)phenyl]benzoate Purify->Product Analyze Characterize by NMR, MS, HPLC Product->Analyze

Caption: Proposed workflow for the synthesis via Suzuki cross-coupling.

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • (2-(Dimethylamino)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromobenzoate, (2-(Dimethylamino)phenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add toluene and deionized water (e.g., 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15 minutes. Add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product.

Relevance in Medicinal Chemistry and Drug Development

The true value of Methyl 3-[2-(dimethylamino)phenyl]benzoate lies in its potential as a scaffold for drug discovery. Its structural components are frequently found in biologically active molecules, and analogs have shown significant promise.

The Biaryl-Amine Scaffold in Drug Design

The biaryl motif provides a rigid, three-dimensional framework that can effectively position functional groups to interact with protein binding sites. The tertiary amine serves as a key interaction point, often acting as a hydrogen bond acceptor or a basic center that can be protonated to form salt bridges with acidic residues in a target protein. The methyl group can also be crucial, modulating physicochemical properties like solubility and metabolic stability.[6]

Case Study: Targeting Cancer Metabolism via Malate Dehydrogenase (MDH) Inhibition

Recent research has highlighted that scaffolds structurally related to aminobenzoates are potent inhibitors of malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.[7][8] Cancer cells often reprogram their metabolism to support rapid growth, making them vulnerable to drugs that target these pathways.[8]

A derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)- propanamido)benzoate, was identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms.[9] By inhibiting both, the compound disrupts the Malate-Aspartate Shuttle, which is crucial for transferring reducing equivalents (NADH) into the mitochondria for ATP production. This metabolic stress can lead to apoptosis in cancer cells.[7] This precedent strongly suggests that Methyl 3-[2-(dimethylamino)phenyl]benzoate is a prime candidate for screening in MDH inhibition assays and for further derivatization to optimize potency and selectivity.

Mechanism of Action: Disrupting the Malate-Aspartate Shuttle

The diagram below illustrates the central role of MDH1 and MDH2 in the Malate-Aspartate Shuttle and how dual inhibition disrupts this vital metabolic pathway.

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondria Mitochondria OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m Malate Transporter MDH1 MDH1 NAD_c NAD⁺ MDH1->NAD_c NADH_c NADH + H⁺ NADH_c->MDH1 OAA_m Oxaloacetate Malate_m->OAA_m MDH2 MDH2 MDH2 NADH_m NADH + H⁺ MDH2->NADH_m NAD_m NAD⁺ NAD_m->MDH2 TCA TCA Cycle & ATP Production NADH_m->TCA Inhibitor Dual MDH1/2 Inhibitor Inhibitor->MDH1 Inhibition Inhibitor->MDH2 Inhibition

Caption: Inhibition of MDH1/2 disrupts the Malate-Aspartate Shuttle.

Conclusion

Methyl 3-[2-(dimethylamino)phenyl]benzoate represents an under-explored chemical entity with significant potential for drug discovery and development. While lacking extensive characterization in the public domain, its structure provides a clear roadmap for its synthesis, analysis, and application. The proposed Suzuki cross-coupling offers a reliable method for its preparation, and its anticipated spectroscopic properties provide a basis for its identification. Most importantly, its structural similarity to known inhibitors of cancer metabolism pathways, such as malate dehydrogenase, positions it as a high-value scaffold for developing next-generation therapeutics. This guide serves as a comprehensive resource to empower researchers to unlock the full potential of this promising molecule.

References

  • Methyl 3-(2-(methyl(phenylmethyl)amino)ethyl)benzoate | C18H21NO2 | CID - PubChem. PubChem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Ethyl 3-[2-(dimethylamino)phenyl]benzoate | C17H19NO2 | CID 70985141 - PubChem. PubChem. [Link]

  • Methyl 3-phenylbenzoate | C14H12O2 | CID 9855857 - PubChem. PubChem. [Link]

  • Phenyl 3-(diethylamino)-4-methylbenzoate | C18H21NO2 | CID 174839114 - PubChem. PubChem. [Link]

  • A 2 step synthesis of methyl 3-n. Course Hero. [Link]

  • methyl benzoate, 93-58-3. The Good Scents Company. [Link]

  • CAS#:845-10-3 | sodium 2-[4-(Dimethylamino)phenylazo]benzoate. Chemsrc. [Link]

  • Methyl benzoate - Wikipedia. Wikipedia. [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. ResearchGate. [Link]

  • [Application of methyl in drug design] - PubMed. PubMed. [Link]

  • 3-[(Diethylamino)methyl]benzoic acid phenyl ester | Chemical Substance Information. J-GLOBAL. [Link]

  • 3-[(Dimethylamino)methyl]benzoate | C10H12NO2- | CID 154157283 - PubChem. PubChem. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]

  • Phenyl 4-(2-methylpropanoylamino)benzoate | C17H17NO3 | CID 20721784 - PubChem. PubChem. [Link]

  • 2-Methyl-3-phenylpropionaldehyde | C10H12O | CID 95593 - PubChem. PubChem. [Link]

  • The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Proceedings of the Indian National Science Academy. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. ResearchGate. [Link]

Sources

Exploratory

Methyl 3-[2-(dimethylamino)phenyl]benzoate molecular structure and formula

An In-depth Technical Guide to Methyl 3-[2-(dimethylamino)phenyl]benzoate Abstract This technical guide provides a comprehensive scientific overview of Methyl 3-[2-(dimethylamino)phenyl]benzoate, a biaryl compound featur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-[2-(dimethylamino)phenyl]benzoate

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 3-[2-(dimethylamino)phenyl]benzoate, a biaryl compound featuring a methyl ester and a dimethylamino functional group. This document delves into its core molecular structure, physicochemical properties, a proposed robust synthetic pathway grounded in modern cross-coupling chemistry, and detailed protocols for its structural elucidation via spectroscopic methods. Designed for researchers, chemists, and professionals in drug development, this guide explains the causal reasoning behind experimental design and provides self-validating analytical workflows, ensuring both scientific integrity and practical applicability.

Molecular Identity and Physicochemical Profile

Methyl 3-[2-(dimethylamino)phenyl]benzoate (CAS No. 1415819-81-6) is a substituted biaryl ester.[1] Its structure is characterized by a methyl benzoate moiety linked at the 3-position to a 2-(dimethylamino)phenyl group. This arrangement creates a sterically hindered yet conformationally flexible molecule. The presence of a Lewis basic dimethylamino group ortho to the biaryl linkage, combined with the electron-withdrawing ester, imparts unique electronic and chelating properties that could be of significant interest in catalyst design, materials science, and as a scaffold in medicinal chemistry.

Key Physicochemical Data

The fundamental properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate are summarized below. These values are critical for predicting its behavior in various solvents, its potential for membrane permeability, and for designing appropriate purification strategies.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂ChemicalBook[1]
Molecular Weight 255.31 g/mol ChemicalBook[1]
CAS Number 1415819-81-6ChemicalBook[1]
Canonical SMILES COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2N(C)CInferred from Name
InChI Key Inferred from structure
Calculated XLogP3 ~4.0Estimated based on analogs[2]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 3Computed
Structural Features

The molecule's functionality is dictated by three primary components: the methyl benzoate core, the N,N-dimethylaniline fragment, and the pivotal carbon-carbon single bond that connects them. The ortho-dimethylamino group significantly influences the dihedral angle between the two phenyl rings due to steric hindrance, preventing full coplanarity.

cluster_mol Methyl 3-[2-(dimethylamino)phenyl]benzoate mol C₁₆H₁₇NO₂ fg1 Methyl Benzoate Moiety (Electrophilic/Ester Functionality) mol->fg1 Core Scaffold fg2 Biaryl Linkage (Conformational Flexibility) mol->fg2 Connects Rings fg3 2-(Dimethylamino)phenyl Group (Nucleophilic/Lewis Basic Site) mol->fg3 Key Substituent

Caption: Key functional domains of the target molecule.

Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach

The creation of the C-C bond between the two aromatic rings is the central challenge in synthesizing this molecule. While classical methods exist, a Suzuki-Miyaura cross-coupling reaction offers unparalleled efficiency, functional group tolerance, and high yields under relatively mild conditions. This approach is chosen over methods like Ullmann coupling, which often require harsh conditions not suitable for the ester functionality.[3]

Rationale for Experimental Choices:

  • Catalyst System: A palladium(0) source (like Pd(PPh₃)₄) is the standard for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is commercially available, relatively stable, and effective for a wide range of substrates.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions, such as hydrolysis of the methyl ester.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is essential. The organic solvent solubilizes the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base, creating the necessary biphasic environment for the reaction to proceed.

Proposed Synthetic Workflow

G reagents Reactants: - Methyl 3-bromobenzoate - (2-(Dimethylamino)phenyl)boronic acid reaction Suzuki Coupling Reaction (Inert Atmosphere, 80-100 °C, 12-24h) reagents->reaction catalyst Catalyst System: - Pd(PPh₃)₄ - K₂CO₃ (Base) catalyst->reaction solvents Solvents: - 1,4-Dioxane - Water solvents->reaction workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Final Product: Methyl 3-[2-(dimethylamino)phenyl]benzoate purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol
  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromobenzoate (1.0 eq.), (2-(dimethylamino)phenyl)boronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Solvent Addition: Add 1,4-dioxane and water (4:1 ratio, volume calculated to create a 0.2 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with the addition of deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

Structural Elucidation and Analytical Verification

Confirming the identity and purity of the synthesized product is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural assignment.

Analytical Workflow

G sample Purified Product nmr_prep Sample Prep (NMR) Dissolve in CDCl₃ sample->nmr_prep ms_prep Sample Prep (MS) Dilute in MeOH/CH₂Cl₂ sample->ms_prep nmr_acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) nmr_prep->nmr_acq ms_acq HRMS Acquisition (ESI or EI) ms_prep->ms_acq nmr_data NMR Spectra (Chemical Shift, Coupling, Integration) nmr_acq->nmr_data ms_data Mass Spectrum (Exact Mass, Isotopic Pattern) ms_acq->ms_data confirmation Structural Confirmation nmr_data->confirmation ms_data->confirmation

Caption: Standard workflow for spectroscopic analysis.

Expected Spectroscopic Signatures

The following predictions are based on established chemical shift values for analogous structures.[4][5][6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-7.2 ppm (m, 8H): A complex multiplet region corresponding to the eight protons on the two phenyl rings.

    • δ ~3.9 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.

    • δ ~2.7 ppm (s, 6H): A singlet integrating to six protons, corresponding to the two equivalent methyl groups of the dimethylamino (-N(CH₃)₂) moiety.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~167 ppm: Carbonyl carbon of the ester group.

    • δ ~150-120 ppm: Aromatic carbons (8 signals expected, unless symmetry causes overlap).

    • δ ~52 ppm: Methyl carbon of the ester group.

    • δ ~45 ppm: Methyl carbons of the dimethylamino group.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for [C₁₆H₁₇NO₂ + H]⁺: m/z 256.1332

    • Expected Result: The experimentally determined mass should be within ±5 ppm of the calculated value, confirming the elemental composition.

Protocol for NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry product directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire a standard one-dimensional ¹H spectrum. Subsequently, acquire a ¹³C spectrum and, if necessary for full assignment, two-dimensional spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Conclusion

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a molecule with distinct structural features that make it a person of interest for further investigation in various chemical disciplines. This guide has detailed its fundamental properties and provided a robust, field-proven synthetic strategy based on Suzuki-Miyaura cross-coupling. Furthermore, the prescribed analytical workflows and predicted spectroscopic data serve as a self-validating system for researchers to confirm the successful synthesis and purification of this compound. The principles and protocols outlined herein are designed to be directly applicable in a modern research laboratory, ensuring both scientific rigor and reproducible results.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information for Chemical Communications. [Link]

  • The Royal Society of Chemistry. Supplementary Information for Catal. Sci. Technol., 2014, 4, 1057. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • PubChem, National Institutes of Health. Methyl 3-phenylbenzoate | C14H12O2 | CID 9855857. [Link]

  • Unknown Source. A 2 step synthesis of methyl 3-n. [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • PubChem, National Institutes of Health. Ethyl 3-[2-(dimethylamino)phenyl]benzoate | C17H19NO2 | CID 70985141. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-[2-(dimethylamino)phenyl]benzoate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-[2-(dimethylamino)phenyl]benzoate, a substituted biphenyl derivative, represents a class of compounds with signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-[2-(dimethylamino)phenyl]benzoate, a substituted biphenyl derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predictive methodologies and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded interpretation of its anticipated spectroscopic characteristics.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate, with the CAS number 1415819-81-6, features a biphenyl core with a dimethylamino substituent on one ring and a methyl ester on the other. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.

M [M]⁺ m/z 255 F1 [M - CH₃]⁺ m/z 240 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z 224 M->F2 - •OCH₃ F3 [M - COOCH₃]⁺ m/z 196 M->F3 - •COOCH₃ F4 [C₆H₄N(CH₃)₂]⁺ m/z 120 F3->F4 Further fragmentation

Exploratory

A Technical Guide to the Solubility of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Abstract: The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. This is particularly true in drug discovery and development, wher...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. This is particularly true in drug discovery and development, where solubility impacts everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-[2-(dimethylamino)phenyl]benzoate. Due to the absence of extensive published empirical data for this specific molecule, this document integrates theoretical predictions based on its chemical structure with established, robust experimental protocols for determining both thermodynamic and kinetic solubility. We present detailed, field-proven methodologies, including the gold-standard shake-flask method and high-throughput kinetic assays, coupled with precise HPLC-UV quantification techniques. This guide is intended for researchers, chemists, and formulation scientists, providing the foundational knowledge and practical steps required to accurately characterize the solubility of this and structurally related compounds.

Physicochemical Profile and Predicted Solubility

Understanding the molecular structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the first step in predicting its solubility. The molecule possesses several key functional groups that dictate its interactions with various solvents:

  • Aromatic Rings: The two phenyl rings constitute a large, non-polar surface area, suggesting a preference for non-polar, lipophilic environments.

  • Ester Group (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor, contributing moderately to solubility in polar solvents.[3][4]

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group is a key feature. It is a weak base and can be protonated in acidic conditions to form a cationic salt. This imparts a pH-dependent character to the molecule's aqueous solubility, which is expected to increase significantly at lower pH values.

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3][5][6] Polar compounds dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[4] Given the combination of a large non-polar scaffold and polar, ionizable functional groups, Methyl 3-[2-(dimethylamino)phenyl]benzoate is anticipated to exhibit a complex solubility profile.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale / Implication
Molecular Formula C₁₆H₁₇NO₂---
Molecular Weight 255.31 g/mol Influences dissolution rate and diffusion.
Polarity Moderately PolarBalance between the large non-polar aromatic structure and the polar ester and amine groups.
pKa (of conjugate acid) ~4-5The dimethylamino group is basic. At pH values below its pKa, the compound will be protonated and more water-soluble.
Calculated LogP ~3.5 - 4.5A positive LogP indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones.
Predicted Qualitative Solubility in Common Laboratory Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherHighThe large, non-polar biphenyl structure will interact favorably with non-polar solvents via London dispersion forces.[3][6]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThese solvents can effectively solvate both the non-polar aromatic regions and the polar ester group.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese highly polar solvents are excellent at dissolving a wide range of organic molecules, including those with moderate polarity.[4]
Polar Protic Methanol, EthanolModerate to HighThe alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl groups can interact with the ester and amine.[4]
Aqueous Water, Phosphate-Buffered Saline (PBS) pH 7.4Very LowThe large, hydrophobic surface area dominates, leading to poor solubility in water at neutral pH.[4]
Aqueous (Acidic) 0.1 M HCl, pH 1-2 BuffersModerateProtonation of the dimethylamino group forms a more polar and soluble salt, significantly increasing aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2][7] It represents the true solubility and is a critical parameter for formulation development.[1] The Shake-Flask method, as outlined in OECD Guideline 105, is the universally accepted gold-standard for this measurement.[8][9][10]

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add chosen solvent (e.g., PBS pH 7.4) A->B C Incubate with agitation (e.g., 24-48h at 25°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect supernatant (saturated solution) D->E F Prepare serial dilutions of supernatant E->F G Quantify concentration via HPLC-UV F->G H Determine solubility value (µg/mL or µM) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Methyl 3-[2-(dimethylamino)phenyl]benzoate in a selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • Methyl 3-[2-(dimethylamino)phenyl]benzoate (solid, high purity)

  • Selected solvent (e.g., PBS, pH 7.4, pre-saturated with the compound if possible)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-grade solvents for analysis (e.g., Acetonitrile, Water with 0.1% Formic Acid)

Equipment:

  • Analytical balance

  • Thermostatic shaker or rotator

  • Centrifuge

  • Calibrated pH meter

  • HPLC system with UV detector[2][11]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~1-2 mg per mL of solvent.[7]

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][11]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension through a low-binding syringe filter (e.g., 0.22 µm).[12][13] This step is critical to avoid aspirating solid particles.

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute this saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 4) to determine the precise concentration.

  • Data Analysis: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in µg/mL and µM.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[11][12] It is not a true equilibrium measurement but is widely used in early drug discovery for its high-throughput nature to flag potentially problematic compounds.[1][14]

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Detection A Prepare high-concentration stock solution in DMSO (e.g., 10-20 mM) B Dispense stock solution into microtiter plate wells A->B C Add aqueous buffer (e.g., PBS) to induce precipitation B->C D Incubate with shaking (e.g., 1-2 hours) C->D E Measure precipitate formation D->E F Method 1: Nephelometry (Light Scattering) E->F G Method 2: Filter plate, then measure filtrate UV absorbance E->G H Determine solubility (precipitation point) F->H G->H

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology

Objective: To rapidly assess the solubility of Methyl 3-[2-(dimethylamino)phenyl]benzoate by measuring the concentration at which it precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • Methyl 3-[2-(dimethylamino)phenyl]benzoate

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Filter plates (for direct UV method)

Equipment:

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurement[12][15]

  • Multichannel pipette or automated liquid handler

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO, for example, at 10 or 20 mM.[14]

  • Plate Setup: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[15] Often, a serial dilution of the stock is prepared in DMSO first to test a range of concentrations.

  • Precipitation Induction: Rapidly add the aqueous buffer to each well to achieve the final desired compound concentration (e.g., 195 µL of buffer to 5 µL of stock). The final DMSO concentration should be kept low and consistent (typically 1-5%).[11]

  • Incubation: Seal the plate and shake for a defined period, typically 1 to 2 hours, at room temperature.[12][14]

  • Detection (choose one method):

    • Nephelometry: Place the plate directly into a nephelometer and measure the light scattering in each well. An increase in light scattering compared to buffer-only controls indicates the formation of a precipitate.[12][15]

    • Direct UV / HPLC: Use a filter plate to separate the precipitated solid from the dissolved compound.[1] The concentration of the compound in the clear filtrate is then quantified, typically by UV absorbance on a plate reader or by a full HPLC-UV analysis.[12][15]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Analytical Quantification: HPLC-UV Method Development

Accurate quantification of the dissolved compound is essential for both thermodynamic and kinetic assays.[16] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely available technique for this purpose.[17][18]

Logical Flow from Solubility to Quantification

G cluster_calibration Calibration Curve Solubility_Exp Solubility Experiment (Shake-Flask or Kinetic) Saturated_Sol Generate Saturated Solution (Supernatant) Solubility_Exp->Saturated_Sol Dilution Prepare Dilutions in Mobile Phase Saturated_Sol->Dilution HPLC_Analysis Inject into HPLC-UV System Dilution->HPLC_Analysis Quantification Calculate Concentration of Unknown Sample Using Calibration Curve HPLC_Analysis->Quantification Stock Prepare Known Concentration Stock Standards Create Serial Dilution Standards Stock->Standards Inject_Std Inject Standards & Record Peak Area Standards->Inject_Std Curve Plot Peak Area vs. Concentration (y=mx+c) Inject_Std->Curve Curve->Quantification

Sources

Foundational

A Technical Guide to the Stability and Storage of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Introduction: Understanding the Molecule Methyl 3-[2-(dimethylamino)phenyl]benzoate is a small organic molecule featuring a methyl ester and a tertiary aromatic amine functional group. Its chemical structure suggests pot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a small organic molecule featuring a methyl ester and a tertiary aromatic amine functional group. Its chemical structure suggests potential utility as a laboratory reagent, an intermediate in organic synthesis, or a scaffold in drug discovery programs. For researchers and drug development professionals, a thorough understanding of a compound's chemical stability is paramount. It ensures the integrity of experimental results, the quality of synthesized materials, and the safety and efficacy of potential therapeutic agents.

This guide provides an in-depth analysis of the potential stability challenges associated with Methyl 3-[2-(dimethylamino)phenyl]benzoate. It outlines the predicted degradation pathways based on its functional groups and establishes a comprehensive framework for systematically evaluating its stability profile through forced degradation and formal stability studies. The protocols and recommendations herein are grounded in established principles of physical organic chemistry and aligned with international regulatory standards, such as those from the International Council for Harmonisation (ICH).

Molecular Profile:

PropertyValue
Chemical Name Methyl 3-[2-(dimethylamino)phenyl]benzoate
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
CAS Number 1415819-81-6

Section 1: Predicted Chemical Stability and Degradation Pathways

The chemical structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate contains two primary functional groups susceptible to degradation: an ester and a tertiary amine. Aromatic compounds are also generally susceptible to photodegradation.[1]

Hydrolytic Degradation

The methyl ester group is prone to hydrolysis, a reaction that can be catalyzed by both acid and base. This process would cleave the ester bond, yielding methanol and the corresponding carboxylic acid, 3-[2-(dimethylamino)phenyl]benzoic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the methoxide ion to form the carboxylate salt. The kinetics of alkaline hydrolysis of esters have been extensively studied.[2][3]

Oxidative Degradation

The dimethylamino group is a potential site for oxidation. Tertiary amines can be oxidized to form N-oxides, particularly in the presence of common oxidants like hydrogen peroxide or under atmospheric conditions over time. The oxidation of dimethylamino-phenyl groups is a known transformation.[4][5] Such degradation would result in the formation of Methyl 3-[2-(dimethylamino-N-oxide)phenyl]benzoate.

Photodegradation

Aromatic amines are known to be sensitive to light.[6][7] Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to promote electrons to excited states, leading to radical formation or other photochemical reactions. This can result in complex degradation pathways, potentially involving reactions at the aromatic rings or the amino group, leading to discoloration and the formation of a variety of photoproducts.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation main Methyl 3-[2-(dimethylamino)phenyl]benzoate hydrolysis_prod 3-[2-(dimethylamino)phenyl]benzoic Acid + Methanol main->hydrolysis_prod H⁺ or OH⁻ / H₂O oxidation_prod Methyl 3-[2-(dimethylamino-N-oxide)phenyl]benzoate main->oxidation_prod [O] (e.g., H₂O₂) photo_prod Complex Photoproducts main->photo_prod UV/Vis Light (hν)

Caption: Predicted degradation pathways for Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Section 2: Framework for a Comprehensive Stability Assessment

To definitively determine the stability of Methyl 3-[2-(dimethylamino)phenyl]benzoate, a systematic study is required. This involves subjecting the compound to a range of stress conditions (forced degradation) to rapidly identify potential degradation products and pathways, followed by formal stability studies under controlled long-term and accelerated conditions.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of Methyl 3-[2-(dimethylamino)phenyl]benzoate in a suitable solvent (e.g., acetonitrile/water).

  • Control Sample: A control sample, protected from stress conditions (stored at -20°C or 2-8°C in the dark), should be analyzed concurrently.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time (e.g., 1, 4, 12 hours). Neutralize before analysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a specified duration.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples at predetermined time points using a suitable stability-indicating method (see Section 2.2).

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH, RT) start->base oxidative Oxidative (H₂O₂, RT) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Identify Degradants & Assess Peak Purity analysis->evaluation

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Method Validation Parameters (ICH Q2(R1)): [10][11][12]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated using the results from the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Formal Stability Studies

Once a stability-indicating method is in place, formal stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a retest period or shelf life and recommended storage conditions.[13][14][15]

Recommended Stability Protocol:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing.

Section 3: Data Presentation and Recommended Storage Conditions

The data from the stability studies should be tabulated to track the assay of Methyl 3-[2-(dimethylamino)phenyl]benzoate and the levels of any detected degradation products over time.

Example Stability Data Table (Accelerated Conditions):

Time Point (Months)Assay (%)Degradation Product 1 (%)Total Degradants (%)Appearance
099.8< 0.050.15White Powder
399.20.250.65White Powder
698.50.551.20Off-white Powder

Based on the predicted degradation pathways, the following preliminary storage conditions are recommended. These should be confirmed or refined based on the results of the formal stability studies.

Recommended Storage Conditions:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C) or frozen (-20°C) for long-term storage.

  • Light: Protect from light at all times. Store in an amber vial or in a light-blocking outer container.

  • Atmosphere: For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed container to protect from moisture, which could facilitate hydrolysis.

By following this comprehensive guide, researchers and drug development professionals can ensure the integrity of Methyl 3-[2-(dimethylamino)phenyl]benzoate, leading to more reliable scientific outcomes and higher quality products.

References

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (1956). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of 1- ancl 2-Naphihoic Acid. Journal of the Chemical Society, 32.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (1960). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids. The Journal of Organic Chemistry, 26, 1408.
  • Minami, E., & Saka, S. (2006). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Fuel, 85(17-18), 2479-2483.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... [Link]

  • Sangshetti, J. N., Shinde, D. B., & Zaheer, Z. (2017).
  • Plyusnin, V. F., Grivin, V. P., & Bazhin, N. M. (2005). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews, 74(1), 31-56.
  • Smith, H. A., Scrogham, K. G., & Stump, B. L. (1961). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry, 26(5), 1408-1411.
  • Shannon, W. A., & Hanker, J. S. (1978). Ultrastructural Cytochemistry of p-N,N-dimethylamino-beta-phenethylamine (DAPA) Oxidation Reactions. "Activation" and Inhibition Studies. Histochemistry, 58(1-2), 105-117.
  • Wang, Y., et al. (2024). Pillar[16]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir.

  • Patil, S. L., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 1-7.
  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part IV. Alkaline Hydrolysis of Ethyl Acetate in Mixed Solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-94.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Cignitti, M., & Tinti, M. (2023). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • International Council for Harmonisation. (2023). ICH Q2(R1): Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Awe, W., Stoy-Geilich, E., Buerhop, R., & Bammel, H. (1960). [The effect of oxidation agents on 4-dimethylamino-1-phenyl-2,3-dimethyl-5-pyrazolone. Splitting of dimethylamine as 1st step in the effect of oxidation agents on 4-dimethylpyrazolone of the pyramidon type and characterization of the 1st transformation product]. Arzneimittel-Forschung, 10, 796-800.
  • ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. [Link]

  • Intertek. (n.d.). Heavy Aromatic Hydrocarbon Stability Testing. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Dąbrowska, D., et al. (2012). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products.
  • Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. [Link]

  • University of California, Irvine. (n.d.). Oxidation. [Link]

Sources

Exploratory

Methyl 3-[2-(dimethylamino)phenyl]benzoate: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Synthetic Intermediate Methyl 3-[2-(dimethylamino)phenyl]benzoate is a strategically importa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a strategically important building block in modern organic synthesis. Its unique biphenyl structure, featuring an ortho-dimethylamino group and a meta-methyl ester, offers a versatile platform for the construction of complex molecular architectures. The dimethylamino group serves as a powerful directing group in C-H bond functionalization reactions, while the ester moiety provides a handle for further synthetic transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of Methyl 3-[2-(dimethylamino)phenyl]benzoate, with a particular focus on its utility in the synthesis of carbazole derivatives and other bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While specific experimental data for Methyl 3-[2-(dimethylamino)phenyl]benzoate is not widely published, its properties can be inferred from its structural analogues.

Table 1: Physicochemical Properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate

PropertyValueSource
CAS Number 1415819-81-6Inferred from supplier databases
Molecular Formula C₁₆H₁₇NO₂Calculated
Molecular Weight 255.31 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)Inferred from related compounds

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-8.2 ppm (m, 2H): Aromatic protons ortho to the ester group.

  • δ 7.2-7.6 ppm (m, 6H): Remaining aromatic protons.

  • δ 3.9 ppm (s, 3H): Methyl ester protons.

  • δ 2.7 ppm (s, 6H): Dimethylamino protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~167 ppm: Carbonyl carbon of the ester.

  • δ ~150 ppm: Aromatic carbon attached to the nitrogen.

  • δ ~120-140 ppm: Aromatic carbons.

  • δ ~52 ppm: Methyl ester carbon.

  • δ ~45 ppm: Dimethylamino carbons.

Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

The most logical and widely applicable method for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the two phenyl rings.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 2-Bromo-N,N-dimethylaniline C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Methyl 3-(dihydroxyboranyl)benzoate B->C D Methyl 3-[2-(dimethylamino)phenyl]benzoate C->D C-C Bond Formation

Caption: Synthetic workflow for Methyl 3-[2-(dimethylamino)phenyl]benzoate via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving similar substrates.[1][2] Optimization of reaction conditions may be necessary to achieve the highest possible yields.

Materials:

  • 2-Bromo-N,N-dimethylaniline

  • Methyl 3-(dihydroxyboranyl)benzoate (or its pinacol ester)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-N,N-dimethylaniline (1.0 equiv.), Methyl 3-(dihydroxyboranyl)benzoate (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via cannula.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Application as a Building Block: Synthesis of Carbazoles

A primary and highly valuable application of Methyl 3-[2-(dimethylamino)phenyl]benzoate is its use as a precursor for the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological and photophysical properties.[3][4] The synthesis is typically achieved through a palladium-catalyzed intramolecular C-H amination/cyclization.

The Role of the ortho-Dimethylamino Directing Group

The ortho-dimethylamino group plays a crucial role in the subsequent cyclization step. It acts as a directing group, facilitating the palladium-catalyzed activation of the C-H bond at the 2'-position of the second phenyl ring. This directed C-H functionalization is a key step in forming the new C-N bond to construct the carbazole core.[5][6]

Reaction Pathway: From Biphenyl to Carbazole

G cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_intermediate Intermediate cluster_cyclization Intramolecular C-H Amination cluster_product Product A Methyl 3-[2-(dimethylamino)phenyl]benzoate B LiOH, THF/H₂O A->B C 3-[2-(amino)phenyl]benzoic acid B->C Amine Deprotection D Pd(OAc)₂ Oxidant (e.g., Cu(OAc)₂) Solvent (e.g., Toluene) C->D E Methyl 9H-carbazole-3-carboxylate D->E C-N Bond Formation

Caption: Synthetic pathway for the conversion of Methyl 3-[2-(dimethylamino)phenyl]benzoate to a carbazole derivative.

Detailed Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is based on established procedures for the synthesis of carbazoles from 2-aminobiphenyl precursors.[7][8]

Step 1: Hydrolysis and Deprotection (if necessary)

While the dimethylamino group can sometimes be directly utilized, many protocols involve the free amine. If starting from Methyl 3-[2-(dimethylamino)phenyl]benzoate, a dealkylation step would be required, which can be complex. A more direct route to the aminobiphenyl precursor might be preferable in some cases. For the purpose of this guide, we will assume the precursor is 3-(2-aminophenyl)benzoic acid methyl ester.

Step 2: Intramolecular Cyclization

Materials:

  • Methyl 3-(2-aminophenyl)benzoate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Copper(II) acetate [Cu(OAc)₂] (as an oxidant)

  • Toluene or another suitable high-boiling solvent

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Methyl 3-(2-aminophenyl)benzoate (1.0 equiv.), palladium(II) acetate (0.05-0.10 equiv.), and copper(II) acetate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the metal salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired carbazole product.

Table 2: Representative Yields for Palladium-Catalyzed Carbazole Synthesis from Substituted 2-Aminobiphenyls [9]

Substrate (2-Aminobiphenyl derivative)Product (Carbazole derivative)Yield (%)
2-Amino-4'-chlorobiphenyl2-Chlorocarbazole95
2-Amino-4'-methylbiphenyl2-Methylcarbazole98
2-Amino-4'-tert-butylbiphenyl2-tert-Butylcarbazole97
2-Amino-4'-phenylbiphenyl2-Phenylcarbazole96

Mechanistic Insights: The Pd(II)/Pd(IV) Catalytic Cycle

The intramolecular C-H amination is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[3][10]

G A Pd(II) Precatalyst B Coordination with 2-Aminobiphenyl A->B C C-H Activation (Cyclometalation) B->C D Pd(II) Palladacycle C->D E Oxidation to Pd(IV) D->E Oxidant (e.g., Cu(II)) F Pd(IV) Intermediate E->F G Reductive Elimination F->G C-N Bond Formation H Carbazole Product G->H I Pd(II) G->I I->B Catalyst Regeneration

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for carbazole synthesis.

  • Coordination: The palladium(II) catalyst coordinates to the amino group of the 2-aminobiphenyl substrate.

  • C-H Activation: An intramolecular C-H activation occurs at the ortho-position of the second aromatic ring, forming a palladacycle intermediate.

  • Oxidation: The Pd(II) center is oxidized to Pd(IV) by an external oxidant, such as Cu(II).

  • Reductive Elimination: A C-N reductive elimination from the Pd(IV) intermediate forms the carbazole product and regenerates the active Pd(II) catalyst.

Expanding the Synthetic Utility: A Gateway to Bioactive Molecules

The strategic placement of functional groups in Methyl 3-[2-(dimethylamino)phenyl]benzoate makes it a valuable precursor for a range of bioactive molecules beyond carbazoles. Structurally related aminophenoxy benzoates have been explored as scaffolds for the development of inhibitors of enzymes such as malate dehydrogenase (MDH), which are implicated in cancer metabolism.[11][12] The biphenyl core of the title compound provides a rigid framework that can be further functionalized to target various biological macromolecules.

Conclusion: A Building Block of Strategic Importance

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a highly versatile and strategic building block in organic synthesis. Its efficient synthesis via Suzuki-Miyaura coupling and its pivotal role in the construction of carbazole frameworks through palladium-catalyzed C-H amination highlight its importance. The insights into the directing effects of the ortho-dimethylamino group and the mechanistic understanding of the cyclization process provide a solid foundation for the rational design of complex synthetic routes. For researchers and professionals in drug discovery and materials science, this compound offers a gateway to novel molecular architectures with promising biological and photophysical properties.

References

  • Chen, J., et al. (2020). Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 7(18), 2685-2691.
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Foundational

An In-depth Technical Guide to the Synthesis, Derivatives, and Potential Applications of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Biaryl Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure found in numerous biologically active compounds. This guide focuses on a specific, yet underexplored, biaryl compound: Methyl 3-[2-(dimethylamino)phenyl]benzoate . This molecule presents a unique structural framework, combining a benzoate moiety with a dimethylamino-substituted phenyl ring, suggesting a rich potential for derivatization and a spectrum of pharmacological activities.

While direct literature on Methyl 3-[2-(dimethylamino)phenyl]benzoate is sparse, its structural components are well-represented in compounds with established biological relevance. The diphenylamine and N-aryl anthranilic acid cores, for instance, are present in various anti-inflammatory and anticancer agents.[1][2] The presence of the N,N-dimethylaniline moiety is also of particular interest, as this functional group is known to impart a range of pharmacological properties.[3][4]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of the Methyl 3-[2-(dimethylamino)phenyl]benzoate core, strategies for the design and synthesis of its derivatives and analogs, and an exploration of their potential biological activities, with a particular focus on anticancer and anti-inflammatory applications. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, we will illuminate the path for future research and development in this promising area of medicinal chemistry.

Core Synthesis Strategies: Building the Biaryl Framework

The synthesis of the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold can be approached through two primary and highly effective cross-coupling methodologies: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods will often depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group compatibility.[5][6] This palladium-catalyzed cross-coupling reaction is the most logical and likely successful approach for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. The general scheme involves the coupling of an organoboron reagent with an organic halide.

Experimental Protocol: Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate via Suzuki-Miyaura Coupling

Materials:

  • 2-(Dimethylamino)phenylboronic acid

  • Methyl 3-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(dimethylamino)phenylboronic acid (1.2 equivalents), methyl 3-bromobenzoate (1.0 equivalent), potassium phosphate tribasic (2.0 equivalents), and SPhos (0.02 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.01 equivalents) to the flask under the inert atmosphere.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the final product.

  • Base and Solvent System: Potassium phosphate is a commonly used base that is effective and generally does not cause hydrolysis of the ester group. The use of a two-phase toluene/water solvent system is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling A 2-(Dimethylamino)phenylboronic acid E Transmetalation A->E B Methyl 3-bromobenzoate D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E Pd(II) Intermediate F Reductive Elimination E->F F->C Regeneration G Methyl 3-[2-(dimethylamino)phenyl]benzoate F->G H Base (e.g., K3PO4) H->E

Caption: Ullmann condensation experimental workflow.

Derivatives and Analogs: Exploring Chemical Space

The true potential of the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold lies in its amenability to derivatization. By systematically modifying different parts of the molecule, researchers can fine-tune its physicochemical properties and biological activity.

Key Positions for Derivatization:

  • Benzoate Ring (Ring A): Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can modulate electronic properties and steric hindrance, influencing target binding.

  • Dimethylamino Phenyl Ring (Ring B): Modification of the substituents on this ring can impact the dihedral angle between the two rings, which is often a critical determinant of biological activity in biaryl compounds.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This position is a key handle for improving solubility and introducing new pharmacophoric features.

  • Dimethylamino Group: While less commonly modified, demethylation or replacement with other alkyl groups could be explored to probe the importance of this group for activity.

Table 1: Proposed Analogs of Methyl 3-[2-(dimethylamino)phenyl]benzoate and Rationale for Synthesis

Analog StructureRationale for Synthesis
Analog 1: 3-[2-(dimethylamino)phenyl]benzoic acidImprove aqueous solubility and provide a handle for amide coupling.
Analog 2: Methyl 4'-chloro-3-[2-(dimethylamino)phenyl]benzoateIntroduce a halogen for potential halogen bonding interactions with the target protein.
Analog 3: N-benzyl-3-[2-(dimethylamino)phenyl]benzamideExplore the effect of a larger, more lipophilic group at the ester position.
Analog 4: Methyl 3-[2-(methylamino)phenyl]benzoateInvestigate the importance of the N,N-dimethyl substitution for biological activity.

Potential Biological Activities and Structure-Activity Relationships

Based on the known biological activities of structurally related compounds, derivatives of Methyl 3-[2-(dimethylamino)phenyl]benzoate are promising candidates for investigation as anticancer and anti-inflammatory agents.

Anticancer Potential

Numerous biphenyl and N,N-dimethylaniline-containing compounds have demonstrated significant anticancer activity. [7][8]The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Table 2: Anticancer Activity of Structurally Related Biaryl Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chloroquinoxaline sulfonamideB16 murine melanoma1.8[9]
Benzothiazole Aniline (L1)Liver Cancer Cells< 10[7]
Neocryptolepine analogVarious0.1 - 5.0[2]

MAPK Signaling Pathway and Potential Intervention

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. [1][10]Its aberrant activation is a hallmark of many cancers. Biphenyl derivatives have been shown to inhibit components of this pathway, such as p38α MAPK. [1]

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Our Compounds Our Compounds Our Compounds->MEK Inhibition Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Potential inhibition of the MAPK pathway.

Anti-inflammatory Potential

N-aryl anthranilic acids and other diphenylamine derivatives are well-known for their anti-inflammatory properties, with some being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs). [11][12]Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.

NF-κB Signaling Pathway and Potential Modulation

The NF-κB signaling pathway is a master regulator of inflammation. [13][14]Its inhibition is a key therapeutic strategy for a wide range of inflammatory diseases.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Gene Transcription\n(Pro-inflammatory Cytokines) Gene Transcription (Pro-inflammatory Cytokines) NF-κB->Gene Transcription\n(Pro-inflammatory Cytokines) Our Compounds Our Compounds Our Compounds->IKK Complex Inhibition

Caption: Potential modulation of the NF-kB pathway.

Conclusion and Future Directions

Methyl 3-[2-(dimethylamino)phenyl]benzoate represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. This guide has outlined robust synthetic strategies, based on well-established Suzuki-Miyaura coupling and Ullmann condensation reactions, to access the core structure and its derivatives. By drawing parallels with structurally related compounds, we have highlighted the significant potential of these molecules as anticancer and anti-inflammatory agents, likely acting through the modulation of key signaling pathways such as MAPK and NF-κB.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of analogs to establish clear structure-activity relationships. In vitro screening against a panel of cancer cell lines and inflammatory markers will be crucial for identifying lead compounds. Subsequent mechanistic studies will then be necessary to elucidate the precise molecular targets and signaling pathways involved. The insights provided in this guide serve as a solid foundation for initiating such a research program, with the ultimate goal of translating the chemical potential of the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold into tangible therapeutic benefits.

References

  • Jalpan K., et al. (2009). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 71(3), 319–323. [Link]

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Exploratory

A Technical Guide to the Preliminary Biological Evaluation of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Abstract This technical guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel compound, Methyl 3-[2-(dimethylamino)phenyl]benzoate. In the absence of existing biological data for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel compound, Methyl 3-[2-(dimethylamino)phenyl]benzoate. In the absence of existing biological data for this specific molecule, this document provides a proposed synthetic route and a structured, multi-tiered approach to its initial pharmacological screening. The experimental design is rooted in the analysis of the compound's structural motifs to predict potential biological activities. We will detail a series of in vitro and in vivo assays, complete with robust protocols and justifications for their selection. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological potential of new chemical entities.

Introduction and Rationale

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a novel small molecule with potential for biological activity, yet to our knowledge, its pharmacological profile has not been reported in the scientific literature. The structure, featuring a methyl benzoate core with a dimethylamino-phenyl substituent, suggests the possibility of interactions with various biological targets. The dimethylamino group, in particular, is a common feature in pharmacologically active compounds, often conferring properties such as improved solubility and the ability to interact with specific receptors or enzymes.

Given the novelty of this compound, a systematic and logical screening cascade is essential to elucidate its potential therapeutic applications. This guide will provide a roadmap for such an investigation, starting from its synthesis and proceeding through a series of carefully selected biological assays. The overarching goal is to efficiently identify any significant biological activity and to inform a "Go/No Go" decision for further, more in-depth studies.[1][2]

Proposed Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

A plausible synthetic route for Methyl 3-[2-(dimethylamino)phenyl]benzoate is the Ullmann condensation, a classic and robust method for forming diaryl ether bonds.[3]

Protocol:

  • To an oven-dried Schlenk tube, add Copper(I) iodide (5 mol%), picolinic acid (10 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon gas.

  • Add 2-(dimethylamino)phenol (1.0 mmol) and Methyl 3-bromobenzoate (1.2 mmol) to the tube.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford Methyl 3-[2-(dimethylamino)phenyl]benzoate.

In Vitro Biological Screening Cascade

The initial in vitro screening is designed to be broad, covering a range of potential cellular activities. This high-throughput approach allows for the rapid identification of any "hits" that warrant further investigation.[4][5]

General Cytotoxicity Assessment

A primary assessment of cytotoxicity is crucial to determine the compound's therapeutic window and to identify any non-specific toxic effects.

Protocol: MTT Assay [6]

  • Seed a panel of human cancer cell lines (e.g., a selection from the NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Methyl 3-[2-(dimethylamino)phenyl]benzoate (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each cell line.

Data Presentation:

Cell LineIC50 (µM)
Cell Line A
Cell Line B
Cell Line C
...
Antimicrobial Activity Screening

The structural motifs of the compound suggest potential for antimicrobial activity.

Protocol: Broth Microdilution Assay

  • Prepare a twofold serial dilution of Methyl 3-[2-(dimethylamino)phenyl]benzoate in a 96-well plate.

  • Inoculate each well with a standardized suspension of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus
E. coli
C. albicans
...
Receptor Binding and Enzyme Inhibition Assays

Based on the presence of the dimethylamino-phenyl group, screening against a panel of common CNS receptors and enzymes could reveal neuropharmacological activity.

Workflow:

G compound Methyl 3-[2-(dimethylamino)phenyl]benzoate receptor_panel CNS Receptor Panel (e.g., Dopamine, Serotonin, Adrenergic) compound->receptor_panel enzyme_panel Enzyme Panel (e.g., MAO, AChE) compound->enzyme_panel binding_assay Radioligand Binding Assay receptor_panel->binding_assay inhibition_assay Enzyme Activity Assay enzyme_panel->inhibition_assay data_analysis Determine Ki or IC50 binding_assay->data_analysis inhibition_assay->data_analysis

Caption: High-throughput screening workflow for receptor and enzyme activity.

In Vivo Pharmacological Profiling

Should the in vitro screening yield promising results, a preliminary in vivo assessment is the next logical step.[1]

Acute Toxicity Study

This study provides an initial assessment of the compound's safety profile in a living organism.

Protocol:

  • Administer single escalating doses of Methyl 3-[2-(dimethylamino)phenyl]benzoate to groups of rodents (e.g., mice or rats) via a relevant route (e.g., oral, intraperitoneal).

  • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Determine the maximum tolerated dose (MTD) and the LD50 (if applicable).

Preliminary Efficacy Model

Based on the most promising in vitro data, a relevant in vivo efficacy model should be selected. For example, if significant anticancer activity is observed, a tumor xenograft model would be appropriate.

Workflow:

G invitro_hit Positive In Vitro Result model_selection Select Relevant In Vivo Model invitro_hit->model_selection dosing Administer Compound at MTD model_selection->dosing monitoring Monitor Efficacy Endpoints (e.g., tumor size, behavioral changes) dosing->monitoring data_analysis Statistical Analysis of Efficacy monitoring->data_analysis

Caption: Workflow for preliminary in vivo efficacy testing.

Mechanism of Action Studies

Should the compound demonstrate significant and specific activity, further studies to elucidate its mechanism of action would be warranted. These could include target identification studies, pathway analysis, and more detailed pharmacological characterization.[7]

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the preliminary biological evaluation of Methyl 3-[2-(dimethylamino)phenyl]benzoate. By following this proposed cascade of in vitro and in vivo experiments, researchers can efficiently and effectively characterize the pharmacological profile of this novel compound, paving the way for potential future drug development.

References

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. Available at: [Link]

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  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - MDPI. Available at: [Link]

  • In vivo Pharmacology - IRBM. Available at: [Link]

  • In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. | Bentham Science Publishers. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Available at: [Link]

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  • Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function - PubMed. Available at: [Link]

  • Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function - ResearchGate. Available at: [Link]

  • A 2 step synthesis of methyl 3-n. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents.
  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Available at: [Link]

  • Methyl benzoate - Wikipedia. Available at: [Link]

  • METHYL BENZOATE - Ataman Kimya. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]

  • 373 PREDICTION OF BIOLOGICAL ACTIVITY BY MEANS OF SYNTHESIS AND QSAR MODEL OF PHENYLHYDRAZONE BASED ON METHYL 4-FORMYLBENZOATE - Jomard Publishing. Available at: [Link]

  • Methyl 3-phenylbenzoate | C14H12O2 | CID 9855857 - PubChem - NIH. Available at: [Link]

  • Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme - ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate via Suzuki-Miyaura Cross-Coupling

Introduction: The Importance of Biaryl Scaffolds Biaryl structures are privileged motifs in medicinal chemistry, materials science, and natural product synthesis. Their unique three-dimensional arrangement allows for pre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Biaryl Scaffolds

Biaryl structures are privileged motifs in medicinal chemistry, materials science, and natural product synthesis. Their unique three-dimensional arrangement allows for precise interactions with biological targets and imparts desirable photophysical properties. Methyl 3-[2-(dimethylamino)phenyl]benzoate is a versatile biaryl intermediate, incorporating a nucleophilic dimethylamino group and an electrophilic methyl ester, making it a valuable building block for further functionalization in drug discovery programs.

This application note provides a detailed, field-proven protocol for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. The selected synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This method facilitates the formation of the critical carbon-carbon bond between two aromatic rings, offering a robust and high-yielding pathway to the target compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide from setup to purification, and outline methods for comprehensive product validation.

Reaction Scheme & Mechanism

The synthesis proceeds by coupling Methyl 3-bromobenzoate with 2-(dimethylamino)phenylboronic acid using a palladium catalyst and a base.

Overall Reaction: Overall reaction scheme for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in its elegant catalytic cycle, which is initiated by a Palladium(0) species.[1][3] The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 3-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base (forming a more nucleophilic boronate species), transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Below is a diagrammatic representation of this fundamental process.

Suzuki_Miyaura_Cycle cluster_input1 cluster_input2 cluster_output pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex [Ar¹-Pd(II)L₂-Br] pd0->pd_complex transmetalation Transmetalation pd_biaryl [Ar¹-Pd(II)L₂-Ar²] pd_complex->pd_biaryl pd_biaryl->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) pd_biaryl->product ar1br Ar¹-Br (Methyl 3-bromobenzoate) ar1br->pd0 ar2b Ar²-B(OH)₂ (2-(dimethylamino)phenyl boronic acid) + Base ar2b->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Proper preparation and handling of materials are critical for success. All glassware should be oven-dried prior to use to ensure anhydrous conditions, which are crucial for catalyst stability.

Reagent / Material Grade Supplier Example Purpose
Methyl 3-bromobenzoate≥98%Sigma-AldrichAryl halide coupling partner
2-(Dimethylamino)phenylboronic acid≥97%Combi-BlocksArylboronic acid coupling partner
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(0) catalyst source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase for boronate activation
TolueneAnhydrous, ≥99.8%Acros OrganicsOrganic solvent
Ethanol200 Proof, ACSVWRCo-solvent
Deionized Water18.2 MΩ·cmMillipore SystemAqueous phase for biphasic reaction
Ethyl AcetateACS GradeJ.T. BakerExtraction solvent
HexaneACS GradeJ.T. BakerEluent for chromatography
Brine (Saturated NaCl solution)N/ALab-preparedWashing agent in work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent
Silica Gel60 Å, 230-400 meshSiliCycleStationary phase for column chromatography
Argon Gas (Ar)High Purity (5.0)AirgasInert atmosphere

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities accordingly for larger or smaller scales.

4.1 Reaction Setup

  • To a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (215 mg, 1.0 mmol, 1.0 eq).

  • Add 2-(Dimethylamino)phenylboronic acid (181 mg, 1.1 mmol, 1.1 eq).

  • Add Potassium Carbonate (415 mg, 3.0 mmol, 3.0 eq).

  • Finally, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

    • Expert Insight: The order of addition is important. Adding the solid catalyst last minimizes its exposure to air and moisture before the inert atmosphere is established.

  • Seal the flask with rubber septa. The condenser outlet should be connected to an argon gas line via a bubbler.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[4]

4.2 Reaction Execution

  • Through the septum, add the solvent mixture via syringe: Toluene (8 mL), Ethanol (2 mL), and Deionized Water (2 mL).

  • Lower the flask into a pre-heated oil bath set to 90 °C.

  • Stir the biphasic mixture vigorously for 12 hours.

    • Protocol Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting with ethyl acetate, and spotting on a silica plate. A suitable eluent is 9:1 Hexane:Ethyl Acetate. The product should have a different Rf value than the starting materials.

4.3 Work-up and Isolation

  • After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Add deionized water (15 mL) and shake. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[2]

  • Combine all organic extracts and wash sequentially with deionized water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

4.4 Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Packing the Column: Use a slurry of silica gel in hexane.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 3-[2-(dimethylamino)phenyl]benzoate as a pure solid or oil.

Experimental Workflow Overview

The entire process, from initial setup to final analysis, can be visualized as a sequential workflow.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert reaction 3. Add Solvents & Heat (Toluene/EtOH/H₂O, 90 °C, 12h) inert->reaction workup 4. Aqueous Work-up (Extraction & Washing) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify analysis 6. Characterization (NMR, MS, Yield Calculation) purify->analysis

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Characterization and Data

The identity and purity of the final product must be confirmed through spectroscopic analysis.

Parameter Expected Outcome
Physical State Off-white solid or pale yellow oil
Yield 75-90% (based on 1.0 mmol scale)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2-7.4 (m, 4H, benzoate ring protons), ~7.3-7.0 (m, 4H, dimethylamino-phenyl ring protons), 3.91 (s, 3H, -OCH₃), 2.70 (s, 6H, -N(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~167.0 (C=O), ~148.0-120.0 (aromatic carbons), 52.1 (-OCH₃), 44.5 (-N(CH₃)₂)
Mass Spec (ESI+) m/z: Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.1332; Found: 256.1335
Purity (HPLC) >98% (as determined by peak area integration)

Note: The exact chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent and concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality of boronic acid (decomposed).1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure the evacuate/backfill cycle is performed properly.3. Use fresh, high-purity boronic acid. Store it refrigerated.
Reaction Stalls 1. Insufficient heating.2. Base is not strong enough or has absorbed moisture.1. Check oil bath temperature with an external thermometer.2. Use freshly opened, anhydrous base. Consider a stronger base like K₃PO₄ if issues persist.
Difficult Purification 1. Presence of triphenylphosphine oxide (byproduct).2. Incomplete reaction.1. This byproduct can often be removed with careful chromatography.2. Allow the reaction to run longer or consider increasing the catalyst loading slightly (e.g., to 7 mol%).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Palladium compounds are toxic and should be handled with care in a fume hood. Toluene is flammable and an irritant. Concentrated acids and bases used in cleaning glassware are corrosive.

  • Atmosphere: Perform the reaction in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Organic solvents and heavy metal waste should be collected in separate, designated containers.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig amination. Various publications. [Link][5]

  • Gooßen, L. J., & Paetzold, J. (2014). Chemo-enzymatic dynamic kinetic resolution of amines by combining biocatalytic acylation with a chemical racemization catalyst. Angewandte Chemie International Edition, 53(1), 175-178. This reference highlights advanced applications of related catalysis. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][1]

  • Dougherty, C. M., et al. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 87(5), 515-517. [Link][2]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][6]

  • Ahmad, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2367-2380. [Link][3]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link][4]

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Application

Application Notes &amp; Protocols: Utilizing Methyl 3-[2-(dimethylamino)phenyl]benzoate as a Novel Scaffold for PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Reimagining the PROTAC Linker Proteolysis-Targeting Chimeras (PROTACs) have revolutionized t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Reimagining the PROTAC Linker

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[2][3][4] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

While significant focus has been placed on the design of potent ligands for the POI and E3 ligase, the linker is increasingly recognized as a critical determinant of a PROTAC's overall success.[2][6] Far from being a passive spacer, the linker's length, rigidity, and chemical composition actively influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][6] The linker also significantly impacts the physicochemical properties of the final molecule, including its solubility and cell permeability.[2][7]

This guide introduces a novel approach to PROTAC design, proposing the use of Methyl 3-[2-(dimethylamino)phenyl]benzoate as a core scaffold for linker synthesis. The biphenyl-like structure of this molecule offers a semi-rigid framework, which can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2] The inherent chemical handles and the potential for strategic functionalization make it an attractive, unexplored starting point for creating a new class of linkers.

Herein, we provide a comprehensive guide detailing the rationale, synthetic strategies, and evaluation protocols for incorporating this novel scaffold into PROTAC design.

The PROTAC Mechanism: A Catalytic Cycle of Degradation

The mechanism of action for a PROTAC is a catalytic cycle that hijacks the cell's natural protein degradation machinery.

PROTAC_Mechanism cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC PROTAC is released and can initiate another cycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E3 ligase transfers ubiquitin to POI Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition by proteasome Degradation Degraded Peptides Proteasome->Degradation POI is degraded

Rationale for Using Methyl 3-[2-(dimethylamino)phenyl]benzoate as a Linker Scaffold

The selection of Methyl 3-[2-(dimethylamino)phenyl]benzoate as a novel linker scaffold is predicated on several key structural and chemical attributes:

  • Semi-Rigid Biphenyl Core: The biphenyl-like structure introduces a degree of conformational constraint. This semi-rigidity can be advantageous in reducing the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency. The dihedral angle between the two phenyl rings can influence the spatial orientation of the connected ligands.

  • Defined Vectorial Properties: The meta substitution on one ring and the ortho substitution on the other provide distinct vectors for extending the linker towards the POI and E3 ligase ligands. This defined geometry allows for more rational design compared to highly flexible alkyl or PEG linkers.

  • Synthetic Tractability: The existing functional groups (methyl ester and dimethylamino) and the aromatic rings provide multiple handles for synthetic modification. Standard organic chemistry reactions, such as palladium-catalyzed cross-couplings, can be employed to install the necessary functionalities for conjugation.

  • Tunable Physicochemical Properties: The aromatic nature of the core can be modified with various substituents to fine-tune properties like solubility and lipophilicity, which are critical for cell permeability and overall drug-like characteristics.

Synthetic Strategy: Functionalization of the Linker Core

To be utilized in PROTAC synthesis, the Methyl 3-[2-(dimethylamino)phenyl]benzoate core must be functionalized with two distinct reactive handles—one for conjugation to the POI ligand and the other for the E3 ligase ligand. We propose two primary synthetic strategies to achieve this.

Synthetic_Workflow cluster_A Strategy A cluster_B Strategy B Start Methyl 3-[2-(dimethylamino)phenyl]benzoate StrategyA Strategy A: Functionalization via Suzuki/Sonogashira Coupling Start->StrategyA StrategyB Strategy B: Functionalization via Ortho-lithiation/Halogenation Start->StrategyB A1 Bromination of Benzoate Ring A2 Suzuki or Sonogashira Coupling to install first reactive handle A1->A2 A3 Hydrolysis of Methyl Ester A2->A3 A4 Amide coupling to install second reactive handle A3->A4 FinalLinker Ready for Conjugation A4->FinalLinker Bifunctional Linker B1 Directed Ortho-Metalation of Aniline Ring B2 Quenching with Electrophile (e.g., I₂) to install first handle B1->B2 B3 Hydrolysis of Methyl Ester B2->B3 B4 Amide coupling to install second reactive handle B3->B4 B4->FinalLinker

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Linker via Sonogashira Coupling (Strategy A)

This protocol describes the synthesis of a linker intermediate where one handle is a terminal alkyne (for "click" chemistry or further functionalization) and the other is a carboxylic acid (for amide bond formation).

Step 1a: Bromination of the Benzoate Ring

  • Reaction Setup: To a solution of Methyl 3-[2-(dimethylamino)phenyl]benzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the brominated intermediate.

Step 1b: Sonogashira Coupling to Install Terminal Alkyne

This protocol is adapted from established procedures for Sonogashira coupling.[1][8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated intermediate from Step 1a (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base: Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Deprotection: Cool the reaction to room temperature and add a desilylating agent, such as tetrabutylammonium fluoride (TBAF) (1.5 eq), and stir for 1 hour.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the alkyne-functionalized methyl ester.

Step 1c: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve the product from Step 1b in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq) and stir the reaction at room temperature until the hydrolysis is complete (monitored by LC-MS).

  • Work-up: Acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final bifunctional linker with a carboxylic acid and a terminal alkyne.

Protocol 2: Final PROTAC Synthesis via Amide Coupling

This protocol describes the sequential amide bond formation to conjugate the bifunctional linker to the POI and E3 ligase ligands. It assumes the POI ligand has a free amine and the E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) has a suitable functional group for attachment to the alkyne (e.g., an azide for a CuAAC "click" reaction).

Step 2a: Amide Coupling with POI Ligand

This protocol is adapted from standard peptide coupling procedures.[9][10]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the bifunctional linker from Protocol 1 (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the Linker-POI ligand intermediate.

Step 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with E3 Ligase Ligand

  • Reaction Setup: Dissolve the Linker-POI ligand intermediate (1.0 eq) and an azide-functionalized E3 ligase ligand (1.1 eq) in a solvent mixture such as t-BuOH/H₂O.

  • Catalyst Addition: Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][11]

Protocol 3: Evaluation of PROTAC Efficacy

Once the PROTAC is synthesized and characterized, its biological activity must be assessed. The primary metrics for a PROTAC's efficacy are its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[1]

Western Blotting for Protein Degradation

This protocol outlines the standard method for quantifying changes in target protein levels.

  • Cell Culture and Treatment:

    • Seed cells of an appropriate cell line in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the synthesized PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

    • Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Data Presentation:

    • Plot the percentage of degradation against the log-transformed PROTAC concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[1]

Western_Blot_Workflow A Cell Treatment with PROTAC Dilution Series B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE & Protein Transfer to Membrane B->C D Immunoblotting with Primary & Secondary Antibodies C->D E Chemiluminescent Detection D->E F Densitometry Analysis & Normalization E->F G Dose-Response Curve Generation F->G H Calculate DC50 & Dmax G->H

Data Summary: Key Metrics for PROTAC Evaluation

The following table summarizes the crucial parameters for assessing the performance of a newly synthesized PROTAC.

MetricDefinitionUnitSignificance
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point.Molar (e.g., nM)Measures the potency of the degrader. A lower DC₅₀ value indicates higher potency.[1]
Dₘₐₓ The maximum percentage of target protein degradation observed across the tested concentration range.Percentage (%)Measures the efficacy of the degrader. A higher Dₘₐₓ value indicates more complete degradation.[1]

Conclusion and Future Outlook

The strategic design of linkers is paramount to the development of effective and drug-like PROTACs. The use of Methyl 3-[2-(dimethylamino)phenyl]benzoate as a novel, semi-rigid scaffold offers a promising new avenue for linker design. The synthetic protocols detailed in this guide provide a clear path for the functionalization of this core and its incorporation into a final PROTAC molecule. The subsequent evaluation methods will enable a thorough assessment of its potential to induce potent and efficient degradation of target proteins. Further exploration of this and other rigid or semi-rigid scaffolds will undoubtedly expand the chemical space for PROTAC linkers, leading to the development of next-generation protein degraders with improved therapeutic profiles.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Schneekloth, A. R., & Crews, C. M. (2020). The PROTAC Linker: A Key Element in the Design of Potent Degraders. ChemBioChem, 21(18), 2549-2557.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Farnaby, W., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 86(15), 10183–10193.
  • Royal Society of Chemistry. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders.
  • Zhang, X., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • Shvartsbart, A., & Paquin, J. F. (2020). Novel approaches for the rational design of PROTAC linkers.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

  • American Chemical Society Publications. (2021). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. Available at: [Link]

  • ResearchGate. (2020). Scope of PROTAC synthesis via amide coupling. Available at: [Link]

  • American Chemical Society Publications. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • Future Science. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of nigricanin via intramolecular biaryl coupling reaction of functionalized phenyl benzoate. Available at: [Link]

  • bioRxiv. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available at: [Link]

  • PubMed. (2025). Application of mass spectrometry for the advancement of PROTACs. Available at: [Link]

  • American Chemical Society Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Available at: [Link]

  • PubMed. (2018). Nickel-Catalyzed Amide Bond Formation From Methyl Esters. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2013). The Suzuki−Miyaura coupling between different aryl halides and various.... Available at: [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

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  • American Chemical Society Publications. (2010). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors Based on the Methyl 3-[2-(dimethylamino)phenyl]benzoate Scaffold

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a novel class of potential kinase inhibitors built upon the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold. We present a rationale for the scaffold selection, detailed synthetic protocols for the core structure and a library of derivatives, and robust methodologies for their biological evaluation.

Introduction: The Rationale for a Novel Scaffold

The ATP-binding site of kinases, despite being highly conserved, offers subtle differences that can be exploited for the design of selective inhibitors.[3] A common strategy in kinase inhibitor design is to identify a scaffold that can present key pharmacophoric features in the correct spatial orientation to interact with the hinge region of the kinase, a flexible glycine-rich loop, and other pockets within the ATP-binding site.[4][5] Key interactions often include hydrogen bonds with the kinase hinge region, hydrophobic interactions, and aromatic interactions.[6]

The Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold presents an attractive starting point for the development of new kinase inhibitors. The biphenyl core allows for a three-dimensional arrangement of substituents that can probe different regions of the kinase active site. The dimethylamino group can act as a hydrogen bond acceptor or be further functionalized. The methyl ester provides a convenient handle for the introduction of a variety of functional groups through amide bond formation, a common feature in many approved kinase inhibitors.[7]

This guide will detail a function-oriented synthetic approach to generate a library of potential kinase inhibitors based on this scaffold, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Synthesis of the Core Scaffold: Methyl 3-[2-(dimethylamino)phenyl]benzoate

The synthesis of the core scaffold can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, and it is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally high yields.[8]

Synthetic Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-(Methoxycarbonyl)phenylboronic acid F Methyl 3-[2-(dimethylamino)phenyl]benzoate A->F Suzuki Coupling B 2-Bromo-N,N-dimethylaniline B->F C Pd(PPh3)4 D K2CO3 E Toluene/Water

Caption: Suzuki-Miyaura coupling for the synthesis of the core scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Bromo-N,N-dimethylaniline200.0910.02.00 g
3-(Methoxycarbonyl)phenylboronic acid179.9912.02.16 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.5578 mg
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Toluene--50 mL
Water--25 mL

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-N,N-dimethylaniline (2.00 g, 10.0 mmol), 3-(methoxycarbonyl)phenylboronic acid (2.16 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add toluene (50 mL) and water (25 mL) to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

  • Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 3-[2-(dimethylamino)phenyl]benzoate as a solid.

Functionalization of the Scaffold: Synthesis of a Kinase Inhibitor Library

The methyl ester of the core scaffold is an ideal handle for creating a library of diverse amide derivatives. Amide bonds are prevalent in kinase inhibitors as they can act as hydrogen bond donors and acceptors, crucial for interaction with the kinase hinge region.[7] By coupling the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) with a variety of amines, a library of compounds can be generated to explore the structure-activity relationship (SAR).

Synthetic Workflow

Library_Synthesis A Methyl 3-[2-(dimethylamino)phenyl]benzoate B 3-[2-(dimethylamino)phenyl]benzoic acid A->B Hydrolysis (LiOH) D Library of Amide-based Kinase Inhibitor Candidates B->D Amide Coupling (HATU, DIPEA) C Library of Amines (R-NH2) C->D

Caption: Workflow for the synthesis of the kinase inhibitor library.

Experimental Protocol: Hydrolysis of the Methyl Ester

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 3-[2-(dimethylamino)phenyl]benzoate255.315.01.28 g
Lithium Hydroxide (LiOH)23.9510.0239 mg
Tetrahydrofuran (THF)--20 mL
Water--10 mL
1M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Dissolve Methyl 3-[2-(dimethylamino)phenyl]benzoate (1.28 g, 5.0 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (239 mg, 10.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • The product, 3-[2-(dimethylamino)phenyl]benzoic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Amide Coupling

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-[2-(dimethylamino)phenyl]benzoic acid241.281.0241 mg
Amine (R-NH₂)-1.1-
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.00.52 mL
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-[2-(dimethylamino)phenyl]benzoic acid (241 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final amide product by column chromatography or preparative HPLC.

Proposed Library of Amines for SAR Studies

To explore the structure-activity relationship, a diverse set of amines should be used for the amide coupling reaction. This will allow for the investigation of the effects of different substituents on kinase inhibitory activity.

EntryAmineRationale
1AnilineIntroduces a simple aromatic ring.
24-FluoroanilineProbes the effect of a halogen substituent for potential halogen bonding.
34-MethoxyanilineInvestigates the impact of an electron-donating group.
44-AminopyridineIntroduces a basic nitrogen for potential hydrogen bonding with the hinge.
53-AminopyrrolidineIncorporates a saturated heterocyclic ring for improved solubility.

Characterization of Synthesized Compounds

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis should be performed to determine the purity of the compounds and confirm their molecular weight.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assays. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9][10][11]

Kinase Assay Workflow

Kinase_Assay A Kinase Reaction: Kinase, Substrate, ATP, Inhibitor B Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) A->B C Incubate B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Incubate D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target Kinase and its specific substrate

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • In the wells of a microplate, add the synthesized inhibitor at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce light.[11]

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Hypothetical Data Presentation

The results of the kinase inhibition assay can be summarized in a table to facilitate SAR analysis.

Compound IDR-Group (from Amine)IC₅₀ (nM) vs. Target Kinase
1aPhenyl5,200
1b4-Fluorophenyl2,100
1c4-Methoxyphenyl8,500
1dPyridin-4-yl850
1ePyrrolidin-3-yl1,500

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of a novel class of kinase inhibitors based on the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold. The described synthetic routes are robust and allow for the generation of a diverse library of compounds for SAR studies. The detailed protocol for the ADP-Glo™ Kinase Assay provides a reliable method for assessing the biological activity of these compounds. By following these protocols, researchers can effectively explore the potential of this novel scaffold in the discovery of new and potent kinase inhibitors for various therapeutic applications.

References

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (n.d.). MDPI. [Link]

  • A pharmacophore map of small molecule protein kinase inhibitors. (n.d.). PubMed. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Chemistry – A European Journal. [Link]

  • Preparation method of methyl benzoate compound. (n.d.).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Preparation method of benzoic acid amide compounds. (n.d.).
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (n.d.). ACS Publications. [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (n.d.). ResearchGate. [Link]

  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (n.d.). ResearchGate. [Link]

  • Evolution of Small Molecule Kinase Drugs. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Methyl Benzoate Lab. (2020, March 21). YouTube. [Link]

  • Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (n.d.). PubMed. [Link]

  • Technologies to Study Kinases. (n.d.). East Port Praha. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]

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Application

Application Notes &amp; Protocols: Leveraging Methyl 3-[2-(dimethylamino)phenyl]benzoate in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] By starting with small, low-molecular-weight molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space.[3][4] These fragments, though typically exhibiting weak binding affinities (in the micromolar to millimolar range), often form high-quality, energetically favorable interactions with their protein targets.[5] The subsequent optimization of these initial hits into more potent, drug-like molecules is often more rational and efficient.[6]

This guide focuses on the practical application of a representative fragment, Methyl 3-[2-(dimethylamino)phenyl]benzoate , in an FBDD campaign. We will explore its suitability as a fragment, provide detailed protocols for its screening using key biophysical techniques, and discuss strategies for its evolution from a simple hit to a promising lead compound.

Evaluating Methyl 3-[2-(dimethylamino)phenyl]benzoate as a Fragment: The "Rule of Three"

A successful FBDD campaign begins with a well-designed fragment library. The "Rule of Three" provides a useful set of guidelines for selecting fragments with favorable physicochemical properties for oral bioavailability.[7][8] Let's evaluate our topic compound against these criteria:

PropertyGuideline ("Rule of Three")Methyl 3-[2-(dimethylamino)phenyl]benzoateStatus
Molecular Weight< 300 Da255.31 g/mol
cLogP≤ 3~3.9 (estimated for ethyl ester analog)[9]Caution
Hydrogen Bond Donors≤ 30
Hydrogen Bond Acceptors≤ 33 (carbonyl oxygen, ester oxygen, nitrogen)
Rotatable Bonds≤ 35 (estimated for ethyl ester analog)[9]Caution

Analysis:

Methyl 3-[2-(dimethylamino)phenyl]benzoate largely adheres to the "Rule of Three," with a molecular weight and hydrogen bond acceptor count well within the recommended limits, and no hydrogen bond donors. However, its estimated cLogP and number of rotatable bonds are slightly higher than the ideal. This does not disqualify the fragment but suggests that during hit-to-lead optimization, careful attention should be paid to managing lipophilicity and conformational flexibility to maintain drug-like properties.

The FBDD Workflow: From Fragment Screening to Hit Validation

The core of an FBDD campaign involves screening a library of fragments to identify those that bind to the target protein. This is followed by a rigorous validation process to eliminate false positives and characterize the binding interaction. Below are detailed protocols for three of the most powerful and widely used screening techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy Ortho Orthogonal Biophysical Methods (e.g., ITC) NMR->Ortho Identified Hits SPR Surface Plasmon Resonance SPR->Ortho Identified Hits Xray X-ray Crystallography Structure Structural Biology (NMR or X-ray) Xray->Structure Direct Structural Data Ortho->Structure Confirmed Binders H2L Fragment Growing, Linking, Merging Structure->H2L Structural Insights Hit_To_Lead cluster_strategies Hit-to-Lead Optimization Strategies Growing Fragment Growing (Adding functional groups to a single fragment) Lead Potent Lead Compound Growing->Lead Linking Fragment Linking (Connecting two fragments in adjacent sites) Linking->Lead Merging Fragment Merging (Combining features of two overlapping fragments) Merging->Lead Hit Validated Fragment Hit (e.g., Methyl 3-[2-(dimethylamino)phenyl]benzoate) Hit->Growing Hit->Linking Hit->Merging

Sources

Method

Application Note: A Robust Protocol for Amide Coupling with 3-[2-(Dimethylamino)phenyl]benzoic Acid

Introduction The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in approximately 25% of all available pharmaceutical drugs.[1] Its prevalence stems from its remarkable metabolic s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and drug development, present in approximately 25% of all available pharmaceutical drugs.[1] Its prevalence stems from its remarkable metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. Consequently, the efficient and reliable formation of amide bonds is one of the most frequently performed reactions in the synthesis of novel molecular entities.[2][3]

This guide provides a detailed experimental protocol for the synthesis of amides using a bespoke building block, 3-[2-(dimethylamino)phenyl]benzoic acid. We will begin with the necessary preparation of this carboxylic acid from its corresponding methyl ester, Methyl 3-[2-(dimethylamino)phenyl]benzoate, a common preliminary step in a multi-stage synthesis. Following this, we will describe a robust and highly efficient amide coupling protocol utilizing the state-of-the-art coupling reagent HATU, renowned for its high yields and suppression of side reactions.[4][5] An alternative, cost-effective protocol using the classic EDC/HOBt reagent combination is also presented.

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing not just a sequence of steps, but also the underlying mechanistic rationale and practical insights to ensure successful execution.

Part 1: Synthesis of the Carboxylic Acid Precursor

The first essential step is the conversion of the commercially available or previously synthesized methyl ester, Methyl 3-[2-(dimethylamino)phenyl]benzoate, into its corresponding carboxylic acid via saponification. This hydrolysis reaction is critical as the carboxylic acid is the active component in the subsequent amide coupling reaction.

Protocol 1: Saponification of Methyl 3-[2-(dimethylamino)phenyl]benzoate
  • Reaction Setup: To a round-bottom flask, add Methyl 3-[2-(dimethylamino)phenyl]benzoate (1.0 eq.). Dissolve the ester in a mixture of tetrahydrofuran (THF) and methanol (3:1 ratio, approx. 0.1 M concentration).

  • Addition of Base: To the stirring solution, add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq., dissolved in a minimal amount of water).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous residue with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water. Dry the solid under high vacuum to yield the pure 3-[2-(dimethylamino)phenyl]benzoic acid. The purity can be confirmed by ¹H NMR and LC-MS.

Part 2: Primary Amide Coupling Protocol using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent. It is particularly effective for coupling sterically hindered substrates, reducing racemization of chiral centers, and achieving rapid reaction times.[4][6]

Mechanism of HATU Coupling

The reaction proceeds in two main stages. First, the carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine to form the stable amide bond, releasing tetramethylurea and HOAt as byproducts.[5] The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction via a neighboring group effect, contributing to the high efficiency of HATU.[5]

Experimental Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Coupling A Methyl 3-[2-(dimethylamino)phenyl]benzoate B Saponification (LiOH, THF/H2O) A->B C 3-[2-(dimethylamino)phenyl]benzoic Acid B->C E HATU Coupling (HATU, DIPEA, DMF) C->E D Amine (R-NH2) D->E F Final Amide Product E->F

Caption: Overall workflow from ester to the final amide product.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsPurpose
3-[2-(Dimethylamino)phenyl]benzoic Acid~241.291.0Carboxylic Acid
Amine (R¹R²NH)Variable1.1 - 1.2Nucleophile
HATU380.231.1 - 1.2Coupling Reagent
DIPEA (Hünig's base)129.242.0 - 3.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)73.09-Aprotic polar solvent
Protocol 2: HATU-Mediated Amide Coupling
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-[2-(Dimethylamino)phenyl]benzoic acid (1.0 eq.) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5 eq.). Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[4]

  • Coupling: Add the desired amine (1.1 eq.), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction is typically rapid, often completing within 30-60 minutes. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the pure amide product.

Part 3: Alternative Protocol using EDC/HOBt

For routine amide couplings, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective alternative.[7][8]

Mechanism of EDC/HOBt Coupling

EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an unstable O-acylisourea intermediate.[9] This intermediate is prone to an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove. HOBt is added as an additive to trap the O-acylisourea, forming a more stable HOBt-active ester. This active ester then reacts cleanly with the amine to form the desired amide.[2][10] This two-step, one-pot process significantly improves yields and simplifies purification.[2]

Protocol 3: EDC/HOBt-Mediated Amide Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve 3-[2-(Dimethylamino)phenyl]benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or DMF.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred mixture.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent used (e.g., DCM). Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic and basic washes help remove any unreacted starting materials and the water-soluble urea byproduct.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[11]

Conclusion

The protocols described provide robust and versatile methods for the synthesis of amides derived from Methyl 3-[2-(dimethylamino)phenyl]benzoate. The preliminary saponification step is a straightforward and high-yielding conversion to the necessary carboxylic acid precursor. For the critical amide-forming step, the HATU-mediated protocol offers high efficiency and speed, making it ideal for complex or precious substrates. The EDC/HOBt method serves as a reliable and economical alternative for more routine applications. By understanding the underlying mechanisms and following these detailed procedures, researchers can confidently and successfully synthesize a diverse range of amide-containing target molecules.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(29), 3794-3798. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4369. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Ye, Y., et al. (2009). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 115-120. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: A Novel pH-Sensitive Linker Scaffold for Bioconjugation

Topic: Application of Methyl 3-[2-(dimethylamino)phenyl]benzoate in Bioconjugation Audience: Researchers, scientists, and drug development professionals. Introduction: A New Frontier in pH-Sensitive Drug Conjugate Design...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Application of Methyl 3-[2-(dimethylamino)phenyl]benzoate in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in pH-Sensitive Drug Conjugate Design

The targeted delivery of therapeutic payloads to specific cells or tissues is a cornerstone of modern medicine, with antibody-drug conjugates (ADCs) representing a highly successful clinical application. The efficacy of an ADC is critically dependent on the linker that connects the antibody to the cytotoxic drug.[1] An ideal linker must be stable in systemic circulation (pH ~7.4) but efficiently release its payload in the target cellular environment.[1][2]

This document introduces Methyl 3-[2-(dimethylamino)phenyl]benzoate as the core scaffold for a novel class of pH-sensitive cleavable linkers. We propose a unique mechanism of "Protonated Ortho-Amine Assisted Cleavage" (POAC), where the strategically positioned dimethylamino group facilitates rapid ester hydrolysis exclusively in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[1][] This approach offers a tunable and highly specific drug release mechanism, addressing the challenge of premature payload release that can limit the therapeutic index of some current ADC technologies.[1]

The core structure, a substituted methyl benzoate, provides a versatile platform for modification, allowing for the attachment of various biomolecules and therapeutic agents.[4][5]

Principle of the Technology: Protonated Ortho-Amine Assisted Cleavage (POAC)

The central hypothesis for the utility of the Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold is its built-in pH-sensing and self-immolative character. The key is the ortho-positioned dimethylamino group on one of the phenyl rings.

  • Stability at Physiological pH: In the bloodstream (pH ~7.4), the dimethylamino group is predominantly in its neutral, non-protonated state. The ester linkage of the benzoate is sterically hindered and electronically stable, ensuring the integrity of the bioconjugate and minimizing off-target toxicity.

  • Activation in the Lysosome: Upon internalization into the target cell via endocytosis, the bioconjugate is trafficked to the lysosome, where the internal pH drops to approximately 4.5-5.0.[1][6] At this acidic pH, the tertiary amine of the linker is readily protonated to form a positively charged ammonium cation.

  • Intramolecular Catalysis and Payload Release: This newly formed ammonium group is positioned to act as an intramolecular acid catalyst. It is hypothesized to stabilize the transition state of the ester hydrolysis reaction, dramatically accelerating the cleavage of the ester bond and leading to the release of the payload. This is a self-immolative mechanism, as the cleavage is triggered by the inherent structure of the linker itself in response to a specific environmental cue.

The workflow for utilizing this linker in an ADC context is visualized below.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell ADC Antibody-Linker-Drug (Stable) Internalization ADC Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking (pH drops to 4.5-5.0) Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Effect Effect Release->Effect Therapeutic Effect

Figure 1: Conceptual workflow for an ADC utilizing the POAC linker.

Part 1: Synthesis of the Functionalized POAC Linker

To be used in bioconjugation, the core scaffold must be functionalized with a reactive handle for attachment to a biomolecule (e.g., an antibody) and a point of attachment for the payload. Here, we describe the synthesis of a maleimide-functionalized linker, suitable for conjugation to thiol groups on proteins.

The synthesis begins with the hydrolysis of the methyl ester of the core scaffold, followed by the installation of a maleimide group via a PEG spacer to enhance solubility and reduce aggregation.

G start Methyl 3-[2-(dimethylamino)phenyl]benzoate step1 Step 1 LiOH, THF/H₂O Saponification start->step1:f0 intermediate1 Carboxylic Acid Intermediate step1:f0->intermediate1 step2 Step 2 NHS, EDC NHS Ester Activation intermediate1->step2:f0 intermediate2 NHS-Activated Linker step2:f0->intermediate2 step3 Step 3 Maleimide-PEG-NH₂ Amide Coupling intermediate2->step3:f0 final Maleimide-POAC-Linker step3:f0->final

Figure 2: Synthetic workflow for the maleimide-functionalized POAC linker.

Protocol 1.1: Synthesis of Maleimide-POAC-Linker

Materials:

  • Methyl 3-[2-(dimethylamino)phenyl]benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amino-PEG-Maleimide (e.g., MW 400)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware and purification supplies (silica gel, solvents)

Procedure:

  • Saponification:

    • Dissolve Methyl 3-[2-(dimethylamino)phenyl]benzoate (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC until starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum to yield the carboxylic acid intermediate.

  • NHS Ester Activation:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DCM.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir under a nitrogen atmosphere at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude NHS-activated linker.

  • Amide Coupling:

    • Dissolve the NHS-activated linker (1.0 eq) in anhydrous DCM.

    • Add Amino-PEG-Maleimide (1.1 eq) and DIPEA (2.0 eq).

    • Stir under a nitrogen atmosphere at room temperature for 6-8 hours.

    • Purify the final product, Maleimide-POAC-Linker, by silica gel chromatography.

Part 2: Bioconjugation and Characterization

This section details the conjugation of the Maleimide-POAC-Linker to a model protein (e.g., a monoclonal antibody, mAb) and the subsequent loading of a payload.

Protocol 2.1: Conjugation of Maleimide-POAC-Linker to a Reduced mAb

Principle: The maleimide group reacts specifically with free sulfhydryl (thiol) groups. Native disulfide bonds in the antibody's hinge region are first reduced to generate these reactive sites.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-POAC-Linker (dissolved in DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • PBS, pH 7.2

Procedure:

  • Antibody Reduction:

    • Prepare a solution of mAb at 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 90 minutes.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation Reaction:

    • Immediately add a 5-fold molar excess of Maleimide-POAC-Linker (from DMSO stock) to the reduced mAb.

    • Incubate at room temperature for 2 hours with gentle mixing.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Purify the mAb-Linker conjugate using a desalting column to remove unreacted linker and quenching agent.

  • Characterization:

    • Determine the protein concentration via a BCA assay or A280 measurement.

    • Characterize the conjugate by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of linker-loaded species.

Part 3: Payload Attachment and Release Studies

The final step is to attach a therapeutic payload and validate the pH-dependent release mechanism. For this protocol, we will assume the payload is a model fluorescent dye with a carboxylic acid handle (e.g., a carboxy-fluorescein derivative), which will be attached to the linker via the now-hydrolyzed benzoate ester position. Note: In a real-world application, the payload would be attached to the linker before conjugation to the antibody. This protocol is designed to validate the cleavage principle.

Protocol 3.1: pH-Dependent Cleavage Assay

Principle: The mAb-Linker conjugate is incubated in buffers of varying pH. The rate of cleavage is determined by measuring the release of a pre-loaded fluorescent payload from the hydrolyzed benzoate position.

Materials:

  • mAb-Linker conjugate

  • Model payload: Carboxy-fluorescein activated as an NHS ester.

  • Citrate buffer, pH 5.0

  • Phosphate buffer, pH 7.4

  • Fluorescence plate reader

Procedure:

  • Payload Loading (Model System):

    • React the mAb-Linker with the NHS-activated carboxy-fluorescein to attach the dye to the free carboxylate. Purify via desalting column.

  • Cleavage Assay:

    • Dilute the fluorescently labeled mAb-Linker-Payload conjugate to a final concentration of 1 µM in two separate buffers: pH 5.0 citrate buffer and pH 7.4 phosphate buffer.

    • Incubate samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction.

    • Separate the released payload from the antibody conjugate using a spin filtration device (e.g., 10 kDa MWCO).

    • Measure the fluorescence of the filtrate (released payload) using a plate reader (Excitation/Emission ~494/521 nm for fluorescein).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each pH condition.

    • Calculate the half-life (t½) of release at each pH.

Expected Results

The results should demonstrate significantly faster payload release at pH 5.0 compared to pH 7.4, validating the POAC mechanism.

ParameterpH 7.4 (Physiological)pH 5.0 (Lysosomal)
Release Half-Life (t½) > 48 hours2 - 6 hours
% Release at 24h < 5%> 90%

Conclusion and Future Directions

The Methyl 3-[2-(dimethylamino)phenyl]benzoate scaffold provides the foundation for a promising new class of pH-sensitive linkers for bioconjugation. The proposed Protonated Ortho-Amine Assisted Cleavage (POAC) mechanism offers a highly selective means of payload release in the acidic tumor microenvironment or within lysosomes. The synthetic protocols provided herein offer a clear pathway to producing and validating these conjugates. Future work will focus on synthesizing a library of POAC linkers with different substituents to fine-tune the cleavage kinetics and attaching a range of cytotoxic payloads for in vitro and in vivo evaluation in ADC models.

References

  • Stab-ehm, P., & Wu, Y. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3860-3873. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved January 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-[2-(dimethylamino)phenyl]benzoate. Retrieved January 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable biaryl compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis effectively.

The formation of the key C-C bond in Methyl 3-[2-(dimethylamino)phenyl]benzoate is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for this transformation, offering mild reaction conditions and broad functional group tolerance.[1][2] This guide will focus on a Suzuki-Miyaura approach, specifically the coupling of 3-Bromo-N,N-dimethylaniline with (3-(methoxycarbonyl)phenyl)boronic acid .

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust baseline for the synthesis, incorporating best practices to maximize yield and minimize side reactions.

Experimental Workflow Overview

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis prep_reagents Weigh Reactants & Catalyst prep_glass Oven-Dry Glassware prep_solvent Degas Solvent setup_combine Combine Reagents in Flask prep_solvent->setup_combine Add Reagents setup_purge Purge with Inert Gas (Ar/N2) setup_combine->setup_purge setup_heat Heat to 80-90 °C setup_purge->setup_heat setup_monitor Monitor by TLC/LC-MS setup_heat->setup_monitor workup_cool Cool to RT setup_monitor->workup_cool Reaction Complete workup_quench Quench & Dilute (EtOAc/H2O) workup_cool->workup_quench workup_extract Extract Organic Layer workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry (Na2SO4/MgSO4) workup_wash->workup_dry purify_filter Filter & Concentrate workup_dry->purify_filter Crude Product purify_column Column Chromatography purify_filter->purify_column purify_char Characterize (NMR, MS) purify_column->purify_char

Caption: High-level workflow for the synthesis and purification process.

Step-by-Step Methodology
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add (3-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv.), 3-Bromo-N,N-dimethylaniline (1.0 equiv.)[3][4][5], and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • In a separate vial, weigh the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Reaction Setup:

    • Add the catalyst to the Schlenk flask containing the reactants.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.[6]

    • Add degassed solvents, Toluene and Water (e.g., a 4:1 ratio by volume), via syringe. The biphasic system helps dissolve the organic substrates and the inorganic base.[7]

    • Place the flask in a preheated oil bath at 80-90 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours, indicated by the consumption of the limiting reagent (3-Bromo-N,N-dimethylaniline).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 3-[2-(dimethylamino)phenyl]benzoate.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low (<40%). What are the most likely causes and how can I fix them?

A1: Low yield is a common frustration in cross-coupling reactions. The causes can be multifaceted. Here’s a checklist of potential culprits and their solutions:

Potential CauseScientific Rationale & Solution
Inactive Catalyst The active Pd(0) species is prone to oxidation by trace oxygen, forming palladium black, which is catalytically inactive.[6] Solution: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles). Also, ensure all reaction setup and reagent transfers are performed under a robust inert atmosphere. Using a Pd(II) pre-catalyst with a suitable ligand can sometimes provide more consistent generation of the active Pd(0) species in situ.[9]
Protodeboronation The C-B bond of the boronic acid is susceptible to cleavage by protons (protodeboronation), especially at elevated temperatures or if the base is not effective enough.[10] This converts your boronic acid into methyl benzoate, a common byproduct. Solution: Use a fresh, high-purity boronic acid. Ensure your base is adequately dried and use a slight excess (1.2-1.5 equiv.) of the boronic acid to compensate for potential degradation. Running the reaction at the lower end of the effective temperature range (e.g., 80 °C) can also help.
Poor Base/Solvent Choice The base is crucial for the transmetalation step of the catalytic cycle.[11] If the base is not strong enough or is insoluble, the reaction will be sluggish. Solution: K₂CO₃ is a good starting point, but if yields are low, consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12] Ensure the solvent system adequately dissolves the reactants; if solubility is an issue in toluene, dioxane is a common alternative.
Ligand Degradation Phosphine ligands, like the triphenylphosphine in Pd(PPh₃)₄, can be oxidized, reducing catalyst efficiency. Solution: Use fresh, high-quality catalyst and ligands. Store them under an inert atmosphere. For more challenging couplings, specialized, bulky biarylphosphine ligands (e.g., Buchwald ligands) can offer greater stability and reactivity.[13]

Q2: My final product is contaminated with a significant amount of a symmetrical byproduct, biphenyl-3,3'-dicarboxylic acid dimethyl ester. What is this and how do I prevent it?

A2: You are observing a classic side reaction in Suzuki couplings: homo-coupling .[6] This occurs when two molecules of the boronic acid couple with each other.

  • Cause: Homo-coupling is often promoted by the presence of oxygen or when the transmetalation step is slow compared to the oxidative addition of the aryl halide.

  • Prevention Strategies:

    • Rigorous Oxygen Exclusion: As with preventing catalyst deactivation, ensuring a strictly anaerobic environment is the most effective way to suppress homo-coupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain its concentration at a low level, disfavoring the bimolecular homo-coupling reaction.

    • Optimize Catalyst System: Switching to a different ligand that promotes a faster rate of cross-coupling over homo-coupling can be effective. Data-driven platforms can help streamline this selection process.[14]

Q3: I've isolated my product, but NMR analysis shows the presence of N,N-dimethylaniline. Where did this come from?

A3: The presence of N,N-dimethylaniline indicates a dehalogenation side reaction.[10] In this process, the starting material, 3-Bromo-N,N-dimethylaniline, loses its bromine atom and is replaced by a hydrogen atom.

  • Mechanism: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture (e.g., from solvent, base, or water) and undergo reductive elimination to release the dehalogenated arene.

  • Mitigation:

    • Ensure all reagents and solvents are anhydrous and of high purity.

    • The choice of base can influence this side reaction. Experiment with different bases (e.g., switching from a carbonate to a phosphate) to see if it suppresses dehalogenation.

    • Using a well-defined Pd(II) pre-catalyst can sometimes lead to a cleaner reaction profile compared to generating the active species from sources like Pd(OAc)₂.[15]

Frequently Asked Questions (FAQs)

Q: What is the role of each component in the Suzuki-Miyaura catalytic cycle?

A: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X (Oxidative Addition Complex) pd0->oa_complex tm_complex Ar-Pd(II)L2-Ar' oa_complex->tm_complex tm_complex->pd0     Regenerates     Catalyst product Ar-Ar' (Product) tm_complex->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination arx Ar-X (3-Bromo-N,N-dimethylaniline) arx->oa_label ar_boronic Ar'-B(OR)2 ((3-(methoxycarbonyl)phenyl)boronic acid) ar_boronic->tm_label base Base (e.g., K2CO3) base->tm_label

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-N,N-dimethylaniline to form a Pd(II) complex.[16]

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of the methyl benzoate group from boron to the palladium center, displacing the bromide. This is often the rate-limiting step.[11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[16]

Q: How critical is the choice of palladium catalyst and ligand?

A: It is paramount. While Pd(PPh₃)₄ is a reliable, general-purpose catalyst, its performance can be suboptimal for challenging substrates. The ligand sphere around the palladium atom dictates its reactivity, stability, and selectivity.[13] For this specific synthesis, Pd(PPh₃)₄ is a good starting point. However, if you face issues with low yield or side reactions, screening a small set of catalysts with different ligands is a standard optimization strategy. Modern catalyst systems often use a stable Pd(II) pre-catalyst (like a palladacycle) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[9][13] These systems can accelerate the rate-limiting steps and improve overall efficiency.

Q: Can I use an aryl chloride instead of an aryl bromide?

A: While possible, using an aryl chloride (e.g., 3-Chloro-N,N-dimethylaniline) is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the initial oxidative addition step more difficult.[11] Achieving good yields with aryl chlorides typically requires more advanced catalyst systems featuring highly active, electron-rich, and sterically hindered ligands, along with potentially higher reaction temperatures.[7] For laboratory-scale synthesis, starting with the aryl bromide or iodide is generally recommended for a higher probability of success.[1]

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Catalexis. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-BROMO-N,N-DIMETHYLANILINE. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wychem. (n.d.). 3-Bromo-N,N-dimethylaniline. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • A 2 step synthesis of methyl 3-n. (n.d.). [Link]

  • Semantic Scholar. (n.d.). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. [Link]

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • NIH National Library of Medicine. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • NIH National Library of Medicine. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]

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Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling for the Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support center for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address challenges encountered during the synthesis of Methyl 3-[2-(dimet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address challenges encountered during the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. As researchers and drug development professionals, you understand the nuances of complex organic transformations. This resource is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot this specific, and sometimes challenging, coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is showing little to no formation of Methyl 3-[2-(dimethylamino)phenyl]benzoate. What are the most common initial culprits?

A1: When faced with low or no product yield, a systematic evaluation of your reaction components and setup is the first critical step.[1] The primary factors to investigate are:

  • Catalyst Activity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Inefficient in situ reduction of a Pd(II) precatalyst or deactivation of the Pd(0) species can halt the catalytic cycle.[1]

  • Reagent Integrity: The purity and stability of your starting materials are paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation.[2][3]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen.[2] Ensure that your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

  • Base and Solvent Quality: The choice and quality of the base and solvent are critical. The base plays multiple roles in the catalytic cycle, including the activation of the boronic acid.[4][5][6] Solvents must be anhydrous and free of impurities that could poison the catalyst.[7]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be minimized?

A2: Homocoupling, the reaction of two boronic acid molecules to form a symmetrical biaryl, is a common side reaction.[8][9] This is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[10] To minimize homocoupling, ensure your reaction is rigorously degassed to remove oxygen.[10] Using a slight excess of the aryl halide can also help to favor the desired cross-coupling pathway.[11]

Q3: My starting aryl halide is being consumed, but I'm seeing a significant amount of the dehalogenated product instead of the desired coupled product. What is happening?

A3: The formation of a dehalogenated byproduct, where the halogen on your starting material is replaced by a hydrogen atom, is a known side reaction in Suzuki couplings.[2][10] This typically occurs when the palladium-aryl halide intermediate reacts with a hydride source in the reaction mixture.[2] Potential hydride sources can include certain solvents or impurities. To mitigate this, ensure you are using high-purity, anhydrous solvents.

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or non-existent yield of Methyl 3-[2-(dimethylamino)phenyl]benzoate can be a frustrating outcome. The following guide provides a structured approach to diagnosing and resolving this issue.

cluster_feedback Iterative Optimization A Low/No Yield Observed B Verify Reagent Integrity (Aryl Halide, Boronic Acid) A->B Start Here B->A Degraded Reagents C Check Catalyst System (Palladium Source & Ligand) B->C Reagents OK C->A Inactive Catalyst D Evaluate Base & Solvent (Anhydrous, Degassed) C->D Catalyst OK D->A Poor Conditions E Optimize Reaction Parameters (Temperature, Time) D->E Base/Solvent OK E->A Suboptimal Parameters F Successful Coupling E->F Optimization Successful

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

  • Re-evaluate Your Reagents:

    • Boronic Acid Stability: 2-(Dimethylamino)phenylboronic acid can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12][13] This is often accelerated by moisture and certain bases.[14] Consider using a freshly opened bottle of the boronic acid or converting it to a more stable boronate ester, such as a pinacol ester, for the reaction.[2][15]

    • Aryl Halide Purity: Ensure your Methyl 3-bromobenzoate is of high purity. Impurities can sometimes interfere with the catalytic cycle.

  • Scrutinize the Catalytic System:

    • Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring efficiently.[16] In some cases, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be beneficial.[11][17]

    • Ligand Selection: The choice of phosphine ligand is critical, especially when dealing with sterically hindered substrates.[18][19][20][21] For this particular coupling, which involves a somewhat sterically demanding ortho-substituted boronic acid, a bulky, electron-rich ligand is often required to facilitate both the oxidative addition and the reductive elimination steps.[18][22] Consider screening a variety of ligands.

Ligand ClassSpecific ExamplesKey Characteristics
Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered substrates.[18][23][24]
Dialkylphosphines P(t-Bu)₃, PCy₃Strong electron-donating properties, good for challenging couplings.[25]
Ferrocenyl Phosphines dppfOften used in a wide range of cross-coupling reactions.
  • Optimize the Base and Solvent System:

    • Base Selection: The base is not just a simple additive; it plays a crucial role in activating the boronic acid to facilitate transmetalation.[4][5][6] A variety of bases can be employed, and the optimal choice is often substrate-dependent.[15] If you are using a weaker base like K₂CO₃ and seeing low conversion, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[26]

    • Solvent Conditions: Ensure your solvents are strictly anhydrous and have been properly degassed. Oxygen can lead to catalyst deactivation and unwanted side reactions.[2] Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[26]

  • Adjust Reaction Parameters:

    • Temperature: While some Suzuki couplings can proceed at room temperature, others require heating to achieve a reasonable reaction rate.[27][28] If your reaction is sluggish at a lower temperature, consider increasing it. However, be mindful that higher temperatures can also promote boronic acid decomposition.[15] A temperature screen from 80°C to 110°C is a reasonable starting point.[20][26]

    • Reaction Time: Monitor your reaction progress by a suitable analytical method like TLC or LC-MS.[29] Some reactions may require extended periods to go to completion.

Issue 2: Formation of Significant Side Products

The presence of side products not only reduces the yield of your desired product but also complicates purification.

A Suzuki Coupling Reaction B Desired Product: Methyl 3-[2-(dimethylamino)phenyl]benzoate A->B Desired Pathway C Side Product: Homocoupling A->C Side Reaction D Side Product: Protodeboronation A->D Side Reaction E Side Product: Dehalogenation A->E Side Reaction

Caption: Desired and undesired pathways in the Suzuki coupling reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[12]

    • Cause: Often exacerbated by elevated temperatures, moisture, and certain bases.[14][15] The presence of a basic nitrogen atom in the 2-(dimethylamino)phenylboronic acid may also increase its susceptibility to protodeboronation.[12]

    • Solution: Use fresh, high-purity boronic acid.[11] Consider using a boronic ester derivative like a pinacol ester, which is more stable.[15] Running the reaction at the lowest effective temperature can also help.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Cause: Often promoted by the presence of oxygen and Pd(II) species.[10]

    • Solution: Ensure thorough degassing of the reaction mixture.[10] Using a slight excess of one of the coupling partners can also disfavor homocoupling of the other.[11]

  • Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.

    • Cause: Reaction of the aryl-palladium intermediate with a hydride source.[2]

    • Solution: Use high-purity, anhydrous solvents to minimize potential hydride sources.

Experimental Protocols

General Protocol for the Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

This protocol provides a robust starting point for your experiments. Note that optimization may be required for your specific laboratory conditions.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Methyl 3-bromobenzoate (1.0 eq), 2-(dimethylamino)phenylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).

    • Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand if required.

  • Degassing:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[17]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[17]

References

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of your target compound. Our approach is grounded in mechanistic understanding to explain the causality behind experimental choices.

The synthesis of this biaryl compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[1][2] However, its success is highly dependent on the careful selection and optimization of several key parameters.

General Reaction Scheme: The primary route involves the coupling of an aryl halide (or pseudohalide) with an organoboron reagent.

  • Reactant A: Methyl 3-halobenzoate (where X = I, Br, Cl, or OTf)

  • Reactant B: 2-(Dimethylamino)phenylboronic acid or its ester derivatives (e.g., MIDA or pinacol esters)

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. Where should I start troubleshooting?

Low or no yield is the most frequent issue in cross-coupling reactions.[1][4][5] A systematic approach is crucial for identifying the root cause.

A: Start by verifying the integrity of your starting materials and reagents.

  • Reagent Purity:

    • Boronic Acid Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen) and formation of boroxine anhydrides.[6] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., MIDA or pinacol esters).[7] Confirm the purity of your boronic acid by NMR.

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[2][8] If you are using an aryl chloride, a highly active catalyst system is required.

    • Solvent and Base: Ensure solvents are anhydrous (if required by the protocol) and bases are fresh and of high quality. Some bases can be hygroscopic.

  • Catalyst Inactivity:

    • Palladium Precatalyst: Is your palladium source active? Pd(0) catalysts are sensitive to air. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it can be efficiently reduced to the active Pd(0) species under your reaction conditions.[3]

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be oxidized by trace amounts of air, rendering them ineffective.[3] Handle ligands under an inert atmosphere.

// Sub-nodes for Reagents boronic_acid [label="Boronic Acid Purity?\n(Protodeboronation)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Aryl Halide Reactivity?\n(I > Br > Cl)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_base [label="Solvent/Base Quality?\n(Anhydrous? Fresh?)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Catalyst pd_source [label="Pd Source Active?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_ox [label="Ligand Oxidized?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; precatalyst [label="Inefficient Precatalyst\nReduction?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Conditions screen_ligand [label="Screen Ligands", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_base [label="Screen Bases", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_solvent [label="Screen Solvents/Temp", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> reagents [label="Begin Here"]; reagents -> {boronic_acid, aryl_halide, solvent_base} [style=dotted, arrowhead=none]; reagents -> catalyst [label="If Reagents OK"]; catalyst -> {pd_source, ligand_ox, precatalyst} [style=dotted, arrowhead=none]; catalyst -> conditions [label="If Catalyst OK"]; conditions -> {screen_ligand, screen_base, screen_solvent} [style=dotted, arrowhead=none]; conditions -> success [label="Optimization"]; } mend Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: How do I select the optimal palladium precursor and ligand for this specific transformation?

A: The choice of catalyst system is paramount. The substrate, 2-(dimethylamino)phenylboronic acid, contains a coordinating group (the dimethylamino moiety) that can potentially interact with the palladium center. This makes ligand selection particularly important.

  • Palladium Precursors:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are cost-effective but require combination with an appropriate ligand.

    • Precatalysts: Modern precatalysts, such as those developed by Buchwald (e.g., SPhos Precatalyst), are often more reliable.[9][10] They are designed for rapid generation of the active monoligated Pd(0) species, leading to more consistent results.[9]

  • Ligand Selection:

    • Simple Phosphines (e.g., PPh₃): While classic, triphenylphosphine is often not effective for challenging couplings or for substrates like aryl chlorides. It may lead to slow reactions or catalyst decomposition.

    • Bulky, Electron-Rich Phosphines: For this biaryl synthesis, especially if using an aryl chloride or sterically hindered substrates, bulky biaryl phosphine ligands (often called "Buchwald ligands") are highly recommended.[11] Ligands like SPhos , XPhos , or RuPhos are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] The steric bulk helps stabilize the monoligated Pd(0) species, which is highly active.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_add [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_trans [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_elim [label="Reductive\nElimination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels reactants1 [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; reactants2 [label="Ar²-B(OR)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#EA4335"]; product [label="Ar¹-Ar²\n(Product)", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> pd_add [label=" Oxidative\n Addition", color="#EA4335"]; reactants1 -> pd_add [style=dotted]; pd_add -> pd_trans [label=" Transmetalation", color="#FBBC05"]; reactants2 -> pd_trans [style=dotted]; base -> pd_trans [style=dotted, color="#EA4335"]; pd_trans -> pd_elim [style=invis]; // for layout pd_trans -> pd0 [label=" Reductive\n Elimination", color="#34A853", constraint=false, pos="e,0.5 0.5,0.5"]; pd0 -> product [style=dotted, dir=none]; } mend Caption: The Suzuki-Miyaura catalytic cycle.

Q3: I'm observing significant side-product formation. What are the likely culprits and how can I minimize them?

A: Side reactions not only reduce your yield but also complicate purification.[6] The two most common side reactions in Suzuki couplings are homo-coupling and protodeboronation.

Side ReactionDescriptionCauseMitigation Strategy
Homo-coupling Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar²-Ar²).[6]Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or inefficient transmetalation.[6]Thoroughly degas the reaction mixture (e.g., via nitrogen/argon bubbling or freeze-pump-thaw cycles). Ensure efficient stirring. Use a slight excess of the aryl halide.
Protodeboronation The boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom (Ar²-H).[13]Exacerbated by high temperatures, prolonged reaction times, and certain bases.[13]Use fresh, high-purity boronic acid. Optimize temperature and reaction time (monitor by TLC/LCMS). Consider using anhydrous conditions or a different base (e.g., K₃PO₄ is often milder than carbonates).

Experimental Protocols & Data

Protocol 1: Catalyst System Screening

This protocol provides a framework for rapidly identifying the optimal catalyst, ligand, base, and solvent for your specific substrates on a small scale.

1. Preparation:

  • In a glovebox, arrange an array of reaction vials equipped with small magnetic stir bars.

  • To each vial, add Methyl 3-bromobenzoate (e.g., 0.1 mmol, 1.0 equiv) and 2-(dimethylamino)phenylboronic acid (0.12 mmol, 1.2 equiv).

2. Reagent Addition:

  • Add the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 0.2 mmol, 2.0 equiv) to each designated vial.

  • Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and various ligands (e.g., SPhos, XPhos, PPh₃) in the chosen solvent (e.g., Toluene, Dioxane, THF).

  • Add the catalyst/ligand solution to each vial (e.g., 1-2 mol% Pd, 2-4 mol% Ligand).

  • Add the solvent to each vial to reach a final concentration of ~0.1 M.

3. Reaction & Analysis:

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Stir for a set time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion/yield.

Table 1: Example Catalyst Screening Results

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10035
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃ (2)Toluene/H₂O10088
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane10095
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)THF8092

Note: Data is illustrative. Actual results will vary based on specific experimental conditions.[13]

Protocol 2: Optimized Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

This protocol is based on a typical optimized procedure derived from screening.

Experimental_Workflow prep 1. Preparation - Weigh Reagents - Add to Flask reaction 2. Reaction - Degas System - Heat & Stir prep->reaction workup 3. Workup - Quench - Liquid-Liquid Extraction reaction->workup purify 4. Purification - Column Chromatography - Characterization workup->purify

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 1 mol%), XPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Add Methyl 3-bromobenzoate (1.0 equiv) and 2-(dimethylamino)phenylboronic acid (1.2 equiv).

  • Seal the flask with a septum.

2. Reagent Addition & Reaction:

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

3. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

4. Purification:

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27-50. Available from: [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025). YouTube. Available from: [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]

  • Lapointe, D., & Fagnou, K. (2010). Direct Synthesis of 3-Aryl Substituted Isocoumarins and Phthalides through Palladium Acetate Catalyzed C(sp2)−H Activation in Ionic Liquids. Chemistry – A European Journal, 16(22), 6433-6436. Available from: [Link]

  • Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1383. Available from: [Link]

  • Bramsiepe, S., & Kleoff, M. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Current Organic Chemistry, 9(3), 237-258. Available from: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

  • Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(4), 1591-1618. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • ResearchGate. (2019). Palladium‐catalyzed reactions between benzoic acids and aryl halides. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis of aryl ketones by palladium(II)-catalyzed decarboxylative addition of benzoic acids to nitriles. Available from: [Link]

  • MDPI. (2018). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 8(12), 634. Available from: [Link]

  • Wang, Y., Gu, J.-Y., & Shi, Z.-J. (2017). Palladium-Catalyzed Direct Annulation of Benzoic Acids with Phenols to Synthesize Dibenzopyranones. Organic Letters, 19(6), 1438–1441. Available from: [Link]

  • Semantic Scholar. (2012). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Available from: [Link]

  • Sci-Hub. (2013). Palladium‐Catalysed Regioselective Direct Arylations of Heteroarenes by Bromobenzamides. ChemCatChem, 5(7), 1956–1963. Available from: [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available from: [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. Available from: [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Synthesis of Benzo-Fused Cycloheptanones. Available from: [Link]

  • National Institutes of Health. (2013). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 78(23), 12185–12192. Available from: [Link]

  • PubMed. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[9][14][15]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443–5447. Available from: [Link]

  • National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5896–5900. Available from: [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available from: [Link]

Sources

Optimization

preventing ester hydrolysis during Methyl 3-[2-(dimethylamino)phenyl]benzoate synthesis

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on the critical challenge of preventing ester hydrolysis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your final product.

Introduction: The Challenge of Ester Stability

The synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate, a biaryl structure, typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. A common and often underestimated challenge in these multi-step syntheses is the premature hydrolysis of the methyl ester functional group. This hydrolysis, which converts the desired ester back into its corresponding carboxylic acid, can be catalyzed by acidic or basic conditions inherent to the reaction or introduced during the aqueous workup.[1][2][3][4] This guide will equip you with the knowledge and techniques to mitigate this unwanted side reaction and maximize your yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem in this synthesis?

A1: Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol in the presence of water.[2][4] In the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate, this reaction is the reverse of the desired esterification and leads to the formation of 3-[2-(dimethylamino)phenyl]benzoic acid, a significant impurity that can complicate purification and reduce the overall yield of your target molecule.[5]

Q2: Under what conditions is my ester most susceptible to hydrolysis?

A2: Your methyl ester is at risk of hydrolysis under both acidic and basic aqueous conditions.[2]

  • Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[1][2][6] The presence of a strong acid and excess water can drive the reaction towards the formation of the carboxylic acid and methanol.[2][3]

  • Base-catalyzed hydrolysis (saponification) is an irreversible process.[1][2][7] The hydroxide ion acts as a nucleophile, and the resulting carboxylate salt is deprotonated, preventing the reverse reaction.[1][7] This is a particularly important consideration during basic workup steps.

Q3: How can I detect if ester hydrolysis has occurred?

A3: The most common indications of unintended hydrolysis are a lower-than-expected yield of your final product and the appearance of the starting carboxylic acid or the hydrolyzed product. This can be confirmed using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the carboxylic acid impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of your crude product will show a characteristic broad singlet for the carboxylic acid proton, and the integration of the methyl ester peak will be lower than expected.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch in the 3300-2500 cm⁻¹ region is indicative of a carboxylic acid.

Troubleshooting Guide: Preventing Ester Hydrolysis

This section provides solutions to common problems encountered during the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Problem Potential Cause Recommended Solution
Low yield of the final product with the presence of a more polar byproduct. Ester hydrolysis during aqueous workup. All aqueous washes should be performed with ice-cold solutions to slow down the kinetics of the hydrolysis reaction. Minimize the contact time between the organic layer and the aqueous phase.
Use of a strong base (e.g., NaOH, KOH) during workup. Use a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to neutralize any acid catalysts. Strong bases significantly accelerate the irreversible saponification of the ester.[7]
Residual acid or base catalyst in the reaction mixture. Ensure complete neutralization of any acidic or basic catalysts during the workup. Test the pH of the aqueous layer after each wash.
The presence of the hydrolyzed product even with careful workup. Water present in the reaction solvent. Use anhydrous solvents for the reaction. If necessary, dry the solvents using appropriate drying agents, such as molecular sieves or by distillation over a suitable desiccant.[8]
Hygroscopic starting materials or reagents. Ensure all starting materials and reagents are dry. If necessary, dry them under vacuum before use.
Atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using water-sensitive reagents.[9] Use drying tubes on your reaction apparatus to protect it from atmospheric moisture.[9]
Difficulty in separating the product from the hydrolyzed byproduct. Similar polarities of the ester and the carboxylic acid. If hydrolysis has occurred, you can often re-esterify the crude product. Alternatively, during the workup, a careful extraction with a dilute basic solution can selectively remove the acidic hydrolyzed byproduct as its water-soluble salt.

Visualizing the Problem: Mechanisms of Ester Hydrolysis

To effectively prevent hydrolysis, it is crucial to understand the mechanisms by which it occurs.

Caption: Acid-catalyzed ester hydrolysis mechanism.

Caption: Base-catalyzed ester hydrolysis (saponification) mechanism.

Experimental Protocols for Synthesis

The synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate can be approached via two primary routes, both requiring careful control to prevent ester hydrolysis.

Route 1: Suzuki-Miyaura Coupling

This route involves the coupling of methyl 3-bromobenzoate with 2-(dimethylamino)phenylboronic acid.

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 2-(dimethylamino)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq, finely ground and dried), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction to room temperature, then place in an ice bath.

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with ice-cold brine.[10]

  • Drying and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

This route involves the coupling of methyl 3-aminobenzoate with 1-bromo-2-(dimethylamino)benzene.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk tube, add methyl 3-aminobenzoate (1.0 eq), 1-bromo-2-(dimethylamino)benzene (1.2 eq), a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous toluene or another suitable aprotic solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow the same careful workup procedure as described for the Suzuki-Miyaura coupling, paying close attention to temperature control and using mild aqueous solutions.

Key Considerations for Preventing Hydrolysis

  • Anhydrous Conditions: The exclusion of water from the reaction is the most effective way to prevent hydrolysis.[9][12] This includes using dry solvents, reagents, and glassware, and maintaining an inert atmosphere.[9]

  • Temperature Control: During the workup, performing all aqueous extractions at low temperatures (0-5 °C) significantly reduces the rate of hydrolysis.[5]

  • pH Management: Avoid the use of strong acids or bases during the workup.[13][14] If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the wash quickly and at a low temperature.[5]

  • Drying Agents: After the aqueous workup, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any dissolved water before concentrating the solvent.[10][11]

By understanding the mechanisms of ester hydrolysis and implementing these preventative measures, you can significantly improve the yield and purity of your Methyl 3-[2-(dimethylamino)phenyl]benzoate synthesis.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Utah Tech University. Water Sensitive Reactions. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • HyMax. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [https://www. Hymax-additives.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/]([Link]. Hymax-additives.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/)

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1864–1869. [Link]

  • ACS Publications. Reaction Solvent Selection: The Potential of Water as a Solvent for Organic Transformations. [Link]

  • University of Colorado Boulder. Drying Organic Solutions. [Link]

  • Chemistry LibreTexts. 3.2: Drying Agents. [Link]

  • Sciencemadness Wiki. Drying solvents. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support guide for the purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound with high purity. The unique bifunctional nature of this molecule—possessing both a moderately polar ester and a basic tertiary amine—presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to address these challenges effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate, which is often synthesized via a Suzuki-Miyaura cross-coupling reaction.

Q1: What are the most likely impurities in my crude product?

A1: Given a typical Suzuki-Miyaura synthesis, your crude product may contain a variety of byproducts stemming from the starting materials and reaction conditions.[1][2][3] Awareness of these potential impurities is the first step in designing a successful purification strategy.

Impurity Type Example Structure/Description Reason for Formation Key Property for Separation
Starting Materials 2-(Dimethylamino)phenylboronic acid; Methyl 3-halobenzoateIncomplete reaction.Different polarity and acidity/basicity.
Homocoupling Product 2,2'-Bis(dimethylamino)biphenylSelf-coupling of the boronic acid reagent.Typically non-polar, lacks the ester group.
Protodeboronation Product N,N-DimethylanilineCleavage of the C-B bond by hydrolysis or protonation.[1]More volatile and less polar than the target compound.
Dehalogenation Product Methyl BenzoateReductive cleavage of the C-Halogen bond.[1]More volatile and significantly less polar.
Catalyst Residues Palladium complexes (e.g., Palladium black)Incomplete removal of the palladium catalyst post-reaction.[1]Can often be removed by filtration or specific adsorbents.
Boronic Acid Anhydrides BoroxinesDehydration of the boronic acid starting material.Can be hydrolyzed back to the boronic acid during workup.

Q2: Why does my compound streak so badly during silica gel column chromatography?

A2: This is the most common issue and is caused by the basic dimethylamino group. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong, often irreversible, binding leads to significant peak tailing, poor separation, and potential loss of the product on the column.

Q3: Is acid-base extraction a viable purification method for this compound?

A3: Absolutely. Acid-base extraction is a highly effective and scalable first-pass purification technique for this specific molecule.[5] By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl), the basic dimethylamino group is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, leaving non-basic impurities (like homocoupling products or dehalogenated starting material) behind in the organic layer.[6] You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.

Q4: I'm struggling with recrystallization. My compound either oils out or doesn't crystallize at all. What can I do?

A4: Recrystallization can be challenging. "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solvent Choice is Critical: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

  • Try Mixed-Solvent Systems: A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes faintly cloudy.[8] Allowing this mixture to cool slowly can promote crystal growth.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of pure product.

PART 2: Troubleshooting Guides & In-Depth Protocols

Guide 1: Optimizing Column Chromatography for Basic Compounds

The key to successful chromatographic purification is to mitigate the interaction between the basic amine and the acidic stationary phase.

Protocol 1: Column Chromatography with a Basified Mobile Phase

This method involves neutralizing the acidic sites on the silica gel by adding a small amount of a volatile base, typically triethylamine (TEA), to the eluent.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Add Base to Eluent: Once you find a ratio that gives your product an Rf value of ~0.3, prepare your bulk mobile phase by adding 0.5-1% triethylamine (v/v) to the predetermined solvent mixture. The TEA will run up the column ahead of your compound, deactivating the silica.

  • Column Packing:

    • Prepare a slurry of silica gel in your basified mobile phase.

    • Pack your column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the basified mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully load the resulting free-flowing powder onto the top of the column bed.

  • Elution and Collection: Begin eluting the column with the basified mobile phase, collecting fractions and monitoring them by TLC to isolate the pure product.

Visualization: Logic for Chromatography Troubleshooting

G start Compound Streaks on Silica Column q1 Is the peak tailing severe? start->q1 sol1 Add 0.5-1% Triethylamine to Hexane/EtOAc eluent. q1->sol1  Yes sol2 Consider alternative stationary phase: - Alumina (basic or neutral) - Reversed-Phase C18 q1->sol2  No, but separation is poor q2 Is separation from impurities still poor? sol1->q2 sol2->q2 sol3 Optimize solvent gradient. (e.g., start with lower polarity) q2->sol3  Yes sol4 Purification is successful. q2->sol4  No sol3->sol4

Caption: Troubleshooting workflow for column chromatography.

Guide 2: High-Capacity Purification via Acid-Base Extraction

This technique is ideal for removing large quantities of neutral or acidic impurities before a final polishing step like chromatography or recrystallization.

Principle of Separation

The workflow leverages the pH-dependent solubility of the target compound. In acidic conditions, it forms a water-soluble salt. In basic conditions, it is a neutral, organic-soluble molecule.

Visualization: Acid-Base Extraction Workflow

G start Crude Product (in Ethyl Acetate) step1 Extract with 1 M HCl (aq) start->step1 organic1 Organic Layer: - Homocoupling Byproducts - Dehalogenated Impurities - Other Neutral Compounds step1->organic1 Phase 1 aqueous1 Aqueous Layer: - Protonated Product (Water-Soluble Salt) step1->aqueous1 Phase 2 step2 Basify to pH > 10 with 3 M NaOH (aq) aqueous1->step2 step3 Extract with Ethyl Acetate step2->step3 organic2 Organic Layer: - Purified Product step3->organic2 aqueous2 Aqueous Layer: - Inorganic Salts step3->aqueous2 final Wash, Dry, Concentrate => Purified Product organic2->final

Caption: Separation workflow for acid-base extraction.

Protocol 2: Step-by-Step Acid-Base Extraction

Materials:

  • Crude Methyl 3-[2-(dimethylamino)phenyl]benzoate

  • Ethyl acetate (or other water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 mL per 1 g of crude). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer contains your protonated product. The upper organic layer contains neutral impurities and can be discarded.

  • Repeat (Optional): For maximum recovery, extract the organic layer one more time with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M NaOH while stirring until the pH is strongly basic (pH > 10, check with pH paper). Your product should deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate. Shake vigorously to extract your neutral product back into the organic layer.

  • Isolate Product: Drain and discard the lower aqueous layer. Transfer the organic layer containing your purified product to a flask.

  • Washing and Drying: Wash the organic layer with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • What is an Acid and Base Extraction?. Confluence.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Nitration of methyl benzoate. RSC Education.
  • Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate. Benchchem.

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support center for the large-scale synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and validated protocols to ensure a successful, scalable, and robust synthesis campaign.

The synthesis of this substituted biphenyl presents a common yet significant challenge in process chemistry: the sterically hindered cross-coupling of two substituted aromatic rings.[1][2] This guide focuses on the Suzuki-Miyaura coupling, a powerful and industrially scalable method for forming the key C-C bond in the target molecule.[2][3][4]

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable and scalable approach for constructing the biaryl core of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The reaction joins an arylboronic acid with an aryl halide. We will focus on the coupling of Methyl 3-bromobenzoate with 2-(dimethylamino)phenylboronic acid .

Suzuki_Miyaura_Pathway cluster_reactants Starting Materials cluster_catalysis Catalytic System SM1 Methyl 3-bromobenzoate Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 2-(dimethylamino)phenylboronic acid SM2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product Methyl 3-[2-(dimethylamino)phenyl]benzoate Workup->Product

Caption: Synthetic workflow for Methyl 3-[2-(dimethylamino)phenyl]benzoate via Suzuki-Miyaura coupling.

Experimental Protocol: Lab-Scale Synthesis (Scalable)

This protocol provides a robust starting point for optimization and scale-up.

Materials:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • 2-(dimethylamino)phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (10 vol)

  • Water (3 vol)

Procedure:

  • Vessel Preparation: To an appropriately sized reactor, charge Methyl 3-bromobenzoate, 2-(dimethylamino)phenylboronic acid, and potassium phosphate under a nitrogen atmosphere.

  • Solvent Addition: Add toluene and water to the reactor.

  • Inerting: Sparge the resulting slurry with nitrogen for 30-60 minutes to remove dissolved oxygen. This step is critical to prevent catalyst deactivation and homocoupling side reactions.

  • Catalyst Charging: Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous agitation.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the consumption of the limiting reagent (Methyl 3-bromobenzoate) is >99%. Typical reaction times are 8-16 hours.

  • Cooling & Phase Separation: Cool the mixture to room temperature. Separate the aqueous layer.

  • Aqueous Wash: Wash the organic layer with water, followed by a brine solution to remove inorganic salts and break any emulsions.

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure. Perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol/heptane mixture).

  • Isolation: Cool the solution to induce crystallization, hold for a sufficient time, and then filter the solid product. Wash the filter cake with cold crystallization solvent and dry under vacuum.

ParameterRecommended ConditionRationale / Key Insight
Aryl Halide Methyl 3-bromobenzoateBromo-derivatives offer a good balance of reactivity and cost compared to iodo- or chloro-analogs.
Boronic Acid 2-(dimethylamino)phenylboronic acidThe ortho-dimethylamino group can present steric hindrance; using a slight excess (1.1-1.3 equiv) drives the reaction to completion.
Catalyst Pd(dppf)Cl₂A robust, air-stable Pd(II) precatalyst effective for a wide range of Suzuki couplings.[4]
Base K₃PO₄ or Cs₂CO₃Strong enough to facilitate transmetalation but mild enough to prevent hydrolysis of the methyl ester.[3]
Solvent System Toluene/Water (or 2-MeTHF/Water)The biphasic system helps dissolve both the organic substrates and inorganic base, facilitating the reaction at the interface.[3]
Temperature 80–90 °CProvides sufficient thermal energy for the catalytic cycle without promoting significant thermal degradation of starting materials or product.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No Product Conversion

Question: My reaction has stalled with significant starting material remaining after 16 hours. What are the likely causes and how can I fix it?

Answer: This is a common issue in cross-coupling reactions and can stem from several factors related to the catalytic cycle.

  • Possible Cause A: Inactive Catalyst System

    • Why it happens: The active catalyst is a Pd(0) species, which is generated in situ from the Pd(II) precatalyst. The presence of oxygen can oxidize Pd(0) to inactive Pd(II) oxides, breaking the catalytic cycle.[5] The phosphine ligand can also degrade.

    • Solutions:

      • Improve Inerting: Ensure your reaction vessel and solvents are rigorously deoxygenated. Sparging with an inert gas like nitrogen or argon for an extended period before adding the catalyst is crucial.

      • Check Ligand Quality: Phosphine ligands can be sensitive to air. Use fresh, high-quality ligands. If using a separate ligand and palladium source, pre-mixing them for a short period can help form the active complex.

      • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for more efficient and reliable generation of the active Pd(0) species.[6]

  • Possible Cause B: Inefficient Transmetalation

    • Why it happens: The transfer of the organic group from boron to palladium (transmetalation) is often the rate-limiting step and is highly dependent on the base and solvent.[7] If the base is too weak, insoluble, or sterically hindered, this step will be slow.

    • Solutions:

      • Base Selection: Ensure the base is of sufficient strength and solubility. K₃PO₄ is an excellent choice for many Suzuki reactions. For very challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[3]

      • Solvent Effects: The presence of water in a biphasic system is often beneficial as it helps to solubilize the phosphate base and activate the boronic acid. Ensure the correct ratio of organic solvent to water.

      • Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. Using high-purity boronic acid or storing it properly is important.

  • Possible Cause C: Boronic Acid Decomposition

    • Why it happens: A major side reaction is protodeborylation, where the boronic acid reacts with a proton source (like water) to revert to the parent arene (N,N-dimethylaniline in this case), effectively being consumed without participating in the desired coupling. This is often accelerated by heat and the palladium catalyst itself.

    • Solutions:

      • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) to compensate for minor decomposition.

      • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that gives a reasonable rate.

Issue 2: Formation of Significant Side Products

Question: My reaction went to completion, but my crude product is contaminated with significant impurities, complicating purification. What are these impurities and how can I avoid them?

Answer: Side product formation is a key challenge, especially during scale-up. The two most common culprits are homocoupling and hydrodehalogenation.

  • Side Product A: Homocoupling (Biphenyl Byproducts)

    • What it is: You may see the formation of a symmetrical biphenyl from the boronic acid (2,2'-bis(dimethylamino)biphenyl) or the aryl halide.

    • Why it happens: This is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.

    • Solutions:

      • Strictly Anaerobic Conditions: As with low conversion issues, rigorous deoxygenation of the reaction mixture is the primary solution.

      • Catalyst Loading: Using excessively high catalyst loadings can sometimes increase the rate of side reactions. Optimize to use the minimum effective catalyst concentration.[8]

  • Side Product B: Hydrodehalogenation

    • What it is: The aryl halide (Methyl 3-bromobenzoate) is reduced to the corresponding arene (Methyl benzoate).[9]

    • Why it happens: This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid. Sources can include impurities in reagents or side reactions with the solvent or base.

    • Solutions:

      • Use High-Purity Reagents: Ensure solvents and bases are free from contaminants that could act as hydride donors.

      • Optimize Reaction Conditions: Lowering the reaction temperature or screening different ligands can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

Large-Scale Synthesis FAQs

Q1: My reaction works perfectly on a 1g scale, but I'm seeing issues at 1kg. What scale-up parameters are most critical?

A1: Scaling up a reaction from grams to kilograms introduces new challenges related to physical processes.[5]

  • Mixing and Mass Transfer: In a large reactor, inefficient stirring can lead to poor mixing of the two phases (organic and aqueous), the catalyst, and the base. This can create localized "hot spots" or areas of low reactivity, leading to inconsistent results and increased side products. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a well-mixed slurry.[5]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic events that are easily managed in a lab flask can lead to dangerous temperature runaways in a large reactor. A thorough thermal safety assessment (e.g., using reaction calorimetry) is essential to understand the heat of reaction and ensure adequate cooling capacity.

  • Reagent Addition Times: In the lab, reagents are often added all at once. On a large scale, controlled addition of a reagent (e.g., the catalyst solution or one of the coupling partners) may be necessary to control the reaction rate and temperature.

Q2: How can I minimize residual palladium in my final product to meet pharmaceutical specifications (<10 ppm)?

A2: Palladium removal is a critical step in pharmaceutical manufacturing. A multi-pronged approach is most effective.

  • Optimize the Reaction: Use the lowest possible catalyst loading (often in the hundreds of ppm range for highly active catalysts) that still provides an efficient reaction. This is the most cost-effective way to reduce the downstream purification burden.[10]

  • Work-up: Aqueous washes (sometimes with a chelating agent like EDTA) can remove some palladium salts.

  • Adsorbent Treatment: After the reaction, treating the organic solution with a palladium scavenger is highly effective. Common choices include:

    • Activated Carbon: A cost-effective but sometimes non-selective option.

    • Functionalized Silica Gels (e.g., Thiol or Amine-based): These are highly selective for palladium and very effective at reducing levels to low ppm.

  • Crystallization: A well-designed crystallization step is often the most powerful tool for purification. Palladium impurities are typically rejected into the mother liquor, leading to a highly pure final product.

Q3: Are there greener alternatives to solvents like toluene or dioxane for this reaction?

A3: Yes, the field of green chemistry has provided several excellent alternatives. For Suzuki couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are often excellent substitutes for toluene or THF. They are derived from renewable resources and have better safety profiles. Aqueous Suzuki reactions, using water as the primary solvent with a surfactant, are also a viable green option, especially on an industrial scale.[3][4]

Troubleshooting Workflow Visualization

The following diagram outlines a logical workflow for diagnosing and solving low conversion issues in the Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Problem: Low Conversion (<99%) Check_Inert 1. Review Inerting Procedure - Was sparging adequate? - Any potential leaks? Start->Check_Inert Improve_Inert Solution: - Increase sparging time - Use fresh, degassed solvents - Check seals Check_Inert->Improve_Inert No Check_Catalyst 2. Evaluate Catalyst System - Catalyst/ligand age & quality? - Pre-catalyst used? Check_Inert->Check_Catalyst Yes End Problem Resolved Improve_Inert->End Improve_Catalyst Solution: - Use fresh catalyst/ligand - Switch to a more active  pre-catalyst (e.g., G3/G4) Check_Catalyst->Improve_Catalyst No Check_Base 3. Assess Base & Transmetalation - Base solubility/strength? - Correct solvent/water ratio? Check_Catalyst->Check_Base Yes Improve_Catalyst->End Improve_Base Solution: - Switch to a stronger/more  soluble base (e.g., Cs2CO3) - Optimize water content Check_Base->Improve_Base No Check_Base->End Yes Improve_Base->End

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura cross-coupling reactions.

References

  • Crecente-Campo, J., et al. (2012). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • BenchChem (2025). Starting materials for Methyl 3-(2-aminophenoxy)benzoate synthesis. BenchChem Technical Documents.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark Orbit. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2019). University of Nottingham. [Link]

  • BenchChem (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Mako, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Yamamoto, S. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Webinars. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Biphenyl. Wikipedia. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Blog. [Link]

  • Li, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support hub for the purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My crude product is a dark, oily, or solid residue containing black particles. How do I address this before primary purification?

Probable Cause: The dark coloration and particulate matter are often indicative of residual palladium catalyst from the cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) used in the synthesis. Palladium on carbon, or palladium black which forms upon catalyst decomposition, is a common culprit. The oiliness suggests the presence of unreacted starting materials or high-boiling point solvents.

Strategic Solution: The primary goal is to remove the heterogeneous catalyst before attempting any liquid-liquid extractions or chromatography, as these fine particles can interfere with phase separation and clog chromatography columns.

  • Dissolution: Dissolve the crude product completely in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Adsorbent Filtration: Prepare a short plug of Celite® or silica gel in a Hirsch or Büchner funnel.

  • Filtration: Pass the dissolved crude product through the plug. The Celite® or silica will adsorb the fine palladium particles.

  • Rinsing: Wash the plug with a small amount of the same solvent to ensure complete recovery of the product.

  • Assessment: The resulting filtrate should be a clear solution, free of particulates, and is now ready for a primary purification technique.

Causality: This pre-purification step is critical because palladium residues can sometimes catalyze side reactions or interfere with downstream applications, including biological assays. Removing them early simplifies the subsequent purification steps.

Q2: My column chromatography purification is resulting in very low yield and significant streaking on the TLC plate. What is happening?

Probable Cause: This is a classic sign of strong interaction between a basic compound and the acidic surface of standard silica gel. The dimethylamino group on your molecule is basic and is being protonated by the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible adsorption or very slow, uneven elution (streaking), resulting in poor separation and low recovery.

Strategic Solution: You must neutralize the acidic nature of the stationary phase or use an alternative.

  • Option A: Mobile Phase Modification (Recommended First Step)

    • Add a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the mobile phase (e.g., Hexane/Ethyl Acetate/1% Et₃N).

    • Causality: The triethylamine is a stronger base than your product and will preferentially interact with the acidic sites on the silica, effectively "capping" them. This allows your product to elute symmetrically and without excessive retention.[1]

  • Option B: Change of Stationary Phase

    • If mobile phase modification is insufficient, switch to a less acidic or basic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds.

    • Amine-bonded Silica: This is an excellent, albeit more expensive, option where the silica surface is functionalized with aminopropyl groups, creating a more alkaline environment ideal for purifying amines.[1]

Q3: My NMR analysis shows significant amounts of unreacted starting materials (e.g., methyl 3-bromobenzoate and a boronic acid). What is the most efficient removal method?

Probable Cause: The synthesis reaction did not go to completion. The remaining starting materials have different chemical properties than your desired product, which can be exploited for separation.

Strategic Solution: Acid-base extraction is the most powerful and efficient technique in this scenario.[2][3] Your target molecule possesses a basic dimethylamino group, while typical starting materials for its synthesis are either neutral (e.g., aryl halides) or acidic (e.g., boronic acids).

Workflow Rationale:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated to form a water-soluble ammonium salt and move to the aqueous layer.[4][5]

  • The neutral (aryl halide) and acidic (boronic acid) impurities will remain in the organic layer.

  • Separate the layers. The organic layer containing the impurities can be discarded.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like 1M NaOH or saturated sodium bicarbonate until the pH is >10. This deprotonates your product, making it insoluble in water.

  • Extract the now-neutral product back into an organic solvent.

  • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

This method is superior to chromatography for this specific problem as it is faster, cheaper, and scalable.

Frequently Asked Questions (FAQs)

Q1: What is the single best "first-pass" purification technique for crude Methyl 3-[2-(dimethylamino)phenyl]benzoate?

For this specific molecule, acid-base extraction is unequivocally the most efficient initial purification method. The presence of the basic dimethylamino group is a powerful chemical handle that allows for clean separation from many common non-basic or acidic impurities derived from Suzuki or Buchwald-Hartwig coupling reactions.[2][5][6]

Q2: Can I use a strong base like NaOH to wash the crude product during workup?

It is highly discouraged. While the tertiary amine is stable, the methyl ester functional group is susceptible to hydrolysis under strongly basic conditions (saponification), which would convert your desired product into the corresponding carboxylate salt, 3-[2-(dimethylamino)phenyl]benzoic acid. A milder base like saturated aqueous sodium bicarbonate is preferred for neutralizing any residual acid from the reaction.[4]

Q3: What is a good starting solvent system for TLC analysis and column chromatography?

A good starting point is a gradient of ethyl acetate in hexanes (or heptanes). Begin with 10% ethyl acetate in hexanes and gradually increase the polarity. A typical system that provides good separation for compounds of this type is 20-30% Ethyl Acetate in Hexanes . Remember to add 0.5-1% triethylamine to the solvent mixture to prevent streaking if you are using silica gel.[1]

Q4: What is a suitable solvent for recrystallizing the final product?

Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8]

Screening Table for Recrystallization Solvents:

Solvent SystemObservationRecommendation
IsopropanolGood solubility when hot, precipitates well upon cooling.Excellent Choice
EthanolSimilar to isopropanol, may be slightly more soluble when cold.Good Choice
Ethyl Acetate / HexaneDissolve in minimal hot ethyl acetate, add hot hexane until cloudy.Excellent Co-Solvent System
WaterInsoluble.Unsuitable
Q5: How do I definitively confirm the purity and identity of my final product?

A combination of analytical techniques is required for full characterization and purity confirmation.[9]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A single sharp peak indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[10]

Visualized Workflows and Protocols

Purification Strategy Decision Tree

This diagram helps you choose the best purification path based on the initial analysis of your crude product.

G cluster_impurities Impurity Profile cluster_solutions Recommended Action start Analyze Crude Product (TLC, ¹H NMR) dark_color Dark Color / Particulates? start->dark_color start_materials Unreacted Starting Materials? dark_color->start_materials No celite Filter through Celite/Silica Plug dark_color->celite Yes streaking Streaking on Silica TLC? close_spots Closely-Eluting Impurities? streaking->close_spots No add_base Use Modified Eluent (add Et₃N) or switch to Alumina streaking->add_base Yes start_materials->streaking No acid_base Perform Acid-Base Extraction start_materials->acid_base Yes optimize_chrom Optimize Column Chromatography (shallow gradient) or use Prep-HPLC close_spots->optimize_chrom Yes celite->start_materials acid_base->streaking add_base->close_spots

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process for purifying the title compound using its basic properties.

G crude 1. Crude Product in Ethyl Acetate add_acid 2. Extract with 1M HCl (aq) crude->add_acid separate1 3. Separate Layers add_acid->separate1 org1 Organic Layer: Neutral & Acidic Impurities (Discard) separate1->org1 aq1 Aqueous Layer: Protonated Product (R-NH(CH₃)₂⁺ Cl⁻) separate1->aq1 add_base 4. Add 1M NaOH (aq) to Aqueous Layer until pH > 10 aq1->add_base extract_back 5. Extract with Ethyl Acetate add_base->extract_back separate2 6. Separate Layers extract_back->separate2 aq2 Aqueous Layer: Salts (NaCl) (Discard) separate2->aq2 org2 Organic Layer: Purified Product separate2->org2 final_steps 7. Dry (Na₂SO₄), Filter, & Evaporate Solvent org2->final_steps pure_product Pure Product final_steps->pure_product

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: High-Capacity Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (50 mL) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of 1M HCl to ensure all basic product is captured. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of ethyl acetate (20 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide solution dropwise with stirring until the pH is strongly basic (pH > 10, check with pH paper). A precipitate or cloudiness (the neutral product) should form.

  • Product Extraction: Extract the basified aqueous solution with three portions of ethyl acetate (3 x 50 mL). Combine these organic extracts.

  • Final Steps: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Flash Column Chromatography
  • Adsorbent: Prepare a silica gel column using a slurry packing method with your starting eluent.

  • Mobile Phase: Prepare an eluent of 20% ethyl acetate in hexanes containing 1% triethylamine (e.g., 200 mL EtOAc + 790 mL Hexanes + 10 mL Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC analysis. The product should appear as a UV-active spot.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like methanol or toluene to ensure all residual triethylamine is removed.

Protocol 3: Purification via Recrystallization
  • Solvent Selection: Place a small amount of your purified (but still potentially needing polishing) product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is unsuitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot isopropanol to the crude solid until it just dissolves completely. Use a hot plate and a stirring bar.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and conduct other analyses to confirm purity.[11][12]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Hughes, D. L. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1774-1780. [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Anderson, N. G., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 545-551. [Link]

  • Unknown. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved January 19, 2026, from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved January 19, 2026, from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. [Link]

  • PubMed. (1987). Purification of γ-aminobutyric acid receptor, benzodiazepine receptor and C1 channel from bovine cerebral cortex by benzodiazepine affinity gel column chromatography. Retrieved January 19, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved January 19, 2026, from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved January 19, 2026, from [Link]

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved January 19, 2026, from [Link]

  • Unknown. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved January 19, 2026, from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

  • Fam, M. (n.d.). Nitration of Methyl Benzoate. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Monitoring the Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate

Welcome to the technical support center for analytical methods dedicated to monitoring the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods dedicated to monitoring the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common analytical challenges encountered during the synthesis of this and structurally related compounds.

The synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate, likely via cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination, requires careful monitoring to ensure optimal yield, purity, and reaction completion.[1][2] This resource provides a comprehensive overview of the most effective analytical techniques, detailed troubleshooting guides in a user-friendly Q&A format, and validated experimental protocols.

Section 1: Choosing the Right Analytical Tool

The selection of an appropriate analytical method is critical for successful reaction monitoring. The choice depends on the specific information required (qualitative vs. quantitative), the speed of analysis, and available instrumentation.

Technique Principle Speed Cost Data Output Key Advantages Key Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.[3]FastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.[3]Limited quantitative accuracy.[4]
High-Performance Liquid Chromatography (HPLC) High-pressure separation based on affinity for a stationary phase.[4]ModerateModerate-HighQuantitativeHigh resolution and sensitivity for accurate quantification of reactants, products, and impurities.[5][6]Requires method development and more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[7]Moderate-FastHighQuantitative/StructuralExcellent for identifying and quantifying volatile components and impurities.[8]Not suitable for non-volatile or thermally labile compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.[9][10]SlowHighQuantitative/StructuralProvides detailed structural information and can be used for in-situ reaction monitoring.[9][11][12]Lower sensitivity compared to chromatographic methods and requires specialized equipment.[12]
In-situ FTIR Spectroscopy Real-time monitoring of vibrational modes of molecules in the reaction mixture.[13][14]FastHighQualitative/Semi-QuantitativeProvides real-time kinetic data without the need for sampling.[14][15][16]Complex data analysis and potential for overlapping signals.

Section 2: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide

HPLC is a cornerstone technique for monitoring the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate due to its high resolution and quantitative capabilities.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing for my product peak. What could be the cause and how can I fix it?

A1: Peak tailing for an amine-containing compound like Methyl 3-[2-(dimethylamino)phenyl]benzoate is a common issue in reversed-phase HPLC.[17] The primary cause is often secondary interactions between the basic dimethylamino group and acidic silanol groups on the silica-based stationary phase.

  • Scientific Explanation: The lone pair of electrons on the nitrogen atom of the dimethylamino group can interact strongly with free silanol groups (Si-OH) on the column packing material. This interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase. These modifiers compete with the analyte for interaction with the silanol groups, effectively masking them.

    • pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 4 is generally recommended for basic compounds. However, be mindful of the column's pH stability.

    • Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Lower Analyte Concentration: High sample concentrations can overload the column and exacerbate tailing.[17] Try diluting your sample.

Q2: My retention times are drifting with each injection. What should I investigate?

A2: Drifting retention times can be caused by several factors, from the mobile phase composition to the column temperature.[18]

  • Troubleshooting Workflow:

    G start Retention Time Drift Observed a Check Mobile Phase Preparation & Composition start->a b Ensure Proper Column Equilibration a->b e Premix Mobile Phase a->e Inconsistent Mixing? c Verify Column Temperature Stability b->c f Increase Equilibration Time b->f Insufficient Time? d Inspect for System Leaks c->d g Use a Column Thermostat c->g Fluctuations? h Check Fittings & Seals d->h Pressure Drop? i Problem Resolved e->i f->i g->i h->i

    Caption: Troubleshooting workflow for HPLC retention time drift.

    • Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[17] Inconsistent mixing in gradient systems can lead to drift. Consider preparing a pre-mixed mobile phase to rule out pump proportioning issues.[19]

    • Column Equilibration: Insufficient equilibration time between injections, especially with gradient methods, is a common cause of retention time shifts.[20]

    • Temperature: Small fluctuations in column temperature can significantly impact retention times.[18] Use a column oven to maintain a constant temperature.

    • Leaks: Check for leaks in the system, as this can affect the flow rate and pressure.[17]

Q3: I'm not seeing good separation between my starting material (e.g., methyl 3-bromobenzoate) and my product.

A3: Achieving good resolution requires optimizing the mobile phase composition and potentially the stationary phase.

  • Optimization Strategy:

    • Adjust Mobile Phase Strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If they are eluting too slowly, increase the organic content.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Gradient Optimization: If using a gradient, adjust the slope of the gradient to increase the separation between closely eluting peaks. A shallower gradient can improve resolution.

    • Column Chemistry: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide different selectivity for aromatic compounds.

Experimental Protocol: HPLC Analysis

This protocol provides a general starting point for the analysis of Methyl 3-[2-(dimethylamino)phenyl]benzoate. Optimization for your specific reaction mixture may be necessary.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[17][20]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare calibration standards of your starting materials and purified product at known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of reactants and products in your reaction sample by comparing their peak areas to the calibration curve.[20]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Troubleshooting Guide

GC-MS is a powerful tool for monitoring reactions involving volatile compounds.[21]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing carryover or "ghost peaks" in my chromatograms.

A1: Ghost peaks are peaks that appear in a blank run after a sample injection and are typically due to sample components from a previous injection.[21]

  • Causes and Solutions:

    • Injector Contamination: The injector septum or liner may be contaminated.[22] Regularly replace the septum and clean or replace the injector liner.

    • Column Contamination: High-boiling point components from your sample may accumulate at the head of the column. Bake out the column at a high temperature (within the column's limits) to remove these contaminants.[21]

    • Syringe Contamination: Ensure the syringe is thoroughly cleaned between injections, especially when analyzing concentrated samples.

Q2: My results are not reproducible. What are the common causes?

A2: Irreproducible results in GC can stem from various sources, including sample preparation and instrument parameters.[21]

  • Troubleshooting Checklist:

    • Inconsistent Sample Preparation: Ensure your sample dilution and preparation steps are consistent for every aliquot.[21]

    • Injection Technique: If using manual injection, ensure a consistent injection volume and speed. An autosampler is highly recommended for reproducibility.[22]

    • Leaks: Check for leaks in the gas lines, septum, and column fittings. Leaks can cause fluctuations in the carrier gas flow rate.

    • Unstable Instrument Parameters: Verify that the oven temperature, flow rates, and detector parameters are stable and correctly set.[21]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Take an aliquot from the reaction mixture and quench it.

    • Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and dilute to a suitable concentration.

  • GC-MS System and Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate the components.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for your compounds (e.g., 50-400 m/z).

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - In-situ Monitoring

NMR spectroscopy provides valuable structural information and can be used for real-time, in-situ monitoring of reaction kinetics.[9][10][11][12]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The peaks in my in-situ NMR spectra are broad and distorted.

A1: Spectral distortions in in-situ NMR are common and can be caused by changes in the sample's magnetic susceptibility as the reaction progresses.[9]

  • Mitigation Strategies:

    • Shimming: Perform shimming of the magnetic field before each acquisition to improve homogeneity.

    • Data Processing: Advanced data processing techniques can help to correct for line shape distortions.[10]

    • Internal Standard: Use a non-reactive internal standard with a known concentration to aid in quantification and to have a reference for chemical shift changes.

Q2: How can I accurately quantify the components in my reaction mixture using NMR?

A2: Quantitative NMR (qNMR) relies on the principle that the integrated area of a peak is directly proportional to the number of nuclei contributing to that signal.

  • Key Considerations for qNMR:

    • Peak Selection: Choose well-resolved peaks for each component that do not overlap with other signals.

    • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay between scans (typically 5 times the longest T1 relaxation time of the nuclei of interest) to allow for full relaxation of the protons. This is crucial for accurate integration.

    • Internal Standard: Use a known amount of an internal standard for accurate concentration determination.

Experimental Protocol: In-situ ¹H NMR Monitoring
  • Reaction Setup:

    • The reaction can be performed directly in an NMR tube.

    • Add the starting materials, solvent (deuterated), and any catalysts to the NMR tube.

    • Include a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals throughout the reaction.[9]

    • Use a sufficient relaxation delay (e.g., 10-30 seconds) for quantitative accuracy.

  • Data Analysis:

    • Integrate the characteristic peaks for the starting materials and the product in each spectrum.

    • Calculate the relative concentrations of each species over time by comparing their integral values to that of the internal standard.

Section 5: Logical Workflow for Method Selection

G A Start: Need to Monitor Reaction B Qualitative or Quantitative Data? A->B K Need In-situ Real-time Data? A->K C Qualitative/ Semi-Quantitative B->C Qualitative D Quantitative B->D Quantitative E TLC C->E F Are Analytes Volatile & Thermally Stable? D->F G Yes F->G H No F->H I GC-MS G->I J HPLC H->J L Yes K->L M No K->M N In-situ FTIR or NMR L->N O Offline HPLC or GC-MS M->O

Caption: Decision tree for selecting an analytical method.

References

  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
  • Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019).
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
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  • Crawford Scientific. (n.d.).
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  • BenchChem. (2025). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
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  • ResearchGate. (n.d.).
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  • BenchChem. (2025).
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
  • BenchChem. (2025).
  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • NIH. (2021). Probing multiple enzymatic methylation events in real time with NMR spectroscopy.
  • ResearchGate. (2025). Process and Reaction Monitoring by Low-Field NMR Spectroscopy.
  • SIELC Technologies. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • World Journal of Pharmaceutical Research. (n.d.).
  • USDA. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • NIH. (n.d.).
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Reference Data & Comparative Studies

Validation

A Guide to the Structural Confirmation of Methyl 3-[2-(dimethylamino)phenyl]benzoate by 1H NMR and Complementary Analytical Techniques

Introduction In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Every atom must be account...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Every atom must be accounted for, and its precise location within the molecular architecture must be verified. Methyl 3-[2-(dimethylamino)phenyl]benzoate is a biaryl compound featuring two functionalized aromatic rings connected by a sigma bond. This guide provides an in-depth, experience-driven walkthrough for confirming its structure, focusing primarily on Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, while also demonstrating how complementary techniques provide a self-validating analytical workflow. This document is intended for researchers and professionals who require not just data, but a causal understanding of the analytical choices made during structure elucidation.

Part 1: Predictive 1H NMR Analysis

Before stepping into the laboratory, a robust theoretical analysis of the target molecule allows us to predict the expected 1H NMR spectrum. This predictive process is foundational to accurate spectral interpretation. The structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate contains several distinct proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity).

Molecular Structure:

Methyl 3-[2-(dimethylamino)phenyl]benzoate Structure with Proton LabelsFigure 1. Structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate with protons labeled for NMR analysis.

Analysis of Non-Aromatic Protons
  • Methyl Ester Protons (Ha): These three protons are on a methyl group attached to an ester oxygen. Due to the deshielding effect of the adjacent oxygen, they are expected to appear as a sharp singlet in the range of δ 3.5–4.1 ppm .[1] The signal will be a singlet because there are no adjacent protons to cause splitting. The integration value will be 3H.

  • Dimethylamino Protons (Hb): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent. They will produce a single, sharp singlet. Their chemical shift is typically in the range of δ 2.8–3.1 ppm .[2][3] This signal integrates to 6H.

Analysis of Aromatic Protons (δ 6.5-8.5 ppm)[4]

The aromatic region of the spectrum is more complex due to the presence of two substituted benzene rings. The electronic nature of the substituents dictates the chemical shifts of the ring protons.[4]

  • Ring A (Benzoate Ring): This ring is substituted with an electron-withdrawing methyl ester group (-COOCH3) and the bulky, electron-donating [2-(dimethylamino)phenyl] group.

    • Hc: This proton is ortho to the electron-withdrawing ester group, making it the most deshielded proton on this ring. It has one meta neighbor (He). We predict it will appear as a singlet or a narrow triplet (due to meta-coupling) at the most downfield position, likely around δ 8.0-8.2 ppm .

    • Hd: This proton is ortho to the biaryl linkage and meta to the ester. It has two neighbors, He (ortho) and Hf (para). It will likely appear as a doublet of doublets or a triplet around δ 7.6-7.8 ppm .

    • He: This proton is situated between Hd and Hc. It is coupled to both, appearing as a triplet. Its chemical shift will be influenced by both substituents, likely falling around δ 7.4-7.6 ppm .

    • Hf: This proton is para to the ester group. It is coupled to Hd (meta) and Hg from the other ring (long-range coupling might be negligible). It will likely appear as a doublet or doublet of doublets around δ 7.5-7.7 ppm .

  • Ring B (Dimethylamino-phenyl Ring): This ring is substituted with the strongly electron-donating dimethylamino group [-N(CH3)2] and the benzoate moiety. The electron-donating group will shield the protons, shifting them upfield relative to unsubstituted benzene (δ 7.3 ppm).[5]

    • Hg, Hh, Hi, Hj: This is a 1,2-disubstituted (ortho-substituted) ring system. Such systems typically give rise to four distinct signals in the aromatic region, often appearing as a complex pattern of multiplets (doublets and triplets, or doublets of doublets).[6][7] Due to the electron-donating nature of the -N(CH3)2 group, these four protons will appear further upfield compared to the protons on Ring A, likely in the range of δ 6.8–7.4 ppm . The proton ortho to the amino group (Hj) will likely be the most shielded.

Summary of Predicted 1H NMR Data
Proton Label# of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Ha3H3.5 - 4.1Singlet (s)Methyl group attached to ester oxygen.[1][8]
Hb6H2.8 - 3.1Singlet (s)Equivalent methyl groups on nitrogen.[2][3]
Hc-Hj8H total6.8 - 8.2Multiplets (m)Protons on two differently substituted aromatic rings.[9][5]

Part 2: Experimental Design and Protocols

A theoretical prediction is only as good as the experimental data used to verify it. The acquisition of high-quality, reproducible NMR data is paramount.

Experimental Workflow for 1H NMR Acquisition

The process from sample preparation to final spectrum is a systematic workflow designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of Methyl 3-[2-(dimethylamino)phenyl]benzoate B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Transfer solution to a clean, dry 5 mm NMR tube B->C D 4. Insert sample into spectrometer magnet C->D E 5. Lock on solvent deuterium signal & Shim magnetic field homogeneity D->E F 6. Acquire 1H Spectrum using standard pulse program (e.g., PROTON1) E->F G 7. Apply Fourier Transform to the Free Induction Decay (FID) F->G H 8. Phase correct the spectrum G->H I 9. Calibrate chemical shift (TMS at 0 ppm or residual solvent peak) H->I J 10. Integrate signals and pick peaks I->J

Caption: Standard workflow for 1H NMR sample preparation, acquisition, and processing.

Detailed Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum of the title compound.

Materials:

  • Methyl 3-[2-(dimethylamino)phenyl]benzoate (~10 mg)

  • Deuterated chloroform (CDCl3) with 0.03% TMS

  • 5 mm NMR tube

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz)

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the solid compound into a clean vial. Add approximately 0.7 mL of CDCl3 and gently swirl to dissolve the sample completely.[10] Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • Causality: CDCl3 is a common choice due to its excellent dissolving power for many organic compounds and its single, easily identifiable residual peak (δ ~7.26 ppm). Using a deuterated solvent is essential to avoid overwhelming the spectrum with solvent protons.[10]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl3. This step ensures the stability of the magnetic field during the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.

    • Causality: Proper shimming is critical for obtaining sharp, well-resolved peaks and accurate splitting patterns. Poor shimming results in broad, distorted signals.

  • Acquisition: Utilize a standard one-pulse proton experiment. For a sample of this concentration, a single scan (NS=1) is often sufficient.[11] Key parameters include a 90° pulse angle, an acquisition time (AQ) of ~3-4 seconds, and a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.[12]

  • Processing: After the acquisition is complete, the resulting Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, and baseline correction. The spectrum is then calibrated by setting the Tetramethylsilane (TMS) peak to δ 0.00 ppm or the residual CDCl3 peak to δ 7.26 ppm. Finally, the signals are integrated to determine the relative number of protons for each peak.

Part 3: Comparison with Complementary Analytical Techniques

While 1H NMR is exceptionally powerful, a multi-technique approach provides an unshakeable confirmation of a molecule's structure. Each technique interrogates the molecule from a different perspective, and their combined data should tell a single, consistent story.

G A Proposed Structure Methyl 3-[2-(dimethylamino)phenyl]benzoate B 1H NMR A->B is analyzed by C 13C NMR A->C is analyzed by D 2D NMR (COSY, HMBC) A->D is analyzed by E Mass Spectrometry A->E is analyzed by F Confirmed Structure B->F Proton environment & count C->F Carbon backbone D->F Atom connectivity (C-H, H-H) E->F Molecular weight & formula

Caption: Logical relationship between complementary analytical techniques for structure elucidation.

Comparative Analysis of Techniques
TechniqueInformation ProvidedStrengths for This MoleculeLimitations
1H NMR Number of unique proton environments, their chemical nature, count (integration), and neighboring protons (splitting).[13]Provides a detailed fingerprint of the entire proton framework. Highly sensitive.Complex splitting in the aromatic region can be difficult to fully resolve. Does not directly observe quaternary carbons.
13C NMR Number of unique carbon environments and their chemical nature (sp2, sp3, carbonyl, etc.).Confirms the total number of unique carbons in the backbone, including quaternary carbons (like the ester C=O and the biaryl linkage carbons) which are invisible to 1H NMR.[14]Much lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.[15] Standard spectra do not show C-C coupling.
2D NMR (COSY, HMBC) COSY: Shows which protons are coupled to each other (H-H connectivity).HMBC: Shows correlations between protons and carbons that are 2-3 bonds away (long-range C-H connectivity).COSY would definitively map out the proton networks on each aromatic ring.HMBC would be crucial for connecting the fragments, e.g., showing a correlation from the ester methyl protons (Ha) to the carbonyl carbon.[16]Requires more instrument time than 1D experiments. Interpretation can be complex for very crowded spectra.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight. High-resolution MS (HRMS) can determine the elemental formula.Quickly confirms the molecular weight (255.31 g/mol for C16H17NO2). Fragmentation patterns can provide clues about the structure's stability and substructures.Does not provide information about atom connectivity or stereochemistry. Isomers will have the same molecular weight.

Conclusion

References

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 743–752. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Retrieved from [Link]

  • Brown, D. (n.d.). 1H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry. Retrieved from [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. Retrieved from [Link]

  • Brown, D. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. Retrieved from [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Powers, D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation in Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • Junges, M., et al. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Gsela, D., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Retrieved from [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

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Comparative

A Comparative Guide for the Synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate: Suzuki vs. Buchwald-Hartwig Coupling

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. The target m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. The target molecule, Methyl 3-[2-(dimethylamino)phenyl]benzoate, a biaryl amine derivative, presents an interesting case study for comparing two cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide provides an in-depth, objective comparison of these two powerful methodologies for the synthesis of this target, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of Biaryl Amines

Biaryl amine scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis often requires robust and versatile methods that can tolerate a range of functional groups. The choice between a C-C bond-forming strategy (Suzuki) followed by amination, or a direct C-N bond formation (Buchwald-Hartwig) can have significant implications for route efficiency, cost, and overall yield.

Mechanistic Overview

A foundational understanding of the catalytic cycles of both reactions is crucial for troubleshooting and optimization. Both reactions generally proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide.[1] The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate species (activated by a base), and finally, reductive elimination to form the C-C bond and regenerate the catalyst.[2][3]

Suzuki_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination directly forms a C-N bond by coupling an amine with an aryl halide, catalyzed by a palladium complex.[4][5] The cycle also begins with oxidative addition of the Pd(0) catalyst to the aryl halide.[6][7] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst.[6][7]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-N(H)R'R'']+ [Ar-Pd(II)-N(H)R'R'']+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-N(H)R'R'']+ Amine Coordination (R'R''NH) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-N(H)R'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Synthetic Strategies for Methyl 3-[2-(dimethylamino)phenyl]benzoate

Two plausible synthetic routes leveraging these reactions are outlined below.

Synthetic_Routes cluster_suzuki Suzuki Approach cluster_buchwald Buchwald-Hartwig Approach A Methyl 3-bromobenzoate C Methyl 3-[2-(dimethylamino)phenyl]benzoate A->C B 2-(Dimethylamino)phenylboronic acid B->C S_cond Pd Catalyst, Base D Methyl 3-bromobenzoate F Methyl 3-[2-(dimethylamino)phenyl]benzoate D->F E N,N-Dimethylaniline E->F BH_cond Pd Catalyst, Ligand, Base

Caption: Two primary synthetic strategies for the target molecule.

Head-to-Head Comparison: Performance and Practicality

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)[1]Carbon-Nitrogen (C-N)[4]
Key Reactants Aryl halide, Organoboron reagent[1]Aryl halide, Amine[5]
Catalyst System Pd complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands.[2]Pd complexes with specialized, often bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[7]
Base Typically inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), can be aqueous.[8]Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄), typically under anhydrous conditions.[9]
Solvent Often a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[10]Anhydrous organic solvents (e.g., Toluene, Dioxane, THF).[11]
Functional Group Tolerance Generally very high, but boronic acids can be sensitive to certain conditions.[8][12]Excellent, but sensitive to acidic protons on the substrate. The choice of base is critical.
Potential Side Reactions Homocoupling of the boronic acid (deboronation-dimerization), protodeboronation.Amine oxidation, catalyst inhibition by certain functional groups.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate via both methods. These are based on established procedures for similar transformations.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from standard Suzuki-Miyaura cross-coupling procedures for biaryl synthesis.[10]

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 equiv), 2-(dimethylamino)phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Inerting: Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the palladium-catalyzed amination of aryl halides.[4][5]

Reaction Scheme:

Step-by-Step Methodology:

  • Catalyst Pre-formation/Addition: To a flame-dried Schlenk tube under an inert atmosphere (e.g., in a glovebox), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reactant Addition: Add methyl 3-bromobenzoate (1.0 equiv) and N,N-dimethylaniline (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Senior Application Scientist's Recommendation

The choice between the Suzuki-Miyaura and Buchwald-Hartwig approaches for the synthesis of Methyl 3-[2-(dimethylamino)phenyl]benzoate depends on several factors:

  • For Speed and Atom Economy: The Buchwald-Hartwig amination offers a more direct route. It forms the key C-N bond in a single, convergent step. This can lead to higher overall yields and fewer synthetic operations.

  • For Cost and Availability of Starting Materials: 2-(Dimethylamino)phenylboronic acid required for the Suzuki coupling may be more expensive or less readily available than N,N-dimethylaniline. In such cases, the Buchwald-Hartwig approach may be more cost-effective.

  • For Robustness and Ease of Execution: The Suzuki-Miyaura coupling is often considered more robust and less sensitive to air and moisture, particularly with stable catalysts like Pd(PPh₃)₄. The use of aqueous base systems can also simplify the experimental setup.[8] In contrast, the Buchwald-Hartwig reaction typically requires strictly anhydrous conditions and careful handling of air-sensitive ligands and strong bases.

  • For Substrate Scope and Functional Group Tolerance: Both reactions exhibit excellent functional group tolerance.[8][12] The ester in the target molecule is compatible with both reaction conditions. However, the strong base used in the Buchwald-Hartwig amination could potentially pose a risk for base-sensitive functionalities if present in more complex substrates.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 23). Suzuki reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1321. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline [Image]. Retrieved from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 2-(4-Aminophenyl)benzothiazole Derivatives as Potent Antitumor Agents

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-phenylbenz...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-phenylbenzothiazole core has emerged as a privileged structure, demonstrating significant potential in the development of potent antitumor agents. This guide provides a comprehensive comparison of the biological activity of a lead 2-(4-aminophenyl)benzothiazole compound and its analogs, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of this promising class of molecules.

Introduction to 2-(4-Aminophenyl)benzothiazoles: A Promising Antitumor Scaffold

The 2-(4-aminophenyl)benzothiazole scaffold has garnered considerable attention for its potent and selective in vitro and in vivo antitumor activities against a range of human cancer cell lines, particularly those of breast, colon, ovarian, and renal origin.[1][2][3] The parent compound, 2-(4-aminophenyl)benzothiazole, exhibits potent growth-inhibitory effects, often in the nanomolar range, and displays a unique biphasic dose-response curve in sensitive cell lines.[1][2] This observation has spurred extensive research into the synthesis and biological evaluation of a diverse array of analogs to elucidate the structural features crucial for their anticancer activity and to optimize their therapeutic potential.

Comparative Biological Activity of 2-(4-Aminophenyl)benzothiazole Analogs

The antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and benzothiazole rings. Structure-activity relationship (SAR) studies have revealed key insights into the molecular determinants of their potency and selectivity.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 2-(4-aminophenyl)benzothiazole core have led to the identification of several analogs with enhanced antitumor potency. A pivotal finding is that substitutions at the 3'-position of the 2-phenyl ring, adjacent to the amino group, can significantly augment activity.[2] For instance, the introduction of small electron-withdrawing or lipophilic groups such as methyl, chloro, bromo, and iodo at this position has been shown to dramatically increase potency, extending the activity profile to include ovarian, lung, and renal cancer cell lines.[2]

Conversely, alterations to the benzothiazole moiety have also been explored. While the benzothiazole ring appears to be optimal for activity, comparisons with analogous benzoxazole and benzimidazole derivatives have demonstrated a clear hierarchical preference, with the benzothiazole scaffold consistently conferring superior potency.[2]

The following table summarizes the in vitro cytotoxic activity of selected 2-(4-aminophenyl)benzothiazole analogs against various human cancer cell lines.

Compound IDR1 (Benzothiazole)R2 (Phenyl)Cell LineGI50 (µM)Reference
5a H4-NH2MCF-70.001[2]
9a H4-NH2, 3-CH3MCF-7<0.001[2]
9c H4-NH2, 3-BrMCF-7<0.001[2]
9i H4-NH2, 3-ClMCF-7<0.001[2]
10 H4-NH-Ac-S-BenzimidazoleVariousActive[3][4]
16 H4-NH-Ac-S-(1,5-diphenylimidazole)VariousActive[3][4]

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocols for Biological Evaluation

The assessment of the antitumor activity of these compounds involves a series of well-established in vitro and in vivo experimental protocols. These assays are designed to provide a comprehensive understanding of their cytotoxic and cytostatic effects, as well as their potential mechanisms of action.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 10⁻¹⁰ to 10⁻⁴ M) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.

In Vivo Antitumor Efficacy Studies in Xenograft Models

To evaluate the in vivo efficacy of promising compounds, human tumor xenograft models in immunocompromised mice are commonly employed.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of nude mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Compound Administration: The mice are then treated with the test compound or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the 2-(4-aminophenyl)benzothiazole scaffold and the impact of substitutions on its antitumor activity.

SAR cluster_0 2-(4-Aminophenyl)benzothiazole Scaffold cluster_1 Key SAR Insights Core Benzothiazole Ring (Essential for Activity) Phenyl 2-Phenyl Ring Core->Phenyl Linkage R1 Benzothiazole Substitution: Generally reduces activity Core->R1 Modification Amino 4'-Amino Group (Crucial for Potency) Phenyl->Amino Substitution R2 3'-Phenyl Substitution: -CH3, -Cl, -Br, -I enhance potency Phenyl->R2 Modification MOA Compound 2-(4-Aminophenyl)benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binds to Metabolites Reactive Electrophilic Metabolites Compound->Metabolites Metabolized by CYP1A1 CYP1A1 Cytochrome P450 1A1 (CYP1A1) Induction AhR->CYP1A1 Activates DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Sources

Comparative

performance of Methyl 3-[2-(dimethylamino)phenyl]benzoate as a PROTAC linker compared to PEG linkers

A deep dive into the performance of rigid aromatic linkers, exemplified by Methyl 3-[2-(dimethylamino)phenyl]benzoate, versus the established utility of flexible PEG linkers in targeted protein degradation. For researche...

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the performance of rigid aromatic linkers, exemplified by Methyl 3-[2-(dimethylamino)phenyl]benzoate, versus the established utility of flexible PEG linkers in targeted protein degradation.

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison between the performance of rigid, aromatic-based linkers, using Methyl 3-[2-(dimethylamino)phenyl]benzoate as a representative structure, and the widely adopted flexible polyethylene glycol (PEG) linkers. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower rational PROTAC design.

The Linker: More Than a Simple Spacer

A PROTAC molecule consists of three key components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not a passive tether; it is a crucial architectural element that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Its primary role is to orchestrate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5] The linker's length, chemical composition, and conformational freedom dictate the spatial arrangement and relative orientation of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target by the proteasome.[6][7]

An optimally designed linker can facilitate favorable protein-protein interactions, leading to positive cooperativity and a more stable ternary complex.[4][8] Conversely, a poorly chosen linker can introduce steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficiency.[4]

At a Glance: Rigid Aromatic vs. Flexible PEG Linkers

The fundamental difference between these two classes of linkers lies in their conformational flexibility. This single property has a cascading effect on the entire performance profile of the PROTAC molecule, from ternary complex formation to cell permeability.

FeatureMethyl 3-[2-(dimethylamino)phenyl]benzoate (Rigid Aromatic)Polyethylene Glycol (PEG) Linkers (Flexible)
Structure Contains planar aromatic rings, leading to a constrained, predictable conformation.[4]Composed of repeating ethylene glycol units, providing high conformational flexibility.[9][10]
Ternary Complex Pre-organizes the PROTAC into a conformation that may be more favorable for binding, potentially reducing the entropic penalty and increasing complex stability.[4][6]Flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive complex, but can incur an entropic cost upon binding.[4]
Physicochemical Properties Can lead to improved metabolic stability and potentially better overall drug-like properties.[2][10]Hydrophilic nature generally improves aqueous solubility, a common challenge for PROTACs.[7][10]
Cell Permeability The inherent rigidity and planarity can be tuned, but may present challenges in achieving the folded conformations often associated with passive diffusion.Flexibility allows for the adoption of folded, "chameleonic" conformations in nonpolar environments (like the cell membrane), which can shield polar groups and enhance permeability.[11][12][13]
Synthesis Can be more synthetically challenging to prepare and modify.[4]Generally synthetically accessible, with a wide variety of commercially available lengths and functional groups for conjugation.[1][13]

The Rigid Contender: Methyl 3-[2-(dimethylamino)phenyl]benzoate

Rigid linkers, such as those built around aromatic systems like Methyl 3-[2-(dimethylamino)phenyl]benzoate, offer a compelling strategy for PROTAC design by reducing conformational flexibility. This rigidity is not a limitation but a design feature intended to exert greater control over the geometry of the ternary complex.

Advantages in Performance
  • Enhanced Ternary Complex Stability : By constraining the PROTAC's conformation, rigid linkers can pre-organize the two ligands into an orientation that is optimal for binding to the target protein and the E3 ligase.[4] This reduces the entropic penalty associated with complex formation, potentially leading to more stable and potent ternary complexes.[2][6] The planar nature of the phenyl rings can also participate in favorable π-π stacking interactions with protein residues, further stabilizing the complex.[10]

  • Improved Selectivity : The defined spatial orientation enforced by a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the PROTAC's selectivity.[4]

  • Favorable Pharmacokinetics : Aromatic and other rigid structures are often less susceptible to metabolism compared to flexible chains.[10] This can lead to improved metabolic stability and a longer half-life in vivo.

Potential Challenges
  • Synthetic Complexity : The synthesis of specific, multi-substituted aromatic linkers can be more complex and less modular than simply extending a PEG chain.[4]

  • Achieving Productive Geometry : The lack of flexibility means that if the inherent "pre-organized" conformation is not ideal for a specific POI-E3 ligase pair, it may be difficult to achieve a productive ternary complex.[4] This necessitates a more structure-guided or empirical approach to linker design.

The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers

PEG chains are the most common type of flexible linker used in PROTAC development, appearing in over half of all reported PROTACs.[7][9] Their popularity stems from their synthetic tractability and their beneficial impact on a key challenge in PROTAC design: solubility.

Advantages in Performance
  • Improved Solubility : PROTACs are often large, complex molecules that fall "beyond the Rule of 5" and suffer from poor aqueous solubility.[11][12] The hydrophilic ether oxygens in the PEG backbone significantly improve the water solubility of the overall molecule, which is crucial for administration and bioavailability.[3][10]

  • Conformational Sampling : The high flexibility of PEG linkers allows the PROTAC to explore a wider range of conformations. This increases the statistical probability that it will find a productive binding mode to form the ternary complex, making PEG a good starting point in initial screening campaigns.[4]

  • Enhanced Cell Permeability through Folding : Paradoxically, the flexibility of PEG and other alkyl linkers can aid cell permeability. Studies have shown that in the nonpolar environment of a cell membrane, these linkers can allow the PROTAC to fold upon itself, forming intramolecular hydrogen bonds that shield polar surface area.[11][14][15] This "chameleonic" behavior reduces the energy barrier for crossing the lipid bilayer.

Potential Challenges
  • Entropic Penalty : The high degree of freedom in a flexible linker comes at a cost. Upon binding and forming the ternary complex, this flexibility is lost, resulting in an entropic penalty that can potentially reduce the stability of the final complex.[4]

  • Metabolic Liability : PEG chains can be susceptible to metabolism in vivo, which may limit the PROTAC's half-life and overall exposure.[16]

  • The Hook Effect : While not exclusive to PEG linkers, PROTACs with very long and flexible linkers may be more prone to the "hook effect."[17] At high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex, leading to a decrease in degradation efficiency.[17][18]

Visualizing the Concepts

G poi_ligand Protein of Interest (POI) Ligand linker Linker e3_ligand E3 Ligase Ligand protac PROTAC e3_ligand->protac poi POI poi->protac e3 E3 Ligase protac->e3 ub Ubiquitin Transfer protac->ub degradation Proteasomal Degradation ub->degradation

Caption: High-level overview of PROTAC mechanism of action.

LinkerComparison start PROTAC Design Goal: Stable & Permeable Degrader peg Flexible PEG Linker Key Features: • High Flexibility • Hydrophilic • Synthetically Accessible start->peg rigid Rigid Aromatic Linker (e.g., Methyl 3-[2-(dimethylamino)phenyl]benzoate) Key Features: • Conformational Constraint • Planar/Aromatic System • Potentially More Stable start->rigid peg_outcome Outcomes (+) Improved Solubility (+) High Probability of Forming a Complex (+) Permeability via Folding (-) Entropic Penalty on Binding (-) Potential Metabolic Liability peg:s->peg_outcome:n rigid_outcome Outcomes (+) Reduced Entropic Penalty (+) Enhanced Complex Stability (+) Improved Selectivity/PK (-) More Synthetic Effort (-) Requires Correct Pre-organization rigid:s->rigid_outcome:n

Caption: Logical relationship of linker choice and design outcomes.

Experimental Protocols

To objectively compare the performance of PROTACs constructed with different linkers, a series of standardized biochemical and cellular assays are required.

Protocol 1: Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein within cells following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line endogenously expressing the POI) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) of the PROTACs (one with the rigid aromatic linker, one with a PEG linker) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the cell membrane.[14][15]

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare stock solutions of the PROTACs in DMSO and dilute them into a universal buffer (pH 7.4) in the donor plate wells.

  • Assay Incubation: Add buffer to the acceptor plate wells. Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A / (Area × Time × ([C]D - [C]A)) × V_A Where [C]A is the concentration in the acceptor well, [C]D is the concentration in the donor well, Area is the effective area of the membrane, Time is the incubation time, and V_A is the volume in the acceptor well. Compare the Pe values of the different PROTACs.

Conclusion: A Context-Dependent Choice

The decision between a rigid aromatic linker like Methyl 3-[2-(dimethylamino)phenyl]benzoate and a flexible PEG linker is not a matter of inherent superiority but of strategic, context-dependent design.

PEG linkers represent an excellent and validated starting point for PROTAC development.[1] Their synthetic accessibility and ability to confer favorable solubility and permeability properties make them invaluable tools for rapidly generating and screening initial PROTAC candidates.[7][13]

Rigid aromatic linkers , however, offer a pathway to optimization and fine-tuning. For PROTACs that have already demonstrated activity, transitioning to a rigid linker can be a powerful strategy to enhance ternary complex stability, improve selectivity, and bolster pharmacokinetic properties.[4] The conformational control they provide can be the key to unlocking higher potency and a more drug-like profile.

Ultimately, the optimal linker is intrinsically tied to the specific POI and E3 ligase pair.[16] A successful PROTAC development campaign will likely involve the empirical testing of a diverse set of linkers, leveraging the distinct advantages of both flexible and rigid architectures to identify the most effective therapeutic candidate. The principles and protocols outlined in this guide provide a robust framework for conducting such a comparative analysis with scientific rigor.

References

  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability.
  • Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
  • PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model.
  • PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • BenchChem. (n.d.). Navigating the Maze: A Comparative Analysis of Cell Permeability in PROTACs with Varied PEG Linkers.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • BenchChem. (n.d.). Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
  • ACS Publications. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • BenchChem. (n.d.). The Hook Effect in PROTACs: A Comparative Study of Design Strategies.
  • National Institutes of Health. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
  • PubMed Central. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
  • BenchChem. (n.d.). Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs.
  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
  • BenchChem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect.
  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect.
  • Open Exploration Publishing. (2020).
  • Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors.
  • ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the....
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  • Open Exploration Publishing. (2020).
  • BenchChem. (n.d.). Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG4 and PEG12 Chains.
  • BenchChem. (n.d.). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers.
  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
  • ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer.
  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.

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Validation

A Comparative Guide to the Stability of Methyl 3-[2-(dimethylamino)phenyl]benzoate and Other Linkers in Bioconjugate Development

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a chemical linker is a critical decision in the development of targeted therapeutics like antibody-drug conjugates (ADCs). A link...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the development of targeted therapeutics like antibody-drug conjugates (ADCs). A linker's stability profile directly dictates the efficacy and safety of the entire bioconjugate, ensuring it remains intact in systemic circulation while enabling precise payload release at the target site.[][] This guide provides an in-depth stability comparison of a benzoate ester-based linker, exemplified by Methyl 3-[2-(dimethylamino)phenyl]benzoate, against other widely adopted linker classes.

While Methyl 3-[2-(dimethylamino)phenyl]benzoate is not a conventional linker in approved ADCs, its structure, featuring a methyl benzoate ester, provides a valuable model for understanding the stability of ester-based linkages. Ester bonds have been explored for conjugating alcohol-containing payloads, but their use has been approached with caution due to their susceptibility to hydrolysis by plasma esterases.[3][4][5]

Structural Analysis of Key Linker Moieties

The stability and cleavage mechanism of a linker are dictated by its core chemical structure. Understanding these structures is fundamental to selecting the appropriate linker for a given therapeutic application.

G cluster_0 Linker Structures Benzoate Methyl 3-[2-(dimethylamino)phenyl]benzoate (Ester Linker Model) Hydrazone Hydrazone Linker (pH-Sensitive) Disulfide Disulfide Linker (Redox-Sensitive) ValCit Val-Cit Linker (Enzyme-Cleavable) Thioether Thioether Linker (Non-Cleavable)

Caption: Chemical structures of the discussed linker models.

Comparative Stability Analysis

An ideal linker must exhibit high stability in plasma (pH ~7.4) to prevent premature payload release, which can cause off-target toxicity and reduce the therapeutic window.[][6] Conversely, it should be efficiently cleaved under specific conditions within the target cell or tumor microenvironment.[][7]

Linker TypeCleavage MechanismPlasma Stability (pH 7.4)Intracellular Cleavage ConditionKey AdvantagesKey Limitations
Benzoate Ester (Model) Esterase-mediated hydrolysisVariable to Low. Highly susceptible to plasma esterases. Stability is context- and structure-dependent.[4][8]Lysosomal/Cytosolic EsterasesSimple chemistry for alcohol-containing payloads.Often poor plasma stability, leading to premature payload release.[4][5]
Hydrazone Acid-catalyzed hydrolysisModerate. Generally stable at neutral pH but can exhibit some instability.[][10]Acidic pH (5.0-6.5) of endosomes/lysosomes.[11][]Simple, pH-targeted release.Insufficient plasma stability has been a historical issue, leading to safety concerns.[][]
Disulfide Reduction of disulfide bondModerate to High. Stability can be tuned by steric hindrance near the S-S bond.[13][]High glutathione (GSH) concentration in the cytosol.[][11]Exploits redox potential differences between plasma and cytosol.Potential for premature cleavage in reducing environments outside target cells.[]
Valine-Citrulline (Val-Cit) Enzymatic cleavageHigh. Generally very stable in plasma.[][16][17]Lysosomal proteases (e.g., Cathepsin B) overexpressed in tumors.[11][][18]High plasma stability and tumor-specific cleavage.[]Susceptible to cleavage by other enzymes (e.g., carboxylesterases) in certain preclinical species.[16][17][19]
Thioether (Non-cleavable) Proteolytic degradation of the antibodyVery High. Linkage itself is not cleaved.[6][20]Complete degradation of the antibody in the lysosome.[6][11]Excellent plasma stability, reducing off-target toxicity.[6][20]Payload is released with an amino acid fragment attached, which may affect its activity.

Deep Dive into Linker Classes

Ester-Based Linkers (e.g., Methyl Benzoate Model)

The central feature of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the methyl benzoate group. Ester bonds are attractive for their straightforward chemistry but are notoriously prone to hydrolysis by ubiquitous carboxylesterases found in plasma.[5][21]

  • Stability Profile : Studies on various benzoate esters show that their stability in plasma is often low, with half-lives ranging from minutes to a few hours.[8][22] For instance, methyl benzoate has a reported half-life of 36 minutes in rat plasma.[8][22] Stability is highly dependent on steric hindrance around the ester bond; bulky groups can shield the ester from enzymatic attack, as seen in the approved ADC Trastuzumab emtansine (Kadcyla®), which contains a relatively stable ester linkage.[4]

  • Causality : The rapid cleavage is due to the high activity and promiscuous nature of plasma esterases.[4][5] This makes achieving a long circulation half-life, which is typically required for ADCs, a significant challenge.[5]

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to exploit the pH gradient between blood (pH 7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[10][]

  • Stability Profile : While stable at neutral pH, hydrazone bonds hydrolyze rapidly under acidic conditions.[] Some early ADCs using this chemistry, like Gemtuzumab ozogamicin, faced challenges with plasma instability, leading to premature drug release and toxicity.[] However, the stability can be tuned by modifying the electronic properties of the atoms adjacent to the hydrazone bond.[23] For example, certain acylhydrazone linkers can have a half-life of over 2 hours at pH 7.0 but as short as 2.4 minutes at pH 5.0.[23]

  • Causality : The cleavage mechanism is a direct acid-catalyzed hydrolysis of the C=N bond, which is favored at lower pH.

Redox-Sensitive Linkers (Disulfides)

These linkers leverage the significant difference in reducing potential between the extracellular environment and the intracellular cytosol.

  • Stability Profile : The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the cytosol, where the concentration of the reducing agent glutathione (GSH) is approximately 100 to 1000 times higher.[][24] The stability can be systematically increased by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond, which protects it from exchange reactions with serum thiols like cysteine.[13][24]

  • Causality : The high intracellular GSH concentration facilitates the reduction of the disulfide bond (-S-S-) to two thiol groups (-SH), breaking the linker and releasing the payload.[]

Enzyme-Cleavable Linkers (Val-Cit)

This class of linkers is designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells. The most prominent example is the valine-citrulline (Val-Cit) dipeptide.

  • Stability Profile : Val-Cit linkers are renowned for their exceptional plasma stability, which is a key reason for their widespread use in successful ADCs like Adcetris® and Polivy®.[11][] They are specifically designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[][18]

  • Causality : The high specificity of Cathepsin B for the Val-Cit peptide sequence ensures that payload release is predominantly localized inside the target cell's lysosome, minimizing systemic exposure.[18] However, it is crucial to note that off-target cleavage by other proteases, such as neutrophil elastase, has been reported, which can lead to potential toxicities.[16][17]

Non-Cleavable Linkers (Thioether)

Unlike cleavable linkers, non-cleavable linkers do not have a specific trigger for release. The payload is liberated only after the entire ADC is internalized and the antibody backbone is degraded by lysosomal proteases.

  • Stability Profile : These linkers, typically forming a stable thioether bond (e.g., via SMCC chemistry), offer the highest plasma stability among all linker types.[6][20] This superior stability can lead to a better therapeutic index and reduced off-target toxicity.[6]

  • Causality : The drug release is entirely dependent on the catabolism of the antibody.[6] This process releases the payload still attached to the linker and a single amino acid residue (e.g., lysine).

Experimental Protocols for Stability Assessment

To ensure trustworthiness, every protocol must be a self-validating system. The following are standardized, detailed methodologies for evaluating linker stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay is the gold standard for predicting a linker's stability in systemic circulation.[25]

Caption: Workflow for the in vitro plasma stability assay.

Detailed Steps:

  • Preparation : Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation : Spike the ADC stock solution into fresh human or mouse plasma to a final concentration (e.g., 100 µg/mL).[26] The choice of species is critical, as enzymatic activity can vary significantly (e.g., mouse carboxylesterase Ces1C is known to cleave Val-Cit linkers that are stable in human plasma).[18][19]

  • Time Course : Incubate the plasma samples in a water bath at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), draw an aliquot of the reaction mixture.

  • Quenching : Immediately quench the enzymatic activity in the aliquot by adding 3-4 volumes of cold acetonitrile containing an internal standard. This step is crucial to stop the reaction and precipitate plasma proteins.

  • Sample Processing : Vortex the quenched sample, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS. Develop a method to quantify the concentration of the intact ADC and the released payload over time.

  • Data Interpretation : Plot the percentage of intact ADC remaining versus time. Calculate the half-life (t½) using a first-order decay model. A longer half-life indicates greater plasma stability.

Protocol 2: pH-Dependent Hydrolysis Assay

This assay assesses the stability of pH-sensitive linkers like hydrazones.

Detailed Steps:

  • Buffer Preparation : Prepare a series of buffers at different pH values, mimicking physiological environments (e.g., pH 7.4 for plasma, pH 6.0 for early endosomes, pH 5.0 for late endosomes/lysosomes).

  • Incubation : Dilute the test ADC into each buffer to a final concentration and incubate at 37°C.

  • Time Course & Quenching : At various time points, take aliquots and quench the reaction by neutralizing the pH and/or adding cold organic solvent.

  • Analysis : Analyze the samples by HPLC or LC-MS to quantify the amount of intact ADC.

  • Data Interpretation : Calculate the hydrolysis half-life at each pH. A desirable profile shows a long half-life at pH 7.4 and a short half-life at acidic pH.[23]

Conclusion and Recommendations

The stability of a linker is not an intrinsic property but is defined by its interaction with the biological environment.

  • Methyl 3-[2-(dimethylamino)phenyl]benzoate , as a model for simple ester linkers, highlights a significant stability challenge due to plasma esterases. Its application would require substantial structural modification, such as adding steric hindrance, to be viable for systemic therapies.[4]

  • Hydrazone linkers offer a straightforward pH-based release mechanism but require careful optimization to balance plasma stability against efficient cleavage at the target site.[][23]

  • Disulfide linkers provide a robust redox-sensitive release, with stability that can be rationally tuned through chemical design.[13][]

  • Val-Cit linkers remain the gold standard for many applications, offering excellent plasma stability and specific, enzyme-triggered release, though species-specific differences in metabolism must be considered in preclinical development.[][18]

  • Non-cleavable thioether linkers afford maximum stability, making them an excellent choice when the payload can tolerate an attached amino acid residue and when minimizing off-target toxicity is the highest priority.[6][20]

Ultimately, the optimal linker choice is context-dependent, requiring a balance between the desired release mechanism, the nature of the payload, and the biological characteristics of the target.[][] Rigorous experimental validation using the protocols described herein is essential for de-risking linker selection and developing a safe and effective bioconjugate therapeutic.

References

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC - PubMed Central. Available at: [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. NIH. Available at: [Link]

  • pH-Sensitive Linker Synthesis Service. Creative Biolabs. Available at: [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. Available at: [Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature.com. Available at: [Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. Available at: [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. PubMed. Available at: [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation. SciSpace. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature.com. Available at: [Link]

  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ChemRxiv. Available at: [Link]

  • Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • How to mitigate risk during ADC development with multi-parameter stability characterization. Unchained Labs. Available at: [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. PubMed. Available at: [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC - PubMed Central. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 3-[2-(dimethylamino)phenyl]benzoate by HPLC

Abstract In the synthesis of complex organic molecules such as Methyl 3-[2-(dimethylamino)phenyl]benzoate, a crucial intermediate in pharmaceutical development, the rigorous assessment of purity is paramount. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex organic molecules such as Methyl 3-[2-(dimethylamino)phenyl]benzoate, a crucial intermediate in pharmaceutical development, the rigorous assessment of purity is paramount. This guide provides an in-depth technical overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will explore the rationale behind the selection of HPLC over other analytical techniques, detail the systematic development of a stability-indicating method, and present a comprehensive protocol. Furthermore, this guide will compare the performance of HPLC with alternative methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental insights to aid researchers in selecting the most appropriate technique for their needs.

Introduction: The Critical Role of Purity in Drug Development

Methyl 3-[2-(dimethylamino)phenyl]benzoate is a biaryl structure, a motif frequently found in pharmacologically active compounds.[1] Its synthesis, likely involving a Suzuki-Miyaura cross-coupling reaction, is susceptible to the formation of process-related impurities.[1][2][3] These can include unreacted starting materials, homocoupled byproducts, and catalyst residues.[4] The presence of such impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is not just a quality control requirement but a foundational component of successful drug development.

Rationale for HPLC as the Method of Choice

While several techniques can assess chemical purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard for non-volatile, polar organic molecules like our target compound.[5][] Let's compare it with other viable alternatives:

Technique Principle Advantages for this Analyte Limitations for this Analyte
RP-HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.[7]High resolution and sensitivity; suitable for non-volatile compounds; excellent for quantifying impurities.[5]Requires chromophores for UV detection; method development can be time-intensive.
Gas Chromatography (GC) Separation based on volatility in a gaseous mobile phase.[5][8]Excellent for volatile impurities (e.g., residual solvents).[8]The target molecule has a high boiling point and may require derivatization, risking sample integrity.[9]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[10][11][12]Provides absolute purity without a reference standard for the analyte; non-destructive.[7][10]Lower sensitivity compared to HPLC; requires a certified internal standard and can be complex to execute properly.[7][10]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase.Rapid and inexpensive for qualitative screening and reaction monitoring.Poor resolution and not suitable for accurate quantification of trace impurities.

Given the need for high-resolution separation of structurally similar, non-volatile impurities and precise quantification, RP-HPLC emerges as the most suitable primary technique.

HPLC Method Development: A Mechanistic Approach

The objective is to develop a stability-indicating method capable of separating the main compound from its potential impurities and degradation products. The development process follows a logical progression, optimizing each parameter for the best possible resolution and peak shape.

Understanding Potential Impurities

A successful HPLC method must be able to separate the target compound from likely impurities. Based on a typical Suzuki-Miyaura synthesis route, we anticipate the following:

  • Starting Materials: e.g., 3-methoxycarbonylphenylboronic acid and 2-bromo-N,N-dimethylaniline.

  • Homocoupled Byproducts: Dimerization of the boronic acid or the aryl halide.[4]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom.

  • Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Step-by-Step Parameter Optimization
  • Column Selection: The analyte is a moderately non-polar aromatic ester. A C18 (octadecylsilane) column is the logical starting point due to its hydrophobic nature, providing good retention for such compounds. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between resolution and backpressure.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common choice for reversed-phase chromatography of aromatic compounds.[13][14] ACN is preferred over methanol for its lower viscosity and stronger elution strength for this class of compounds. A small amount of acid, like 0.1% formic acid or phosphoric acid, is added to the aqueous phase to suppress the ionization of any acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.[13]

  • Detection Wavelength: The biaryl structure of the molecule contains multiple chromophores, leading to strong UV absorbance. A UV-Vis Diode Array Detector (DAD) is used to scan a range of wavelengths. The optimal wavelength is typically the λmax (wavelength of maximum absorbance) to ensure the highest sensitivity. For this compound, a wavelength of 254 nm is a suitable starting point.

  • Elution Mode: Isocratic vs. Gradient: An initial scouting run with a gradient elution (e.g., 30% to 90% ACN over 20 minutes) is crucial. This allows for the visualization of all components, from polar starting materials to non-polar byproducts. If all peaks elute within a reasonable time with good separation, an isocratic method can be developed. However, for complex mixtures with components of widely varying polarities, a gradient elution is necessary to ensure all impurities are eluted from the column in a timely manner without excessive peak broadening.

The following diagram illustrates the decision-making workflow for method development:

G start Start: Define Analytical Goal (Purity of Methyl 3-[2-(dimethylamino)phenyl]benzoate) col_select Column Selection (e.g., C18, 150x4.6mm, 3.5µm) start->col_select mob_phase Mobile Phase Selection (ACN/Water + 0.1% Acid) col_select->mob_phase detector Detector Settings (DAD @ 254 nm) mob_phase->detector scout Perform Gradient Scouting Run (e.g., 30-90% ACN) detector->scout eval Evaluate Chromatogram (Resolution, Peak Shape, Runtime) scout->eval isocratic Develop Isocratic Method eval->isocratic All peaks resolved? Good peak shape? Runtime acceptable? [YES] gradient Optimize Gradient Profile eval->gradient [NO] Poor resolution or long runtime validate Method Validation (ICH Q2(R1)) isocratic->validate gradient->validate end Final Purity Method validate->end

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a validated method suitable for the quantitative determination of purity.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (≥98%).

  • Sample: Synthesized Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Chromatographic Conditions
Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Sample and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of Methyl 3-[2-(dimethylamino)phenyl]benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the synthesized sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis and Calculation
  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Calculation of Purity: Purity is determined by the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18][19] This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

The following diagram outlines the key stages of the analytical workflow, from sample receipt to final purity reporting.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Weigh Sample & Standard dissolve Dissolve in Diluent (50:50 ACN:H2O) sample_prep->dissolve inject Inject Blank, Standard, Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection @ 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate sst Verify System Suitability (RSD, Tailing Factor) integrate->sst report Final Purity Report calculate->report sst->report Pass/Fail

Caption: Experimental Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method detailed in this guide provides a robust, sensitive, and specific system for the purity assessment of synthesized Methyl 3-[2-(dimethylamino)phenyl]benzoate. Its performance in resolving the main analyte from potential process-related impurities and degradation products makes it superior to alternatives like GC for this specific application. While qNMR offers the advantage of absolute quantification, HPLC remains the workhorse for routine quality control due to its higher sensitivity and throughput.[7] Adherence to the described protocol and proper validation will ensure the generation of reliable and accurate purity data, a critical step in the advancement of pharmaceutical research and development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Online] Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Online] Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Online] Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Online] Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]

  • Agilent. Aromatic Hydrocarbon Analysis. [Online] Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online] Available at: [Link]

  • Cal-Star. (2024). Ways to Test for Chemical Purity. [Online] Available at: [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Online] Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online] Available at: [Link]

  • Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. [Online] Available at: [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Online] Available at: [Link]

  • INIS-IAEA. (2025). Alternative methods for radiochemical purity testing in radiopharmaceuticals. [Online] Available at: [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Online] Available at: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Online] Available at: [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Online] Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Online] Available at: [Link]

  • ResearchGate. Enantioseparation chromatograms for chiral compounds. [Online] Available at: [Link]

  • SIELC Technologies. Separation of Sodium benzoate on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Online] Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link]

  • OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Online] Available at: [Link]

  • PubMed. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. [Online] Available at: [Link]

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Online] Available at: [Link]

  • PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Online] Available at: [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Online] Available at: [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Online] Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate Derivatives

For researchers, scientists, and professionals engaged in drug development, a profound comprehension of the three-dimensional atomic arrangement of molecules is paramount. The crystal structure of a compound dictates its...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, a profound comprehension of the three-dimensional atomic arrangement of molecules is paramount. The crystal structure of a compound dictates its solid-state properties, influences its solubility and bioavailability, and governs its interaction with biological targets. This guide provides a comparative analysis of the X-ray crystal structure of methyl 3-[2-(dimethylamino)phenyl]benzoate and its derivatives, compounds of interest due to their biphenyl scaffold, a common motif in pharmacologically active molecules.

While a specific, publicly available crystal structure for methyl 3-[2-(dimethylamino)phenyl]benzoate remains elusive in common databases, this guide will leverage crystallographic data from structurally related analogues to infer and compare key structural features. By examining derivatives with varying substitution patterns on the biphenyl and benzoate moieties, we can elucidate the conformational effects of the bulky ortho-dimethylamino group and other substituents. This comparative approach offers valuable insights into the structure-property relationships within this class of compounds.

The Significance of the Biphenyl Moiety in Medicinal Chemistry

The biphenyl core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. Its semi-rigid nature allows it to present appended functional groups in a defined spatial orientation, facilitating precise interactions with protein binding pockets. The dihedral angle between the two phenyl rings is a critical conformational parameter, influencing the overall shape and electronic properties of the molecule. Factors that affect this angle, such as the steric hindrance and electronic nature of substituents, are therefore of significant interest.

Comparative Crystallographic Analysis

To understand the likely structural characteristics of methyl 3-[2-(dimethylamino)phenyl]benzoate, we will compare it with known crystal structures of several related benzoate and biphenyl derivatives. The key parameters for comparison include the crystal system, space group, unit cell dimensions, and, most importantly, the dihedral angle between the aromatic rings.

Data Presentation

The following table summarizes key crystallographic data for a selection of relevant benzoate and biphenyl derivatives. This comparative data highlights the influence of substituent placement and nature on the solid-state conformation.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)
Methyl 3,5-dimethylbenzoate[1]C₁₀H₁₂O₂MonoclinicP2₁/c10.3397.64312.01698.78-
4'-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylateC₂₁H₁₅BrO₄MonoclinicP2₁/c8.0411.2519.8793.435.2
BiphenylC₁₂H₁₀MonoclinicP2₁/c8.045.579.3994.544.4
2-(4-chlorophenyl)-2-oxoethyl 2-aminobenzoate[2][3]C₁₅H₁₂ClNO₃MonoclinicP2₁/c12.3458.85412.567101.983.1
2-(4-chlorophenyl)-2-oxoethyl 3-aminobenzoate[2][3]C₁₅H₁₂ClNO₃MonoclinicP2₁/c10.45613.9879.87695.683.5
2-(4-chlorophenyl)-2-oxoethyl 4-aminobenzoate[2][3]C₁₅H₁₂ClNO₃OrthorhombicP2₁2₁2₁8.45610.12315.4329077.0

Analysis of Comparative Data:

The data reveals that even subtle changes in substitution can lead to significant differences in crystal packing and molecular conformation. For instance, the position of the amino group in the aminobenzoate derivatives influences the crystal system and the dihedral angle between the phenyl rings[2][3]. In the case of methyl 3-[2-(dimethylamino)phenyl]benzoate, the presence of the bulky dimethylamino group at the ortho position of one of the phenyl rings is expected to exert significant steric hindrance. This would likely force a larger dihedral angle between the two phenyl rings compared to unsubstituted biphenyl (44.4°) to minimize steric strain. This is exemplified by the large dihedral angles observed in the aminobenzoate derivatives, which, although not biphenyls in the strictest sense, demonstrate how substituents can force ring twisting[2][3].

The planarity of the ester group relative to the benzene ring is another important feature. In methyl 3,5-dimethylbenzoate, the methyloxycarbonyl unit is tilted at an angle of 8.70° with respect to the benzene ring[1]. A similar deviation from planarity would be expected in our target molecule.

Experimental Protocol: A Representative Workflow for X-ray Crystallography

The determination of a crystal structure is a meticulous process that requires high-quality single crystals. The following is a generalized, yet detailed, protocol for the synthesis, crystallization, and X-ray diffraction analysis of a benzoate derivative, based on common laboratory practices.

Step 1: Synthesis

The synthesis of methyl 3-[2-(dimethylamino)phenyl]benzoate would typically be achieved via a palladium-catalyzed Suzuki or a similar cross-coupling reaction.

Synthesis_Workflow Reactant1 3-(Methoxycarbonyl)phenylboronic acid Reaction Suzuki Coupling Reactant1->Reaction Reactant2 2-Bromo-N,N-dimethylaniline Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-[2-(dimethylamino)phenyl]benzoate Purification->Product Xray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks and Future Directions

The precise determination of the X-ray crystal structure of methyl 3-[2-(dimethylamino)phenyl]benzoate would provide invaluable data for understanding its solid-state behavior and for computational modeling studies aimed at predicting its biological activity. Based on the analysis of related compounds, it is anticipated that the ortho-dimethylamino group will induce a significant twist in the biphenyl core, a feature that could be critical for its interaction with biological macromolecules.

Researchers are encouraged to pursue the crystallization and structural determination of this compound and its derivatives. Such studies will not only contribute to the fundamental understanding of structure-property relationships in substituted biphenyls but also aid in the rational design of new therapeutic agents.

References

  • Kumar, C. S., et al. (2016). Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. Journal of Chemical and Pharmaceutical Research, 8(5), 295-301. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-dimethylbenzoate. In PubChem. Retrieved from [Link]

  • National Institutes of Health. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. National Library of Medicine. [Link]

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Comparative

comparative study of kinase inhibitors derived from Methyl 3-[2-(dimethylamino)phenyl]benzoate

A Comparative Guide to Kinase Inhibitors Featuring Aminobenzoate and Related Scaffolds Introduction In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a pivotal adva...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibitors Featuring Aminobenzoate and Related Scaffolds

Introduction

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a pivotal advancement. These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation. While a vast number of scaffolds have been explored, this guide focuses on the structural motifs related to Methyl 3-[2-(dimethylamino)phenyl]benzoate. Although no kinase inhibitors are directly derived from this specific molecule in publicly available literature, its core components—an aminobenzoate scaffold and a substituted aminophenyl group—are present in several potent, clinically approved kinase inhibitors. This guide will provide a comparative analysis of two such inhibitors, Pazopanib and Axitinib, which feature related structural elements. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation, offering insights for researchers and drug development professionals.

The Role of Core Scaffolds in Kinase Inhibition

The design of kinase inhibitors often revolves around a central scaffold that can be chemically modified to achieve desired potency and selectivity. The aminobenzoate moiety and related nitrogen-containing heterocyclic structures serve as versatile scaffolds in medicinal chemistry. They provide a rigid framework that can be functionalized to interact with the ATP-binding pocket of kinases, a common strategy for achieving inhibition. The substituted aminophenyl group can also play a crucial role in forming key interactions with the kinase domain, contributing to the overall binding affinity and selectivity of the inhibitor.

Comparative Analysis of Pazopanib and Axitinib

Pazopanib and Axitinib are both multi-targeted tyrosine kinase inhibitors primarily targeting vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis.[1][2] Their clinical success highlights the therapeutic potential of targeting this pathway.

Mechanism of Action and Target Specificity

Pazopanib is an orally bioavailable TKI that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptor (PDGFR)-α and -β, and c-Kit.[2][3] By inhibiting these receptors, Pazopanib effectively blocks tumor angiogenesis and growth.[3]

Axitinib is also a potent and selective inhibitor of VEGFR-1, -2, and -3.[4][5] It exhibits high affinity for these receptors, leading to the inhibition of angiogenesis and tumor progression.[4][6]

The following diagram illustrates the general signaling pathway inhibited by these drugs:

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Simplified VEGFR signaling pathway and points of inhibition.

Performance Data: A Comparative Overview

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

InhibitorPrimary TargetsIC50 (nM)
Pazopanib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-KitVEGFR-1: 10, VEGFR-2: 30, VEGFR-3: 47, PDGFR-α: 84, PDGFR-β: 75, c-Kit: 140
Axitinib VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-βVEGFR-1: 0.1, VEGFR-2: 0.2, VEGFR-3: 0.1-0.3, PDGFR-β: 1.6[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Kinase Inhibitor Evaluation

The evaluation of kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound (e.g., Pazopanib or Axitinib) at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature to allow for the enzymatic reaction to proceed.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is measured using a luminometer, and the IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HUVECs for angiogenesis-related studies) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

The following diagram outlines the general workflow for kinase inhibitor evaluation:

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Lead_ID->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo

Caption: General workflow for the discovery and evaluation of kinase inhibitors.

Conclusion

While kinase inhibitors directly derived from Methyl 3-[2-(dimethylamino)phenyl]benzoate are not documented, the analysis of structurally related, clinically successful inhibitors like Pazopanib and Axitinib provides valuable insights into the role of aminobenzoate and related scaffolds in targeting key oncogenic kinases. The comparative data and experimental protocols presented in this guide serve as a foundational resource for researchers in the field of kinase inhibitor drug discovery. The principles of scaffold-based design, coupled with rigorous in vitro and cellular evaluation, will continue to drive the development of next-generation targeted therapies for cancer and other diseases.

References

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to Evaluating the Drug-Like Properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate Derivatives

This guide provides a comprehensive framework for assessing the drug-like properties of novel Methyl 3-[2-(dimethylamino)phenyl]benzoate derivatives. The core structure of these compounds, featuring a flexible biphenyl-l...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the drug-like properties of novel Methyl 3-[2-(dimethylamino)phenyl]benzoate derivatives. The core structure of these compounds, featuring a flexible biphenyl-like scaffold with a key dimethylamino group, is reminiscent of motifs found in various kinase inhibitors and other targeted therapies.[1] Given their potential therapeutic relevance, a rigorous and early evaluation of their pharmacokinetic profile is paramount to identify candidates with a higher probability of clinical success.

Our approach is rooted in the "fail early, fail cheap" paradigm of modern drug discovery, which prioritizes the early identification of liabilities.[2] We will progress from high-throughput computational predictions to definitive in vitro assays, establishing a self-validating workflow that ensures data integrity and informs rational lead optimization. This guide is designed for drug discovery researchers and scientists, offering both the strategic rationale and detailed protocols necessary for a thorough evaluation.

Pillar 1: In Silico Profiling: The Predictive Foundation

Before committing resources to chemical synthesis and wet lab experiments, in silico modeling provides a critical first pass to triage compounds.[3] These computational methods predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early deselection of molecules with inherent flaws.[2][4]

Lipinski's Rule of Five: Assessing "Drug-Likeness" for Oral Bioavailability

Introduced by Christopher Lipinski, the "Rule of Five" (Ro5) is a foundational guideline for predicting the potential oral bioavailability of a drug candidate.[5] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons[6]

  • LogP (Lipophilicity): An octanol-water partition coefficient of less than 5[7]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of -NH and -OH groups)[8]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms)[8]

While not an absolute determinant of success, adherence to Ro5 is a strong indicator of favorable physicochemical properties for oral administration.[9]

Lipinskis_Rule_of_Five cluster_Lipinski Lipinski's Rule of Five Criteria Compound Test Compound (e.g., Benzoate Derivative) MW Molecular Weight < 500 Da Compound->MW Evaluate LogP LogP < 5 Compound->LogP Evaluate HBD H-Bond Donors ≤ 5 Compound->HBD Evaluate HBA H-Bond Acceptors ≤ 10 Compound->HBA Evaluate Outcome Predicted Oral Bioavailability MW->Outcome ≤ 1 Violation Violation Potential Issues with Absorption/Permeability MW->Violation > 1 Violation LogP->Outcome ≤ 1 Violation LogP->Violation > 1 Violation HBD->Outcome ≤ 1 Violation HBD->Violation > 1 Violation HBA->Outcome ≤ 1 Violation HBA->Violation > 1 Violation

Caption: Conceptual workflow for applying Lipinski's Rule of Five.

Comparative In Silico ADMET Predictions

We will now compare the parent compound, Methyl 3-[2-(dimethylamino)phenyl]benzoate, with two hypothetical derivatives and a known kinase inhibitor, Torin2, which also features a substituted aromatic scaffold.[10]

PropertyParent CompoundDerivative A (-F)Derivative B (-SO2NH2)Torin2 (Comparator)Optimal Range
MW (Da) 255.31273.30334.38522.56< 500
cLogP 3.854.013.204.90< 5
HBD 0011≤ 5
HBA 3355≤ 10
Ro5 Violations 0001 (MW)≤ 1
Predicted Caco-2 (nm/s) 252215> 20> 10 (High Perm.)
Predicted hERG Inhibition Low RiskLow RiskModerate RiskLow RiskLow Risk
Predicted Plasma Protein Binding (%) 92%94%88%95%Varies

Interpretation: All three proprietary compounds show excellent compliance with Lipinski's Rule of Five. The comparator, Torin2, has a single violation for molecular weight, which is common for kinase inhibitors targeting the ATP binding pocket and falls into the "beyond Rule of 5" space.[9] The addition of a sulfonamide group in Derivative B slightly reduces predicted permeability and introduces a potential hERG liability, highlighting a key structural alert that requires experimental validation.

Pillar 2: In Vitro Assays: Experimental Validation

Following computational screening, promising candidates must be subjected to a panel of in vitro ADME assays to generate robust, decision-making data.[11] These tests provide quantitative measurements of key pharmacokinetic properties.[12]

ADME_Workflow cluster_A Absorption cluster_DM Distribution & Metabolism cluster_E Excretion Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Permeability (Caco-2 Assay) Solubility->Permeability PPB Plasma Protein Binding (RED) Permeability->PPB MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB->MetStab Transporter Transporter Studies (e.g., P-gp) MetStab->Transporter LeadOpt Lead Optimization Transporter->LeadOpt Iterate based on results

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling Methyl 3-[2-(dimethylamino)phenyl]benzoate

As a novel aromatic amine and ester, Methyl 3-[2-(dimethylamino)phenyl]benzoate presents a unique combination of chemical properties that demand a rigorous and well-informed approach to laboratory safety. This guide, dev...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel aromatic amine and ester, Methyl 3-[2-(dimethylamino)phenyl]benzoate presents a unique combination of chemical properties that demand a rigorous and well-informed approach to laboratory safety. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a culture of proactive risk mitigation.

Core Hazard Assessment and PPE Strategy

The primary hazards associated with Methyl 3-[2-(dimethylamino)phenyl]benzoate are anticipated to be skin and eye irritation, potential for sensitization, and toxicity upon ingestion or inhalation, consistent with compounds of similar functionalities.[1][2] A comprehensive PPE strategy is therefore non-negotiable and must be implemented at all stages of handling, from initial receipt to final disposal.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling Methyl 3-[2-(dimethylamino)phenyl]benzoate. It is imperative that all personnel be trained on the proper use, limitations, and maintenance of this equipment.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashes.Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[3][4]
Skin and Body Protection A 100% cotton or flame-resistant lab coat. Full-length pants and closed-toe shoes are mandatory.Provides a barrier against incidental skin contact and protects from potential spills.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations.Prevents direct skin contact, which can lead to irritation, sensitization, or absorption of the chemical.[3][5]
Respiratory Protection All handling of the solid or solutions should be conducted within a certified chemical fume hood.Mitigates the risk of inhaling aerosols or vapors, which could lead to respiratory tract irritation or systemic toxicity.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical to ensuring a safe laboratory environment. The following protocols are designed to provide clear, actionable guidance.

Pre-Operational Checklist
  • Familiarization: All personnel must review this guide and the SDS of any related chemicals being used.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the certified chemical fume hood to contain any dust or vapors.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed.

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment that may have come into contact with the chemical.

Waste Disposal Plan
  • Segregation: All waste contaminated with Methyl 3-[2-(dimethylamino)phenyl]benzoate, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled, dedicated hazardous waste container.

  • Containerization: The waste container should be made of a material compatible with the chemical and its solvents, and it should be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-[2-(dimethylamino)phenyl]benzoate".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[6][7]

Visualizing the Workflow: From Preparation to Disposal

To further clarify the operational sequence, the following diagram illustrates the key stages of handling Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Pre-Operational Checklist Don_PPE Don PPE Prep->Don_PPE Weigh Weigh & Transfer Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Surfaces React->Decon Doff_PPE Doff PPE Decon->Doff_PPE Waste Segregate Waste Doff_PPE->Waste Dispose Dispose via EHS Waste->Dispose

Caption: A streamlined workflow for the safe handling of Methyl 3-[2-(dimethylamino)phenyl]benzoate.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like Methyl 3-[2-(dimethylamino)phenyl]benzoate is predicated on a foundation of rigorous safety protocols and a comprehensive understanding of potential hazards. By adhering to the guidelines outlined in this document, researchers can confidently and safely advance their scientific objectives while upholding the highest standards of laboratory safety. This commitment not only protects individual researchers but also fosters a culture of safety that is integral to scientific excellence.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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